molecular formula C13H16OSSi B1312463 {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol CAS No. 853955-72-3

{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol

Cat. No.: B1312463
CAS No.: 853955-72-3
M. Wt: 248.42 g/mol
InChI Key: HVCAKKVDVSHFOK-UHFFFAOYSA-N
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Description

{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol is a useful research compound. Its molecular formula is C13H16OSSi and its molecular weight is 248.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-[dimethyl(thiophen-2-yl)silyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16OSSi/c1-16(2,13-8-5-9-15-13)12-7-4-3-6-11(12)10-14/h3-9,14H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCAKKVDVSHFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC=C1CO)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16OSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459871
Record name {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853955-72-3
Record name {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2-[dimethyl(thiophen-2-yl)silyl]phenyl}methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of the novel organosilane compound, {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol (CAS No. 853955-72-3). Organosilanes are of increasing interest in medicinal chemistry and materials science due to their unique physicochemical properties. This document outlines a robust and reproducible multi-step synthetic route, beginning from commercially available starting materials. The narrative emphasizes the causal logic behind experimental choices, ensuring both scientific integrity and practical applicability. Each protocol is designed as a self-validating system, complete with detailed reaction setups, purification techniques, and safety considerations. This guide is intended to empower researchers to successfully synthesize and explore the potential of this and related compounds.

Strategic Approach: Retrosynthetic Analysis

The synthetic strategy is devised by disconnecting the target molecule at key bonds to identify readily available starting materials. The primary disconnection is at the aryl-silicon bond, which points to a Grignard reaction as the key carbon-silicon bond-forming step. This necessitates the synthesis of a specific Grignard reagent and a custom chlorosilane. A further disconnection at the benzylic ether reveals the need for a protecting group strategy to mask the reactive hydroxyl functionality during the Grignard reaction.

G TM This compound Deprotection Deprotection (TBDMS) TM->Deprotection C-O Bond Cleavage Protected_TM tert-Butyl({2-[dimethyl(thiophen-2-yl)silyl]phenyl}methoxy)silane Deprotection->Protected_TM Grignard_Coupling Aryl-Si Bond Formation (Grignard Coupling) Protected_TM->Grignard_Coupling Aryl-Si Bond Disconnection Grignard_Reagent (2-{[(tert-Butyldimethylsilyl)oxy]methyl}phenyl)magnesium bromide Grignard_Coupling->Grignard_Reagent Chlorosilane Dimethyl(thiophen-2-yl)silyl chloride Grignard_Coupling->Chlorosilane Protection Protection (TBDMS) Grignard_Reagent->Protection Grignard Formation Mg Mg Metal Grignard_Reagent->Mg Thiophene_Source Thiophene Chlorosilane->Thiophene_Source Dichlorosilane Dimethyldichlorosilane Chlorosilane->Dichlorosilane Starting_Alcohol (2-Bromophenyl)methanol Protection->Starting_Alcohol

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Prerequisite Reagents

A critical component of this synthesis is the preparation of a specialized silylating agent, as it is not commonly available commercially.

Synthesis of Dimethyl(thiophen-2-yl)silyl chloride

This reagent is prepared via the reaction of a thienyl organometallic species with an excess of dimethyldichlorosilane. Using an excess of the dichlorosilane minimizes the formation of the disubstituted silane.

Reaction Scheme:

Experimental Protocol:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a condenser is assembled. The system is maintained under a positive pressure of dry nitrogen.

  • Reagents: Anhydrous tetrahydrofuran (THF) is used as the solvent. Thiophene and n-butyllithium (in hexanes) are the primary reactants.

  • Procedure: a. Charge the flask with thiophene and anhydrous THF. Cool the solution to 0 °C in an ice bath. b. Add n-butyllithium dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. A white precipitate of 2-thienyllithium will form. c. Stir the mixture at 0 °C for 1 hour after the addition is complete. d. In a separate flame-dried flask, prepare a solution of excess dimethyldichlorosilane in anhydrous THF. e. Transfer the 2-thienyllithium slurry via cannula into the dimethyldichlorosilane solution at 0 °C. f. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup and Purification: a. The reaction is quenched by the careful addition of saturated aqueous ammonium chloride. b. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. c. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. d. The solvent is removed under reduced pressure. The crude product is purified by fractional distillation under vacuum to yield pure dimethyl(thiophen-2-yl)silyl chloride.

Step-by-Step Synthesis of the Target Molecule

The overall synthesis is a four-step process starting from (2-bromophenyl)methanol.

Overall Synthetic Workflow

G Start Start (2-Bromophenyl)methanol Step1 Step 1: Protection Reagents: TBDMSCl, Imidazole Product: Protected Alcohol Start->Step1 Step2 Step 2: Grignard Formation Reagents: Mg, THF Product: Grignard Reagent Step1->Step2 Step3 Step 3: Coupling Reagent: Dimethyl(thiophen-2-yl)silyl chloride Product: Silylated Intermediate Step2->Step3 Step4 Step 4: Deprotection Reagent: TBAF Product: Final Product Step3->Step4 End End Step4->End

Caption: The four-step synthetic workflow.

Step 1: Protection of (2-Bromophenyl)methanol

Objective: To protect the acidic hydroxyl proton of the starting material, which would otherwise quench the Grignard reagent formed in a subsequent step. A tert-butyldimethylsilyl (TBDMS) ether is chosen for its stability under Grignard conditions and its ease of removal.

Reaction Scheme:

Experimental Protocol:

  • Setup: A dry round-bottom flask is charged with (2-bromophenyl)methanol (1.0 eq)[1][2][3][4][5], imidazole (2.5 eq), and anhydrous dichloromethane (DCM).

  • Procedure: a. Stir the mixture until all solids dissolve. b. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at room temperature. c. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup and Purification: a. Dilute the reaction mixture with DCM and wash sequentially with water and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. The crude product, tert-butyl{[2-bromophenyl]methoxy}dimethylsilane, is typically of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

Step 2: Formation of the Grignard Reagent

Objective: To generate the organometallic nucleophile required for the C-Si bond formation.

Reaction Scheme:

Experimental Protocol:

  • Setup: A three-necked flask is equipped with a condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is rigorously flame-dried under a stream of nitrogen.

  • Reagents: Magnesium turnings are placed in the flask. Anhydrous THF is the solvent. A small crystal of iodine is added as an initiator.

  • Procedure: a. A small portion of a solution of tert-butyl{[2-bromophenyl]methoxy}dimethylsilane (1.0 eq) in anhydrous THF is added to the magnesium turnings. b. The reaction is initiated, often evidenced by a color change and gentle refluxing. Gentle heating may be required. c. Once initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. d. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The successful formation of Grignard reagents is crucial for the synthesis of many organosilicon compounds[6][7][8].

Step 3: Coupling with Dimethyl(thiophen-2-yl)silyl chloride

Objective: The key bond-forming step to create the aryl-silicon linkage.

Reaction Scheme:

Experimental Protocol:

  • Setup: The freshly prepared Grignard solution is cooled to 0 °C in an ice bath.

  • Procedure: a. A solution of dimethyl(thiophen-2-yl)silyl chloride (1.1 eq), synthesized as described in Section 2.1, in anhydrous THF is added dropwise to the Grignard reagent. b. The reaction is exothermic; maintain the temperature below 10 °C during the addition. c. After the addition, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Workup and Purification: a. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. b. The mixture is transferred to a separatory funnel and extracted with diethyl ether. c. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. d. The resulting crude oil, tert-butyl({2-[dimethyl(thiophen-2-yl)silyl]phenyl}methoxy)silane, is purified by column chromatography on silica gel.

Step 4: Deprotection to Yield the Final Product

Objective: To remove the TBDMS protecting group and reveal the target primary alcohol. Fluoride-based deprotection is highly effective for cleaving silicon-oxygen bonds.[9][10][11]

Reaction Scheme:

Experimental Protocol:

  • Setup: The purified, protected intermediate (1.0 eq) is dissolved in THF in a round-bottom flask.

  • Procedure: a. A solution of tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) is added to the flask at room temperature.[9] b. The reaction is stirred and monitored by TLC. The deprotection is typically complete within 1-3 hours.

  • Workup and Purification: a. The solvent is removed under reduced pressure. b. The residue is redissolved in ethyl acetate and washed with water to remove TBAF salts. c. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. d. The final product, This compound , is purified by column chromatography on silica gel to yield a pure sample. Alternative methods for silyl ether deprotection exist, including using acidic conditions or other fluoride sources, but TBAF offers a mild and highly efficient option.[10][12]

Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

PropertyExpected Value
CAS Number 853955-72-3
Molecular Formula C₁₃H₁₆OSSi
Molecular Weight 248.42 g/mol
Appearance Expected to be a colorless oil or low-melting solid
¹H NMR Expect characteristic peaks for dimethylsilyl protons (singlet, ~0.4-0.6 ppm), benzylic CH₂ protons (singlet, ~4.7-4.9 ppm), aromatic protons (multiplets, ~7.0-7.8 ppm), and thiophene protons (multiplets, ~7.0-7.7 ppm).
¹³C NMR Expect signals for silyl methyls, benzylic carbon, and aromatic/heteroaromatic carbons.
Mass Spec (MS) [M]+ peak at m/z = 248.42

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere.

  • Grignard Reagents: Flammable and moisture-sensitive. Anhydrous conditions are essential for success and safety.

  • Chlorosilanes: Corrosive and react with moisture to release HCl gas. Handle with care.

  • Solvents (THF, Diethyl Ether, DCM): Flammable and volatile. Use appropriate precautions to avoid ignition sources and inhalation.

References

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Reddy, D. S., et al. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. National Institutes of Health. [Link]

  • Saber, H., et al. (2005). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 44(1), 156-159. [Link]

  • Kadam, S. T., et al. (2007). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 72(22), 8593-8595. [Link]

  • Ali, M. A., & MacMillan, D. W. C. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(10), 1709-1711. [Link]

  • Chemsrc. (n.d.). 2-Bromobenzyl alcohol | CAS#:18982-54-2. [Link]

  • Ushijima, R., et al. (1997). Synthesis of Thiophene Derivatives Containing a Silicon Atom. Heterocycles, 44(1), 509. [Link]

  • MDPI. (n.d.). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts. [Link]

  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. [Link]

  • Royal Society of Chemistry. (n.d.). Axially asymmetric metal alkyls. Part 2. Synthesis of the di-Grignard reagent. [Link]

  • Crysdot LLC. (n.d.). This compound. [Link]

  • PubChem. (n.d.). {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol. [Link]

  • PubChem. (n.d.). 2-Bromobenzyl alcohol. [Link]

  • Google Patents. (n.d.). US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers.

Sources

Technical Guide: Physicochemical Characterization of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. These characteristics are pivotal as they govern a compound's behavior in biological systems and its suitability for formulation.[1][2] This guide provides a comprehensive framework for the experimental determination of the key physical properties of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol, a unique organosilicon compound. While specific experimental values for this compound are not publicly documented, this paper serves as a methodological blueprint. It details the requisite experimental protocols, explains the scientific rationale behind these procedures, and contextualizes the significance of the resulting data within the drug development pipeline. Our focus is on empowering researchers to generate reliable and reproducible data for this and similar novel compounds.

Introduction: The Critical Role of Physical Properties in Drug Development

The therapeutic efficacy and safety of a drug are intrinsically linked to its physicochemical properties.[2] These properties, including melting point, boiling point, and solubility, dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] For instance, aqueous solubility is a critical determinant of oral bioavailability; a drug must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[4][][6] Similarly, the melting point provides insights into the purity and solid-state stability of an active pharmaceutical ingredient (API), which are crucial for formulation and manufacturing.[7][8][9]

The subject of this guide, this compound (CAS No. 853955-72-3[4]), possesses a unique structure incorporating a silyl group, a phenyl ring, a thiophene moiety, and a primary alcohol. This combination of functional groups suggests a complex interplay of intermolecular forces that will define its physical behavior. A systematic characterization is therefore essential to predict its behavior as a potential therapeutic agent.

Molecular Structure and Basic Information
PropertyValueSource
IUPAC Name This compound-
CAS Number 853955-72-3[4]
Molecular Formula C₁₃H₁₆OSSi[4]
Molecular Weight 248.42 g/mol Calculated

Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from the solid to the liquid phase.[7] For pharmaceuticals, it is a critical indicator of purity; impurities tend to depress and broaden the melting range.[7][9] This parameter is vital for quality control and for understanding the solid-state stability of the drug substance.[7]

Causality Behind the Experimental Choice

The capillary method is the most common and reliable technique for determining the melting point of a powdered solid.[10] It relies on uniform and slow heating to ensure that the temperature of the heating block is in equilibrium with the sample's temperature. A slow heating rate (e.g., 1-2 °C per minute) is crucial for accuracy, as it allows for precise observation of the temperature range from the first sign of melting (onset) to the complete liquefaction (clear point).[10][11]

Experimental Protocol: Capillary Melting Point Determination (USP <741> Class I)

This protocol is adapted from the U.S. Pharmacopeia (USP) General Chapter <741>.[10][11][12][13]

  • Sample Preparation:

    • Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals with a mortar and pestle.

    • Load the sample into a capillary tube (typically 0.8-1.2 mm internal diameter) by tapping the open end into the powder.

    • Compact the powder into the sealed end of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube. The packed column of the sample should be 2.5–3.5 mm high.[11]

  • Apparatus Setup:

    • Use a calibrated melting point apparatus with a heating block and a means to observe the sample, either visually or with an automated detector.

    • Place the loaded capillary tube into the heating block.

  • Measurement:

    • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-15 °C per minute to estimate the melting range.

    • For the accurate determination, allow the apparatus to cool to at least 10 °C below the estimated melting point.

    • Begin heating at a controlled rate of approximately 1 °C per minute.[10][11]

    • Record the temperature at which the first droplet of liquid is observed (T₁).

    • Record the temperature at which the last solid particle melts (T₂).

    • The melting range is reported as T₁ to T₂.

  • Validation:

    • The accuracy of the apparatus should be regularly verified using USP Melting Point Reference Standards.[10][11]

Visualization of the Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Obtain Dry Powder of Compound B Load into Capillary Tube A->B C Pack Sample to 2.5-3.5 mm B->C D Place Capillary in Apparatus C->D E Heat at 1 °C/min D->E F Observe & Record T1 (Onset) E->F G Observe & Record T2 (Clear Point) F->G H H G->H Report Melting Range (T1-T2)

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14][15] It is a key physical property that provides information about the volatility of a compound. For non-volatile or high-boiling-point compounds, which may be the case for a molecule with a molecular weight over 200 g/mol like this compound, determination under reduced pressure is often necessary to prevent decomposition.

Causality Behind the Experimental Choice

The Thiele tube method is a simple and effective technique for determining the boiling point of a small amount of liquid.[14] It relies on the principle of vapor pressure. As the liquid is heated, its vapor pressure increases. Bubbles emerge from an inverted capillary tube submerged in the liquid. When the heating is stopped, the liquid cools, and its vapor pressure decreases. The boiling point is the temperature at which the external pressure is equal to the vapor pressure of the liquid, which is observed as the point when the liquid is drawn back into the capillary tube.[16] For high molecular weight compounds, alternative methods like distillation or gas chromatography might be considered.[14][17][18][19]

Experimental Protocol: Micro Boiling Point Determination (Capillary Method)
  • Sample Preparation:

    • Place a few drops of liquid this compound into a small test tube (fusion tube).

    • Take a melting point capillary tube and seal one end in a flame.

    • Place the capillary tube, open end down, into the fusion tube containing the sample.

  • Apparatus Setup:

    • Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

    • Suspend the thermometer and tube assembly in a Thiele tube containing a high-boiling-point mineral oil. Ensure the sample is below the oil level.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a micro-burner. The shape of the tube ensures uniform heating of the oil via convection.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a rapid and continuous stream of bubbles is observed.

    • Remove the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point.

    • Record the ambient atmospheric pressure.

Visualization of the Workflow

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement A Place Liquid in Fusion Tube B Insert Inverted Capillary A->B C Attach to Thermometer B->C D Suspend in Thiele Tube C->D E Heat Thiele Tube Gently D->E F Observe Rapid Bubble Stream E->F G Remove Heat & Cool F->G H Record Temp. at Liquid Re-entry G->H I I H->I Report Boiling Point & Pressure

Caption: Workflow for Micro Boiling Point Determination.

Determination of Aqueous Solubility

Solubility, particularly in aqueous media, is one of the most important physicochemical properties for drug development.[20] Poor aqueous solubility can lead to low and variable oral bioavailability, hindering the clinical development of a promising compound.[4][] The OECD Guideline for the Testing of Chemicals, Test No. 105, provides standardized methods for determining water solubility.[21][22][23][24]

Causality Behind the Experimental Choice

The flask method, described in OECD 105, is a robust technique for determining the solubility of a substance. It is based on achieving a saturated solution at a constant temperature and then measuring the concentration of the dissolved substance.[24] This method ensures that a true equilibrium between the solid and dissolved states is reached, providing a reliable value for the saturation solubility. The choice of an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy) is critical for accurately quantifying the concentration of the dissolved compound.

Experimental Protocol: Flask Method (OECD 105)
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a flask containing high-purity water. The excess solid ensures that saturation is achieved.

    • Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C to simulate physiological conditions) for a sufficient period to reach equilibrium. A preliminary test can determine the time required (e.g., 24-48 hours).

  • Phase Separation:

    • After equilibrium is reached, allow the solution to stand at the same constant temperature to let the undissolved solid settle.

    • Carefully separate the aqueous phase from the solid. This is typically done by centrifugation followed by filtration through a non-adsorptive filter (e.g., PTFE).

  • Quantification:

    • Develop and validate a suitable analytical method to determine the concentration of the compound in the clear, saturated aqueous solution. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice.

    • Prepare a calibration curve using standard solutions of known concentrations.

    • Analyze the filtered saturated solution and determine its concentration using the calibration curve.

  • Reporting:

    • The solubility is reported in units such as mg/mL or mol/L at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Visualization of the Workflow

SolubilityWorkflow cluster_analytical Analytical Method A Add Excess Compound to Water B Equilibrate at Constant Temp. (e.g., 24-48h agitation) A->B C Separate Phases (Centrifuge/Filter) B->C D Quantify Concentration of Aqueous Phase via HPLC C->D E Calculate & Report Solubility D->E F Develop HPLC Method G Prepare Calibration Curve F->G G->D

Sources

An In-Depth Technical Guide to {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol (CAS Number 853955-72-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol, a molecule of significant interest at the intersection of organosilicon chemistry and pharmaceutical sciences. By integrating a thiophene moiety, a well-established pharmacophore, with a versatile organosilicon scaffold, this compound presents unique opportunities for the development of novel therapeutic agents and research tools. This document will delve into its chemical properties, plausible synthetic routes, potential reactivity, and prospective applications in drug discovery, grounded in established chemical principles and analogous structures.

Core Molecular Architecture and Physicochemical Profile

This compound is a multifaceted molecule characterized by a central benzene ring functionalized with a hydroxymethyl group and a dimethyl(thiophen-2-yl)silyl substituent at the ortho position. This unique arrangement of functional groups dictates its chemical behavior and potential utility.

Structural Features

The key structural components are:

  • Ortho-substituted Benzyl Alcohol: The hydroxymethyl group on the phenyl ring provides a reactive site for various chemical transformations, including oxidation, esterification, and etherification. Its ortho relationship with the bulky silyl group can influence its reactivity and conformational flexibility.

  • Dimethylsilyl Group: The silicon atom, being less electronegative than carbon, imparts distinct electronic properties to the molecule. The methyl groups contribute to its lipophilicity.

  • Thiophene Ring: As a bioisostere of a phenyl ring, the thiophene moiety is a "privileged structure" in medicinal chemistry, known to enhance a wide range of therapeutic activities.[1] The sulfur atom can participate in hydrogen bonding, which can be crucial for drug-receptor interactions.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 853955-72-3
Molecular Formula C₁₃H₁₆OSSi
Molecular Weight 248.42 g/mol
Appearance Likely a colorless to pale yellow oil or solidInferred
Solubility Expected to be soluble in common organic solvents (e.g., THF, DCM, ethyl acetate) and have low aqueous solubility.Inferred
Purity Commercially available at ≥95%

Synthetic Pathways and Methodologies

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the carbon-silicon bond as a key step, followed by the introduction or unmasking of the benzyl alcohol functionality.

G target This compound intermediate1 Reduction of 2-[Dimethyl(thiophen-2-yl)silyl]benzaldehyde target->intermediate1 Reduction intermediate2 Silylation of 2-bromobenzaldehyde intermediate1->intermediate2 Silylation starting_material1 2-Bromobenzaldehyde intermediate2->starting_material1 starting_material2 Dimethyl(thiophen-2-yl)silane intermediate2->starting_material2 G cluster_reactant This compound cluster_product Cyclized Product reactant product reactant->product Intramolecular Cyclization C1=CC=C(C(=C1)CSi(C)(C)C2=CC=CS2)O C1=CC=C(C(=C1)CSi(C)(C)C2=CC=CS2)O C1=CC=C2C(=C1)COSi2(C)C C1=CC=C2C(=C1)COSi2(C)C

Sources

A Comprehensive Guide to the Structural Elucidation of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The unequivocal determination of a molecule's structure is the bedrock upon which all further chemical and biological investigation is built. This guide provides an in-depth, methodology-focused exploration of the analytical workflow required to confirm the identity and connectivity of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol. This organosilicon compound incorporates several key structural motifs: a substituted benzyl alcohol, a dimethylsilyl linker, and a thiophene heterocycle. The elucidation strategy described herein is not merely a sequence of experiments, but a logical, self-validating process where each analytical technique provides a unique piece of the structural puzzle, which is then corroborated by subsequent methods. For professionals in materials science and drug development, mastering this workflow is essential for ensuring the integrity of their research, from synthetic validation to understanding structure-activity relationships.

The target molecule has a molecular formula of C₁₃H₁₆OSSi and a molecular weight of 248.42 g/mol . Our objective is to employ a multi-technique spectroscopic and analytical approach to confirm this formula and precisely map the atomic connectivity as defined by its IUPAC name.

Caption: Molecular structure of this compound.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

The initial phase of any structural elucidation focuses on establishing the molecular formula and identifying the present functional groups. This is achieved primarily through High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the definitive technique for determining a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically <5 ppm). This precision allows for the calculation of a unique molecular formula, distinguishing between isobars (compounds with the same nominal mass but different formulas). For our target, we must confirm the formula C₁₃H₁₆OSSi. The presence of sulfur and silicon, with their characteristic isotopic abundances (³⁴S at 4.2%, ²⁹Si at 4.7%, ³⁰Si at 3.1%), provides an additional layer of validation through the isotopic pattern of the molecular ion peak.[1]

Expected Data & Interpretation:

  • Molecular Ion ([M]⁺): The primary data point is the exact mass of the molecular ion. For C₁₃H₁₆OSSi, the calculated monoisotopic mass is 248.0793. The HRMS experiment should yield a measured m/z value within a few parts per million of this theoretical value.

  • Isotopic Pattern: The [M+1]⁺ peak will be influenced by ¹³C and ²⁹Si. The [M+2]⁺ peak will be notably enhanced by the natural abundance of ³⁴S and ³⁰Si, providing a characteristic signature that confirms the presence of these elements.

  • Fragmentation Pattern: Electron Impact (EI) or Electrospray Ionization (ESI-CID) will induce fragmentation, offering clues to the structure's connectivity. Key expected fragments include:

    • [M - CH₃]⁺ (m/z 233.0560): Loss of a methyl group from the silyl moiety.

    • [M - CH₂OH]⁺ (m/z 217.0688): Loss of the hydroxymethyl group.

    • [C₄H₃S]⁺ (m/z 83.9982): The thiophenyl cation, a common fragment for thiophene derivatives.[2][3]

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify functional groups based on their characteristic vibrational frequencies. By passing infrared radiation through the sample, we can detect the absorption of energy corresponding to the stretching and bending of specific chemical bonds.

Expected Data & Interpretation:

  • O-H Stretch (Alcohol): A strong, broad absorption band in the region of 3500-3200 cm⁻¹ is the unmistakable signature of the hydroxyl (-OH) group.

  • C-H Stretches (Aromatic/Aliphatic):

    • Aromatic C-H stretches from the phenyl and thiophene rings are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

    • Aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

  • C=C Stretches (Aromatic): Multiple sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond vibrations within the aromatic rings.

  • Si-CH₃ Vibrations: Characteristic sharp peaks for the dimethylsilyl group are expected around 1250 cm⁻¹ (symmetric deformation) and 840-790 cm⁻¹ (rocking).

Vibration Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch3500 - 3200Strong, Broad
Aromatic C-H Stretch3100 - 3000Medium, Sharp
Aliphatic C-H Stretch2960 - 2850Medium, Sharp
Aromatic C=C Stretch1600 - 1450Medium to Weak, Sharp
Si-CH₃ Deformation~1250Strong, Sharp
Si-CH₃ Rocking840 - 790Strong, Sharp

Part 2: Definitive Connectivity Mapping - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structure elucidation. Through a suite of 1D and 2D experiments, we can map the complete carbon-hydrogen framework and establish the precise connectivity between all atoms.

elucidation_workflow cluster_0 Initial Analysis cluster_1 1D NMR Framework cluster_2 2D NMR Connectivity cluster_3 Final Confirmation HRMS HRMS H1_NMR ¹H NMR HRMS->H1_NMR Provides Molecular Formula IR IR Spectroscopy IR->H1_NMR Identifies Functional Groups C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR Proton Environment COSY COSY H1_NMR->COSY ¹H-¹H Connectivity HSQC HSQC C13_NMR->HSQC Carbon Skeleton COSY->HSQC HMBC HMBC HSQC->HMBC ¹J C-H Correlation Final_Structure Elucidated Structure HMBC->Final_Structure Long-Range C-H Connectivity

Caption: A logical workflow for the structural elucidation process.

¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals adjacent protons.

Expected Data & Interpretation:

  • δ ~7.8-7.2 ppm (7H, multiplet): This complex region will contain the signals for the four protons on the phenyl ring and the three protons on the thiophene ring. 2D NMR is essential to deconvolve these overlapping signals.

  • δ ~4.7 ppm (2H, singlet): The two protons of the methylene group (-CH₂OH). This signal is expected to be a singlet as there are no adjacent protons, though it may show coupling to the -OH proton in a dry solvent.

  • δ ~2.5 ppm (1H, broad singlet): The hydroxyl proton (-OH). Its chemical shift is variable and depends on concentration and solvent. It often appears as a broad signal due to chemical exchange.

  • δ ~0.5 ppm (6H, singlet): The six equivalent protons of the two methyl groups attached to the silicon atom. The high shielding from silicon results in a characteristic upfield chemical shift.

¹³C NMR and DEPT Spectroscopy

Expertise & Rationale: ¹³C NMR maps the carbon skeleton of the molecule. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run in conjunction to determine the multiplicity of each carbon signal (i.e., CH₃, CH₂, CH, or quaternary C).

Expected Data & Interpretation:

  • δ ~145-125 ppm: This region will contain the signals for the 10 aromatic carbons (6 from the phenyl ring, 4 from the thiophene ring). The DEPT experiment will show these as CH signals, with the exception of the four quaternary carbons (C1, C2 on the phenyl ring; C2, C5 on the thiophene ring).

  • δ ~65 ppm: The signal for the methylene carbon (-CH₂OH), which will appear as a CH₂ in the DEPT spectrum.

  • δ ~ -2 ppm: The signal for the two equivalent methyl carbons attached to silicon. This highly shielded, upfield position is characteristic of silyl methyl groups.

Proton (¹H) Expected δ (ppm) Multiplicity Integration Corresponding Carbon (¹³C) Expected δ (ppm)
Phenyl & Thiophene7.8 - 7.2Multiplet7HPhenyl & Thiophene CHs/Quats145 - 125
-CH₂-~4.7Singlet2H-CH₂-~65
-OH~2.5Broad Singlet1H--
Si-(CH₃)₂~0.5Singlet6HSi-CH₃~ -2
2D NMR Spectroscopy (COSY, HSQC, HMBC)

Expertise & Rationale: 2D NMR experiments are the definitive tools for assembling the molecular fragments identified by 1D NMR.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, identifying protons that are connected through 2 or 3 bonds. This is crucial for tracing the connectivity within the phenyl and thiophene rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing the puzzle together. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds (²JCH, ³JCH). It is this data that bridges the isolated spin systems.

Key Expected HMBC Correlations:

  • Si-(CH₃)₂ to Phenyl Ring: A correlation from the silyl methyl protons (~0.5 ppm) to the silicon-bearing quaternary carbon of the phenyl ring (C1) will definitively link the silyl group to the phenyl ring.

  • -CH₂OH to Phenyl Ring: Correlations from the methylene protons (~4.7 ppm) to the C6 and C1 carbons of the phenyl ring will confirm the ortho-substitution pattern.

  • Si-(CH₃)₂ to Thiophene Ring: A correlation from the silyl methyl protons (~0.5 ppm) to the silicon-bearing carbon of the thiophene ring (C2) will connect the silyl group to the heterocycle.

  • Thiophene H3 to Phenyl C1: A potential long-range correlation across the silicon atom from the thiophene H3 proton to the phenyl C1 carbon would provide ultimate confirmation of the entire framework.

hmbc_correlations cluster_phenyl Phenyl Ring cluster_linker Linker Groups cluster_thiophene Thiophene Ring P_C1 Phenyl C1 (Quat) P_C6 Phenyl C6-H Si_Me Si-CH₃ Protons (δ ~0.5 ppm) Si_Me->P_C1 ³JCH T_C2 Thiophene C2 (Quat) Si_Me->T_C2 ²JCH CH2 -CH₂- Protons (δ ~4.7 ppm) CH2->P_C1 ³JCH CH2->P_C6 ²JCH

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Harnessing Latent Reactivity: A Guide to the Thiophene Ring in Aryl Silyl Methanols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene nucleus is a cornerstone in medicinal chemistry, celebrated for its versatile pharmacophoric properties and presence in numerous FDA-approved drugs.[1][2] While its fundamental reactivity is well-documented, the introduction of adjacent, functionalized organosilicon moieties, specifically aryl silyl methanols, unlocks a sophisticated and often non-intuitive reaction landscape. This guide provides an in-depth exploration of the reactivity of the thiophene ring when tethered to an aryl silyl methanol group. We will move beyond canonical electrophilic substitution to dissect the powerful influence of the silyl and hydroxyl groups, which together enable highly regioselective functionalizations through directed metallation and orchestrate novel bond-forming strategies via the Brook rearrangement. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage these advanced synthetic tools for the construction of complex molecular architectures.

Foundational Principles: The Thiophene Core

Thiophene is an aromatic heterocycle whose reactivity is governed by the electron-rich nature of the five-membered ring. The sulfur atom's lone pairs participate in the π-system, rendering the ring more susceptible to electrophilic aromatic substitution than benzene.[3][4]

  • Electrophilic Aromatic Substitution (EAS): Thiophene preferentially undergoes EAS at the C2 (α) position.[5][6] The carbocation intermediate formed by attack at C2 is more stabilized by resonance, involving the sulfur atom, than the intermediate formed by attack at the C3 (β) position.[6]

  • Metallation: The acidity of the α-protons makes thiophene susceptible to deprotonation by strong bases like organolithium reagents.[7][8] This C-H activation is a cornerstone of thiophene functionalization, generating a potent thienyl anion nucleophile.[7] For π-excessive heterocycles like thiophene, C2 lithiation is highly dominant.[9]

The introduction of a substituent, such as the aryl silyl methanol group, fundamentally alters this baseline reactivity through a combination of electronic, steric, and coordinating effects.

The Directing Power of the Aryl Silyl Methanol Moiety

The Ar-Si(R)₂-CH₂OH fragment is not a passive spectator. Its components work in concert to control the regiochemical outcome of reactions, offering synthetic routes that are otherwise inaccessible.

Directed ortho-Metallation (DoM): Precision Functionalization

One of the most powerful synthetic strategies enabled by the hydroxyl group is Directed ortho-Metallation (DoM).[10][11] In this process, the hydroxyl group acts as a Directed Metallation Group (DMG).

Causality Behind the Mechanism: Upon treatment with an organolithium base (e.g., n-BuLi), the acidic hydroxyl proton is first abstracted to form a lithium alkoxide. This alkoxide then coordinates to the lithium base, pre-concentrating it near the C2 position of the thiophene ring. This intramolecular delivery of the base ensures that deprotonation occurs exclusively at the adjacent ortho (C2) position, overriding the inherent acidity of other ring protons.[10][11] The resulting dilithiated species can then be trapped with a wide range of electrophiles to install a new functional group with absolute regiocontrol.

Figure 1: Mechanism of Directed ortho-Metallation (DoM) on a thienyl silyl methanol.

The Brook Rearrangement: Inverting Reactivity

The Brook rearrangement is a remarkable intramolecular migration of a silyl group from a carbon atom to an oxygen atom.[12][13] This rearrangement is the defining reaction of α-silyl alcohols and serves as a powerful tool for generating novel carbanionic intermediates.

Driving Force and Mechanism: The reaction is initiated by the deprotonation of the hydroxyl group to form an alkoxide. This alkoxide then nucleophilically attacks the adjacent silicon atom, forming a pentacoordinate silicon transition state.[12][14] The silyl group then completes its migration from carbon to oxygen. The primary driving force for this rearrangement is thermodynamic: the formation of a strong silicon-oxygen (Si-O) bond at the expense of a weaker silicon-carbon (Si-C) bond.[14][15]

The result is a transformation of the initial substrate into a silyl ether and, crucially, a carbanion at the benzylic position. This new carbanion is a potent nucleophile that can be trapped by electrophiles, effectively inverting the initial polarity of the C-Si bond.

Figure 2: The Brook rearrangement and subsequent electrophilic trapping.

Key Experimental Protocols

The following protocols are presented as self-validating systems. Successful execution and characterization at each stage confirm the integrity of the substrate for the subsequent transformation.

Protocol 1: Synthesis of (Thiophen-2-yl)silyl Methanol

This procedure outlines a general method for preparing the core scaffold via the addition of a lithiated thiophene to a silyl-protected formaldehyde equivalent.

Methodology:

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

  • Lithiation: The flask is cooled to -78 °C in a dry ice/acetone bath. Thiophene (1.0 eq.) is added via syringe, followed by the slow, dropwise addition of n-butyllithium (1.05 eq., 2.5 M in hexanes), ensuring the internal temperature remains below -70 °C. The solution is stirred at -78 °C for 1 hour to ensure complete formation of 2-thienyllithium.[7]

  • Silyl Aldehyde Addition: A solution of a suitable silyl aldehyde (e.g., (diisopropylsilyl)formaldehyde, 1.1 eq.) in anhydrous THF is added dropwise to the 2-thienyllithium solution at -78 °C.

  • Reaction & Quench: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure (thiophen-2-yl)silyl methanol.

Protocol 2: Tandem Brook Rearrangement-Alkylation

This protocol leverages the Brook rearrangement to form a new carbon-carbon bond at the methylene bridge.

Methodology:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the (thiophen-2-yl)silyl methanol (1.0 eq.) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases. This step forms the alkoxide and initiates the rearrangement.[14]

  • Electrophilic Trap: Cool the resulting solution of the generated carbanion to -78 °C. Add the desired electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise via syringe.

  • Reaction & Quench: Allow the reaction to warm slowly to room temperature and stir for 4-12 hours until TLC or LC-MS analysis indicates complete consumption of the starting material. Quench the reaction with saturated aqueous NH₄Cl.

  • Workup & Purification: Extract the product with an organic solvent, wash with brine, dry over MgSO₄, and concentrate. Purify the crude material by column chromatography to isolate the alkylated silyl ether product.

Data Summary: Regioselectivity Control

The choice of reaction conditions dictates the site of functionalization. The following table summarizes the expected outcomes based on the chosen strategy.

StrategyReagentsKey IntermediateSite of FunctionalizationProduct Type
Electrophilic Aromatic Substitution Electrophile (e.g., NBS, Ac₂O), Lewis AcidSigma ComplexThiophene C5 position (para to the substituent)5-Substituted Thiophene
Directed ortho-Metallation (DoM) 2 eq. n-BuLi, then Electrophile (E⁺)C2-lithiated alkoxideThiophene C2 position (ortho to the substituent)2-Substituted Thienyl Silyl Methanol
Brook Rearrangement-Trapping 1 eq. Base (e.g., NaH), then E⁺Methylene carbanionMethylene carbon between Si and Thiopheneα-Substituted Silyl Ether

Applications in Drug Discovery & Medicinal Chemistry

The ability to precisely and selectively functionalize the thiophene scaffold is of paramount importance in drug development. Thiophene is often used as a bioisostere for a phenyl ring, offering similar spatial arrangement but with modulated electronic and metabolic properties.[1][16]

  • Scaffold Decoration: DoM allows for the introduction of pharmacophoric groups (e.g., halogens for subsequent cross-coupling, amides, small alkyl groups) at a specific vector on the thiophene ring, which is critical for optimizing ligand-receptor interactions.

  • Access to Novel Chemical Space: The Brook rearrangement-trapping sequence generates structures that are not accessible through traditional methods. By forming a C-C bond at the benzylic position, it allows for the creation of more complex, three-dimensional molecules, moving away from the flat, aromatic starting material. This is a key strategy for improving physicochemical properties and exploring new binding modes.

  • Metabolic Stability: The introduction of silyl groups can influence the metabolic profile of a drug candidate. Bulky silyl groups can shield adjacent positions from metabolic attack (e.g., by Cytochrome P450 enzymes), potentially increasing the compound's half-life.[17]

Conclusion

The aryl silyl methanol group is a powerful and versatile handle for manipulating the reactivity of an adjacent thiophene ring. By understanding and applying the principles of Directed ortho-Metallation and the Brook rearrangement, synthetic chemists can move beyond conventional reactivity patterns. These strategies provide precise regiochemical control and enable the generation of novel molecular architectures from simple starting materials. For professionals in drug discovery, mastering these techniques opens the door to a wider and more sophisticated chemical space, facilitating the rational design and synthesis of next-generation therapeutic agents built upon the privileged thiophene scaffold.

References

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A Comprehensive Technical Guide to the Spectroscopic Characterization of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the expected spectroscopic signature of the organosilicon compound, {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive and instructional tool, grounded in the established principles of NMR, IR, and mass spectrometry, and supported by data from analogous structures. The methodologies and interpretations presented herein are designed to be self-validating and provide a robust framework for researchers working with similar novel compounds.

Molecular Structure and its Spectroscopic Implications

The unique arrangement of a dimethylsilyl group bridging a phenylmethanol and a thiophene moiety dictates a distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting its spectral data.

Figure 1: Molecular structure illustrating the key functional groups.

The key structural features that will influence the spectra are:

  • Aromatic Systems: The phenyl and thiophene rings will produce signals in the aromatic regions of the NMR spectra.

  • Silyl Group: The dimethylsilyl group will give a characteristic sharp singlet in the ¹H NMR and a corresponding signal in the ¹³C NMR. The silicon atom itself can be observed in ²⁹Si NMR.

  • Methanol Group: The methylene (-CH₂-) and hydroxyl (-OH) protons of the methanol group will have distinct chemical shifts and coupling patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule in solution.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for each type of proton. The predicted chemical shifts (in ppm, relative to TMS) are summarized below. These predictions are based on known values for similar chemical environments.[1][2][3]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Si-(CH ₃)₂0.4 - 0.6Singlet6HProtons on methyl groups attached to silicon are highly shielded.
Ph-CH ₂-OH4.7 - 4.9Singlet or Doublet2HMethylene protons adjacent to an aromatic ring and a hydroxyl group. May show coupling to the -OH proton.
CH ₂-OH Variable (1.5 - 3.0)Singlet (broad) or Triplet1HChemical shift is concentration and solvent dependent. May couple to the -CH₂- protons.
Thiophene H-5'7.5 - 7.7Doublet of doublets1HProton on the thiophene ring, influenced by the sulfur atom and the silyl group.
Phenyl Protons7.2 - 7.6Multiplet4HAromatic protons on the phenyl ring, with complex splitting patterns due to ortho, meta, and para couplings.
Thiophene H-3', H-4'7.0 - 7.3Multiplet2HOther thiophene protons, with chemical shifts influenced by their position relative to the sulfur and silyl group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Si-(C H₃)₂-2.0 - 2.0Methyl carbons attached to silicon are highly shielded.
Ph-C H₂-OH63.0 - 67.0Methylene carbon attached to an aromatic ring and an oxygen atom.
Aromatic C -H (Phenyl)125.0 - 135.0Standard chemical shift range for aromatic carbons.
Aromatic C -H (Thiophene)124.0 - 130.0Thiophene carbons have a characteristic chemical shift range.[4]
Aromatic C -Si (Phenyl)138.0 - 142.0Quaternary carbon attached to silicon will be deshielded.
Aromatic C -Si (Thiophene)140.0 - 145.0Quaternary carbon of the thiophene ring attached to silicon.
Aromatic C -CH₂OH140.0 - 144.0Quaternary carbon of the phenyl ring attached to the methanol group.
Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for structural verification.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Filter the solution into a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Acquisition time: 2-3 seconds.

      • Relaxation delay: 1-2 seconds.

      • Number of scans: 16-64.

    • ¹³C NMR:

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024-4096.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is essential for assigning quaternary carbons.

G cluster_0 NMR Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) H1_NMR 1H NMR Acquisition (400 MHz) SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR Analysis Spectral Analysis & Structure Elucidation TwoD_NMR->Analysis

Figure 2: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[5][6]

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch3200 - 3500Broad, StrongHydroxyl (-OH)
C-H Stretch (Aromatic)3000 - 3100MediumPhenyl and Thiophene
C-H Stretch (Aliphatic)2850 - 3000Medium-CH₃ and -CH₂-
C=C Stretch (Aromatic)1450 - 1600Medium to StrongPhenyl and Thiophene
Si-C Stretch700 - 860StrongDimethylsilyl[7]
Si-O-Si (if present as impurity)1000 - 1200StrongSiloxane
C-O Stretch1000 - 1250StrongPrimary Alcohol
Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.

    • Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Instrument Parameters (FTIR):

    • Scan range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the empty sample compartment or the pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.[8]

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₅H₁₈OSSi) is 274.09 g/mol . A peak at m/z = 274 is expected.

  • Isotope Peaks: The presence of silicon and sulfur will result in characteristic isotope peaks (M+1, M+2).

  • Key Fragmentation Patterns:

    • Loss of a methyl group (-CH₃) from the silyl moiety: [M - 15]⁺.

    • Loss of the hydroxyl group (-OH): [M - 17]⁺.

    • Loss of the methanol group (-CH₂OH): [M - 31]⁺.

    • Cleavage of the Si-phenyl or Si-thiophene bond.

G M Molecular Ion (M+) m/z = 274 M_minus_15 [M-15]+ Loss of -CH3 M->M_minus_15 M_minus_17 [M-17]+ Loss of -OH M->M_minus_17 M_minus_31 [M-31]+ Loss of -CH2OH M->M_minus_31 Fragments Phenyl & Thiophene Fragments M->Fragments

Sources

An In-Depth Technical Guide to tert-butyl(4-methoxy-2-(methylthio)phenoxy)dimethylsilane (C₁₃H₁₆OSSi): A Versatile Silyl Ether in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The organosilicon compound tert-butyl(4-methoxy-2-(methylthio)phenoxy)dimethylsilane, with the chemical formula C₁₃H₁₆OSSi, represents a sophisticated molecular scaffold of significant interest to researchers in organic synthesis and drug development. Integrating a sterically hindered tert-butyldimethylsilyl (TBDMS) ether, a nucleophilic thioether, and an electron-rich aromatic ring, this molecule is engineered for versatility. The TBDMS group serves as a robust, yet selectively cleavable, protecting group for the phenolic hydroxyl, a critical feature in multi-step synthetic campaigns. Furthermore, the strategic placement of the methylthio group ortho to the silyloxy functionality offers a reactive handle for further molecular elaboration, primarily through oxidation to the corresponding sulfoxide or sulfone. This transformation profoundly alters the electronic and steric properties of the molecule, enabling the fine-tuning of biological activity or the modulation of physical characteristics. This guide provides a comprehensive overview of its foundational chemistry, a validated synthesis protocol, key chemical transformations, and its potential applications as a pivotal building block and prodrug moiety in modern drug discovery.

Part 1: Foundational Chemistry of C₁₃H₁₆OSSi

Nomenclature and Structure

The compound is systematically named ** tert-butyl(4-methoxy-2-(methylthio)phenoxy)dimethylsilane**. It is characterized by a central benzene ring substituted with four distinct functional groups. The defining feature is the TBDMS ether, which protects the phenolic oxygen.

  • IUPAC Name: tert-butyl(4-methoxy-2-(methylthio)phenoxy)dimethylsilane

  • Molecular Formula: C₁₃H₁₆OSSi

  • Molecular Weight: 270.49 g/mol

  • CAS Number: Specific CAS number not publicly available.

Chemical structure of tert-butyl(4-methoxy-2-(methylthio)phenoxy)dimethylsilane

Figure 1. Chemical structure of C₁₃H₁₆OSSi.

Physicochemical Properties

Experimentally determined data for this specific molecule is not widely available. The following properties are predicted based on its structure and data from analogous compounds.

PropertyPredicted Value / Characteristic
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point > 250 °C at 760 mmHg (Predicted)
Melting Point Not available
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Hexanes). Insoluble in water.
Stability Stable under neutral and basic conditions. Labile to strong acids and fluoride ion sources.
Spectroscopic Profile (Predicted)

Confirmation of the structure and assessment of purity would rely on the following characteristic spectroscopic signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.0-6.7 (m, 3H): Aromatic protons on the benzene ring. The substitution pattern would lead to a complex multiplet.

    • δ ~3.78 (s, 3H): Methoxy group protons (-OCH₃).

    • δ ~2.40 (s, 3H): Methylthio group protons (-SCH₃).

    • δ ~1.00 (s, 9H): tert-butyl protons of the TBDMS group.

    • δ ~0.20 (s, 6H): Dimethylsilyl protons of the TBDMS group.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~155-150: Aromatic carbons attached to oxygen.

    • δ ~130-110: Other aromatic carbons.

    • δ ~55.5: Methoxy carbon.

    • δ ~25.7: tert-butyl methyl carbons.

    • δ ~18.2: tert-butyl quaternary carbon.

    • δ ~15.0: Methylthio carbon.

    • δ ~-4.5: Dimethylsilyl carbons.

  • IR (Neat, cm⁻¹):

    • ~2950-2850: C-H stretching (aliphatic).

    • ~1590, 1490: C=C stretching (aromatic).

    • ~1250: Si-C stretching.

    • ~1090: C-O stretching (aryl ether).

    • ~940: Si-O stretching.

  • Mass Spectrometry (EI):

    • M⁺ at m/z = 270.

    • Characteristic fragment at m/z = 213 (M - 57), corresponding to the loss of the tert-butyl group.

Part 2: Synthesis and Manufacturing

The synthesis of tert-butyl(4-methoxy-2-(methylthio)phenoxy)dimethylsilane is logically approached via a two-step sequence: first, the preparation of the phenolic precursor, followed by its silylation.

Retrosynthetic Analysis

The key disconnections involve the Si-O bond of the silyl ether and the C-S bond of the thioether. The silyl ether is readily formed from the corresponding phenol, which itself can be synthesized from a more common starting material like 4-methoxyphenol.

Retrosynthesis Target C13H16OSSi Phenol 4-methoxy-2-(methylthio)phenol Target->Phenol Silyl Ether Formation (FGI) Reagent1 TBDMSCl Target->Reagent1 Start 4-methoxyphenol Phenol->Start Ortho-thiomethylation Reagent2 Dimethyl disulfide (MeSSMe) Phenol->Reagent2

Caption: Retrosynthetic analysis of C₁₃H₁₆OSSi.

Optimized Laboratory-Scale Synthesis Protocol

This two-step protocol is designed for high yield and purity, beginning with the synthesis of the phenolic intermediate.

Step 1: Synthesis of 4-methoxy-2-(methylthio)phenol

This procedure is adapted from established methods for the ortho-thiomethylation of phenols.

  • Reagents & Equipment:

    • 4-methoxyphenol

    • Dimethyl disulfide (MeSSMe)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, addition funnel, ice bath.

  • Procedure:

    • To a stirred solution of 4-methoxyphenol (1.0 eq) in dichloromethane at 0 °C, add concentrated sulfuric acid (1.5 eq) dropwise.

    • After stirring for 15 minutes, add dimethyl disulfide (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 5-7 hours. Monitor progress by TLC.

    • Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure phenol.

Step 2: Silylation to form tert-butyl(4-methoxy-2-(methylthio)phenoxy)dimethylsilane

This is a standard Corey protocol for the protection of phenols.[1][2]

  • Reagents & Equipment:

    • 4-methoxy-2-(methylthio)phenol (from Step 1)

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

  • Procedure:

    • Dissolve 4-methoxy-2-(methylthio)phenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction for 2-4 hours at room temperature. Monitor by TLC until the starting phenol is consumed.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water (2x) and then brine (1x) to remove DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the target compound, which is often pure enough for subsequent use. Further purification can be achieved via column chromatography if necessary.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The unique combination of functional groups in C₁₃H₁₆OSSi makes it a highly valuable intermediate in drug development.

As a Tunable Prodrug Moiety

The TBDMS ether functionality is an excellent candidate for creating acid-sensitive prodrugs.[3][4] Silyl ethers are generally stable at physiological pH but can be designed to hydrolyze under the mildly acidic conditions found in tumor microenvironments or within endosomes, releasing the active phenolic drug.[5] The rate of this cleavage can be finely tuned by modifying the substituents on the silicon atom, allowing for controlled drug release profiles.[3][4]

Prodrug Prodrug Silyl Ether Prodrug (C13H16OSSi) ActiveDrug Active Phenolic Drug (4-methoxy-2-(methylthio)phenol) Prodrug->ActiveDrug Acidic Conditions (e.g., Tumor Microenvironment) Byproduct Silanol Byproduct (t-BuMe2SiOH) Prodrug->Byproduct Hydrolysis

Caption: Silyl ether prodrug cleavage pathway.

A Scaffold for Bioactive Derivatives

The methylthio group provides a key site for chemical modification. Selective oxidation of the sulfur atom can yield the corresponding sulfoxide or sulfone. This transformation dramatically impacts the molecule's properties:

  • Increased Polarity and H-Bonding: The sulfoxide (S=O) and sulfone (O=S=O) groups are significantly more polar and can act as hydrogen bond acceptors, which can alter solubility and target binding interactions.

  • Modified Stereoelectronics: Oxidation introduces a chiral center at the sulfur (for sulfoxides), and changes the steric profile and electronic nature of the aromatic ring.

Phenols and their methoxy or thioether derivatives are known to exhibit a range of biological activities, including antioxidant and anti-inflammatory properties.[6][7] This scaffold can therefore serve as a starting point for the synthesis of novel therapeutic agents.

Part 4: Key Experimental Protocols & Workflows

Quality Control and Characterization Workflow

Ensuring the identity and purity of the synthesized C₁₃H₁₆OSSi is paramount before its use in further applications.

QC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (from Part 2.2) purify Column Chromatography synthesis->purify tlc TLC Analysis purify->tlc Fraction Analysis nmr ¹H & ¹³C NMR tlc->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir final Pure C13H16OSSi (>95% Purity) ir->final

Caption: Workflow for synthesis, purification, and characterization.

Protocol for Selective Silyl Ether Deprotection

This protocol selectively removes the TBDMS group to unmask the phenol, a common step in the final stages of a synthesis or to release an active drug from its prodrug form. Potassium bifluoride (KHF₂) is a mild and highly selective reagent for this purpose.[8][9]

  • Reagents & Equipment:

    • tert-butyl(4-methoxy-2-(methylthio)phenoxy)dimethylsilane

    • Potassium bifluoride (KHF₂)

    • Methanol (MeOH)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the silyl ether (1.0 eq) in methanol.

    • Add potassium bifluoride (2.5 eq) to the solution.

    • Stir the mixture at room temperature for 30-60 minutes. The reaction is highly selective for phenolic TBDMS ethers over alkyl TBDMS ethers.[9]

    • Monitor the reaction by TLC.

    • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the deprotected phenol, 4-methoxy-2-(methylthio)phenol.

Protocol for Selective Thioether Oxidation to Sulfoxide

This protocol achieves the selective oxidation of the thioether to a sulfoxide without over-oxidation to the sulfone, a critical transformation for modifying the scaffold's properties.[10][11]

  • Reagents & Equipment:

    • tert-butyl(4-methoxy-2-(methylthio)phenoxy)dimethylsilane

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve the thioether (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve m-CPBA (1.05 eq) in DCM.

    • Add the m-CPBA solution dropwise to the stirred thioether solution over 15-20 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.

    • Quench the reaction by adding saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with saturated NaHCO₃ and then brine.

    • Dry over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the pure sulfoxide derivative.

Part 5: Safety, Handling, and Storage

  • Safety: Organosilicon compounds and thioethers should be handled in a well-ventilated fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

  • Handling: Thioether compounds can have unpleasant odors. All manipulations should be performed in a fume hood. Reactions should be quenched carefully.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent gradual hydrolysis of the silyl ether.

Part 6: Future Directions and Outlook

tert-butyl(4-methoxy-2-(methylthio)phenoxy)dimethylsilane is more than a simple protecting group strategy; it is a platform for innovation. The predictable and differential reactivity of its functional groups allows for its use in combinatorial chemistry to generate libraries of related compounds for high-throughput screening. The ability to tune the hydrolysis rate of the silyl ether opens avenues in targeted drug delivery systems. Furthermore, the conversion to sulfoxides and sulfones provides access to compounds with potentially novel pharmacological profiles. As synthetic methodologies become more advanced, the strategic use of such multifunctional building blocks will continue to be a cornerstone of efficient and effective drug discovery programs.

References

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  • National Center for Biotechnology Information. (2012). Incorporation and controlled release of silyl ether prodrugs from PRINT nanoparticles. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Incorporation and controlled release of silyl ether prodrugs from PRINT nanoparticles - MeSH terms. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methyl-2-(methylthio)-phenol. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Zhang, W., et al. (2020). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Green Chemistry, 22(15), 4847-4852. Available at: [Link]

  • Iannelli, M. A., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Biomolecules, 11(9), 1325. Available at: [Link]

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  • Gregory, J., et al. (2022). Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers. Molecules, 27(24), 8758. Available at: [Link]

  • Matavos-Aramyan, S., et al. (2019). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(3), 181-193. Available at: [Link]

  • Erowid. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PubMed Central. Available at: [Link]

  • Michigan State University. (2019). MSU_MSMC_006 Methoximation and TBDMS silylation. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. PubMed Central. Available at: [Link]

  • ResearchGate. (2024). In silico prediction of physicochemical properties and drug-likeness of omega-3 fatty acids. Retrieved from [Link]

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  • ResearchGate. (2008). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Retrieved from [Link]

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Discovery and history of thiophenyl silyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Thiophenyl Silyl Compounds

Foreword: The Unseen Workhorse of Modern Chemistry

In the vast landscape of synthetic chemistry, certain classes of compounds, while not always in the spotlight, serve as indispensable tools that enable groundbreaking discoveries. Thiophenyl silyl compounds, a subset of the broader family of silyl thioethers, represent one such class. Characterized by a covalent bond between a silicon and a sulfur atom (Si-S), these reagents elegantly bridge the fields of organosilicon and organosulfur chemistry. Their unique reactivity profile—balancing stability for isolation with sufficient lability for transformation—has made them invaluable for forging carbon-sulfur bonds, protecting sensitive functional groups, and acting as precursors to advanced materials. This guide provides a comprehensive overview of their journey from historical curiosity to a staple in the modern research laboratory, offering both foundational knowledge and practical, field-proven insights for researchers, scientists, and drug development professionals.

Historical Context: The Dawn of Organosilicon Chemistry

The story of thiophenyl silyl compounds is intrinsically linked to the broader history of organosilicon chemistry. The journey began in 1863, when Charles Friedel and James Crafts reported the first synthesis of an organosilicon compound, tetraethylsilane, by reacting silicon tetrachloride with diethylzinc.[1][2][3][4] This seminal work demonstrated that silicon, like carbon, could form stable covalent bonds with alkyl groups, opening a new frontier in chemical science.

The early 20th century saw pioneering work by British chemist Frederic S. Kipping, who systematically explored the synthesis of alkyl- and arylsilanes using Grignard reagents and was the first to prepare silicone polymers.[2][3] His extensive research laid much of the groundwork for understanding the fundamental reactivity of silicon centers.[2] Following this, the American chemist Henry Gilman, a towering figure in 20th-century organometallic chemistry, further advanced the field from the 1920s onwards.[5] While renowned for the discovery of organocuprates (Gilman reagents), his research group at Iowa State University also made profound contributions to organosilicon chemistry.[5][6][7][8]

The first synthesis of thiophenyl silyl compounds is not marked by a single, celebrated discovery but rather emerged as a logical extension of these foundational principles. Once chemists had established reliable methods for creating reactive organosilicon halides (e.g., R₃SiCl), the reaction of these electrophilic silicon centers with a wide array of nucleophiles, including sulfur-based nucleophiles like thiophenolates, became a natural and fruitful area of investigation. This fundamental transformation, a classic nucleophilic substitution at silicon, provided the first reliable entry into the world of thiophenyl silyl compounds.

Core Synthetic Methodologies: Forging the Si-S Bond

The construction of the silicon-sulfur bond is the cornerstone of preparing thiophenyl silyl compounds. The methodologies have evolved from classical nucleophilic substitution to more specialized modern techniques.

Classical Approach: Nucleophilic Substitution

The most direct and widely practiced method for synthesizing thiophenyl silyl compounds is the reaction of an electrophilic silyl halide with a nucleophilic thiophenolate salt. This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism at the silicon center.

  • The Nucleophile: Thiophenol (C₆H₅SH) itself is only weakly nucleophilic. To enhance its reactivity, it is deprotonated with a suitable base to form the much more potent thiophenolate anion (C₆H₅S⁻). Common bases include sodium hydride (NaH), which provides an irreversible deprotonation, or tertiary amines like triethylamine (Et₃N), which establish an equilibrium.

  • The Electrophile: A variety of silyl halides can be used, with trimethylsilyl chloride (TMSCl) being the most common due to its low cost and the convenient spectroscopic signature of the resulting TMS group.[9] For substrates where higher reactivity is needed, trimethylsilyl triflate (TMSOTf) can be employed as a more potent silylating agent.[10]

  • The Solvent: Anhydrous, non-protic solvents such as tetrahydrofuran (THF), diethyl ether, or dichloromethane are essential to prevent quenching of the highly reactive thiophenolate anion and hydrolysis of the silyl halide.

Diagram 1: General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Workup Thiophenol Thiophenol (C₆H₅SH) Thiolate 1. Deprotonation (Base, e.g., NaH, Et₃N) Thiophenol->Thiolate SilylHalide Silyl Halide (e.g., R₃SiCl) SN2 2. Nucleophilic Attack (Sₙ2) (Anhydrous Solvent) SilylHalide->SN2 Thiolate->SN2 Forms Thiophenolate (C₆H₅S⁻) Product Thiophenyl Silyl Compound (C₆H₅S-SiR₃) SN2->Product Workup Aqueous Workup & Purification Product->Workup G cluster_reactants Reactants cluster_transition Transition State cluster_products Products C6H5S- C₆H₅S⁻ TS [C₆H₅S···SiR₃···Cl]⁻ C6H5S-->TS Nucleophilic Attack R3SiCl R₃Si-Cl R3SiCl->TS C6H5SSiR3 C₆H₅S-SiR₃ TS->C6H5SSiR3 Bond Formation Cl- Cl⁻ TS->Cl- Leaving Group Departs

Sources

An In-Depth Technical Guide to {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Introduction to a Niche Silane: {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol

This compound, a distinct organosilicon compound, exists at the intersection of aromatic and heterocyclic chemistry. Characterized by a phenylmethanol backbone substituted with a dimethyl(thiophen-2-yl)silyl group at the ortho position, this molecule presents a unique structural motif. While it is commercially available as a chemical intermediate, it remains a compound with a limited footprint in publicly accessible scientific literature. This guide aims to provide a foundational understanding of its core characteristics, based on available data and established principles of organosilane chemistry, for researchers, scientists, and professionals in drug development and materials science.

Core Molecular Characteristics

A comprehensive understanding of a chemical entity begins with its fundamental properties. For this compound, these are summarized below.

PropertyValueReference
CAS Number 853955-72-3[1][2]
Molecular Formula C₁₃H₁₆OSSi[1]
Purity (Commercial) ≥ 95%[2]

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is anticipated to be complex. The aromatic protons on the phenyl ring would likely appear as multiplets in the aromatic region. The protons of the thiophene ring would also resonate in this region, with distinct coupling patterns characteristic of a 2-substituted thiophene. The methylene protons of the methanol group would present as a singlet, which may show coupling to the hydroxyl proton unless exchanged with a deuterated solvent. The methyl groups attached to the silicon atom would yield a sharp singlet, integrating to six protons, in the upfield region of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons of both the phenyl and thiophene rings. The carbon of the methanol group would be found in the aliphatic region, typically around 60-70 ppm. The methyl carbons attached to the silicon would appear as a single resonance at a higher field.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aromatic and aliphatic components would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Characteristic C=C stretching absorptions for the aromatic rings would appear in the 1400-1600 cm⁻¹ region. A Si-C stretching vibration may also be observable.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methanol group, the thiophene ring, or methyl groups from the silicon atom.

Synthesis and Reactivity Profile

The synthesis of silyl-substituted phenylmethanol derivatives can often be achieved through a multi-step process. A plausible synthetic pathway for this compound is outlined below.

G cluster_0 Synthetic Pathway A 2-Bromobenzyl alcohol B Protection of alcohol A->B e.g., TBDMSCl, Imidazole C Silylation B->C 1. n-BuLi 2. ClSi(Me)₂(Thiophene) D Deprotection C->D e.g., TBAF E This compound D->E

Caption: A potential synthetic route to the target compound.

Experimental Workflow: A Generalized Approach

  • Protection: The hydroxyl group of a suitable starting material, such as 2-bromobenzyl alcohol, would first be protected to prevent interference in subsequent steps. Common protecting groups for alcohols include tert-butyldimethylsilyl (TBDMS) ethers.

  • Lithiation and Silylation: The protected aryl bromide would then undergo lithium-halogen exchange, typically using an organolithium reagent like n-butyllithium, to form a highly reactive aryllithium species. This intermediate would then be quenched with a suitable electrophile, in this case, chloro-dimethyl(thiophen-2-yl)silane, to install the desired silyl group.

  • Deprotection: The final step would involve the removal of the alcohol protecting group, for instance, using a fluoride source like tetrabutylammonium fluoride (TBAF), to yield the final product, this compound.

Potential Applications in Research and Development

While specific applications for this compound are not well-documented, its structure suggests potential utility in several areas of chemical research.

Organic Synthesis and Catalysis

The presence of both a reactive hydroxyl group and a tunable silyl moiety makes this compound a potentially valuable building block in organic synthesis. The hydroxyl group can be further functionalized or used to direct subsequent reactions. The thiophene ring, an electron-rich heterocycle, can participate in various coupling reactions, and the silicon atom can influence the electronic properties of the molecule.

Materials Science

Thiophene-containing organic molecules are of significant interest in the field of materials science, particularly for the development of organic electronics. The incorporation of a silicon atom can enhance properties such as solubility, stability, and charge transport characteristics. This compound could serve as a precursor for the synthesis of novel polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Drug Discovery

The introduction of silicon into drug candidates can modulate their metabolic stability, lipophilicity, and other pharmacokinetic properties. The phenylmethanol scaffold is a common feature in many biologically active compounds. Therefore, this compound could be explored as a fragment or intermediate in the synthesis of novel therapeutic agents. The thiophene ring is also a well-established pharmacophore in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized chemical intermediate with a unique combination of functional groups. While detailed research on its properties and applications is currently limited in the public domain, its structure suggests a range of potential uses in synthetic chemistry, materials science, and drug discovery. This guide provides a foundational overview to encourage and inform future investigations into this intriguing molecule.

References

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The Ascendancy of Silicon: A Technical Guide to Organosilane Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic modalities, the field of medicinal chemistry is increasingly turning its attention to the unique and versatile properties of organosilanes. These silicon-containing organic compounds are no longer relegated to the realm of materials science but are now emerging as powerful tools in drug discovery and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of organosilanes, underpinned by field-proven insights and validated experimental protocols. We will explore how the strategic incorporation of silicon into bioactive molecules can revolutionize therapeutic efficacy, targeted delivery, and diagnostic capabilities.

The "Silicon Switch": A Paradigm Shift in Drug Design

The foundational principle behind the burgeoning interest in organosilanes is the concept of the "silicon switch," a bioisosteric replacement strategy where a carbon atom in a known drug molecule is substituted with a silicon atom.[1][2][3] While silicon and carbon share the same group in the periodic table and can form tetrahedral structures, their subtle yet significant differences in atomic radius, electronegativity, and bond characteristics can lead to profound alterations in a molecule's physicochemical and biological properties.[1][4]

Key Physicochemical Consequences of the Carbon-to-Silicon Switch:

PropertyImpact of Silicon SubstitutionRationale
Atomic Radius Increased molecular size and altered bond lengths/angles.[2]Silicon's larger atomic radius (1.17 Å vs. 0.77 Å for carbon) influences molecular shape and steric interactions with biological targets.[5]
Lipophilicity Generally increased.[2]This can enhance cell membrane permeability and potentially improve oral bioavailability.[2]
Metabolic Stability Often enhanced.[2]The Si-C bond can be more resistant to metabolic degradation compared to a C-C bond, potentially extending the drug's half-life.[2]
Bond Polarity Altered due to silicon's higher electropositivity.[1]This can influence hydrogen bonding capabilities and interactions with biological targets.[1]

These modifications can lead to improved potency, enhanced selectivity, and a more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for the resulting sila-drug.[4][6]

Therapeutic Frontiers: Organosilanes as Bioactive Agents

The direct incorporation of silicon into molecular scaffolds has yielded promising candidates across a spectrum of therapeutic areas.

Anticancer Agents

The "silicon switch" has been successfully applied to known anticancer agents to enhance their efficacy. For instance, sila-substitution in combretastatin analogues, potent microtubule-targeting agents, has been explored to modulate their antitumor activity.[1][3] The altered geometry and electronic properties of the silicon-containing analogues can lead to improved binding to tubulin, thereby inhibiting cell proliferation more effectively.[1]

Antiviral and Antimicrobial Agents

Organosilanes have demonstrated significant potential in combating infectious diseases. Research has shown that organosilane-based inhibitors can be more potent against drug-resistant strains of viruses like influenza A.[5][7] The increased lipophilicity and size of the organosilane inhibitors can lead to a synergistic effect, improving their ability to block viral ion channels.[5] Furthermore, certain organosilane-based compounds, such as those containing quaternary ammonium functionalities, exhibit broad-spectrum antimicrobial activity.[8][9] These compounds can be covalently bonded to surfaces to create self-sanitizing materials that physically disrupt microbial cell membranes, a mechanism that is less likely to promote the development of drug-resistant superbugs.[8]

Experimental Protocol: Synthesis of a Sila-Amide Derivative

This protocol outlines a general method for the synthesis of sila-amides, a common structural motif in bioactive organosilanes.[7]

Materials:

  • Carboxylic acid starting material

  • Amino-functionalized silane

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Deprotection agent (e.g., HCl in dioxane) if a protecting group is used

Procedure:

  • Carboxylic Acid Activation: Dissolve the carboxylic acid starting material in the anhydrous solvent. Add the coupling agent and organic base, and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling: Add the amino-functionalized silane to the reaction mixture and continue stirring at room temperature for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection (if applicable): If a protecting group was used on the amine, dissolve the purified product in a suitable solvent and add the deprotection agent. Stir until the reaction is complete (monitored by TLC or LC-MS).

  • Final Purification: Purify the final deprotected sila-amide by an appropriate method (e.g., recrystallization, chromatography) to yield the desired product.

Revolutionizing Drug Delivery: Organosilane-Based Systems

Beyond their role as active pharmaceutical ingredients, organosilanes are pivotal in the construction of advanced drug delivery systems, most notably mesoporous silica nanoparticles (MSNs).[10][11][12]

Mesoporous Silica Nanoparticles (MSNs)

MSNs are highly ordered, porous silica structures with tunable pore sizes (2-50 nm) and large surface areas, making them ideal carriers for a wide range of therapeutic agents.[10][11][13]

Key Advantages of MSNs in Drug Delivery:

  • High Drug Loading Capacity: The large pore volume allows for the encapsulation of significant amounts of drugs.[13][14]

  • Protection of Cargo: The silica framework protects the encapsulated drug from enzymatic degradation and harsh physiological environments.[11]

  • Improved Solubility: MSNs can stabilize poorly water-soluble drugs in an amorphous state within their pores, enhancing their bioavailability.[11]

  • Controlled and Targeted Release: The surface of MSNs can be functionalized with various organosilanes to introduce stimuli-responsive "gatekeepers" that control drug release in response to specific triggers like pH, enzymes, or light.[12][13] Furthermore, targeting ligands can be attached to the surface to direct the nanoparticles to specific cells or tissues, minimizing off-target effects.[15]

Diagram: Functionalized Mesoporous Silica Nanoparticle for Targeted Drug Delivery

G cluster_0 Mesoporous Silica Nanoparticle (MSN) cluster_1 Surface Functionalization MSN Silica Matrix Pore Pore Gatekeeper Stimuli-Responsive Gatekeeper MSN->Gatekeeper Controls Release TargetingLigand Targeting Ligand MSN->TargetingLigand Directs to Target Drug Drug Molecules Gatekeeper->Drug Releases TargetCell Target Cell TargetingLigand->TargetCell Binds to

Caption: A functionalized MSN for targeted and controlled drug release.

Illuminating Biology: Organosilanes in Bioimaging and Diagnostics

The unique properties of organosilanes also lend themselves to applications in bioimaging and diagnostics. Silica nanoparticles can be loaded with fluorescent dyes, providing a stable and bright platform for cellular imaging.[15][16] The silica shell protects the dye from quenching and photobleaching, leading to improved signal-to-noise ratios. Furthermore, the surface of these nanoparticles can be modified with targeting molecules to allow for the specific visualization of biomarkers associated with disease.[15]

Future Perspectives and Challenges

The field of organosilanes in medicinal chemistry is poised for significant growth. The continued development of novel synthetic methodologies will provide access to an even greater diversity of silicon-containing molecules.[17] In silico modeling and computational chemistry are also playing an increasingly important role in predicting the effects of the "silicon switch" and guiding the design of new sila-drugs.[1][6]

However, challenges remain. A thorough understanding of the long-term toxicity and in vivo stability of organosilanes is crucial for their clinical translation.[15][18] While silicon is generally considered biocompatible, the specific toxicological profile of each new organosilane-based therapeutic or delivery system must be rigorously evaluated.[15]

References

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Methodological & Application

Experimental procedure for preparing {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol

Introduction: A Modular Approach to Novel Aryl Silanols

Organosilyl compounds are pivotal building blocks in organic synthesis, materials science, and medicinal chemistry, prized for their unique electronic properties and synthetic versatility. The target molecule, this compound, combines a functionalized aryl silane with a reactive benzyl alcohol moiety. This structure presents an interesting scaffold for further chemical elaboration, potentially serving as a precursor for advanced polymers, ligands for catalysis, or biologically active molecules.

This document provides a detailed, two-step experimental protocol for the synthesis of this compound. The synthetic strategy hinges on a regioselective ortho-lithiation of 2-bromobenzaldehyde, followed by trapping of the resultant aryllithium intermediate with a custom chlorosilane. The final step involves the chemoselective reduction of the aldehyde to the corresponding primary alcohol. This guide is designed for researchers in synthetic chemistry, providing not only a step-by-step procedure but also the underlying chemical principles and safety considerations essential for a successful and safe execution.

Overall Reaction Scheme

The synthesis is accomplished in two primary stages starting from 2-bromobenzaldehyde:

  • Ortho-Silylation: A lithium-halogen exchange at the ortho-position of 2-bromobenzaldehyde at low temperature, followed by nucleophilic substitution with chlorodimethyl(thiophen-2-yl)silane.

  • Aldehyde Reduction: Chemoselective reduction of the intermediate aldehyde to a primary alcohol using sodium borohydride.

Caption: Overall two-step synthesis pathway.

**Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Bromobenzaldehyde≥98%Sigma-Aldrich
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichPyrophoric; handle under inert atmosphere.[1][2][3][4][5]
Chlorodimethyl(thiophen-2-yl)silane≥95%Crysdot LLCOr synthesize from 2-lithiothiophene and dichlorodimethylsilane.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free. Use freshly distilled from Na/benzophenone.[6][7]
Sodium Borohydride (NaBH₄)≥98%Sigma-AldrichMoisture-sensitive.[8]
Methanol (MeOH)AnhydrousFisher Scientific
Diethyl Ether (Et₂O)AnhydrousFisher Scientific
Saturated aq. NH₄ClACS GradeFisher ScientificFor quenching.
Saturated aq. NaHCO₃ACS GradeFisher ScientificFor washing.
BrineACS GradeFisher ScientificFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher ScientificFor drying.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Hexanes / Ethyl AcetateHPLC GradeFisher ScientificFor chromatography eluent.

**Essential Safety Precautions

This procedure involves highly reactive and hazardous materials. A thorough understanding of the risks and adherence to safety protocols is mandatory.

ReagentKey HazardsHandling Precautions
n-Butyllithium Pyrophoric (ignites spontaneously in air), reacts violently with water, causes severe chemical burns.[1][3][4][5]Strictly handle under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox. Wear a fire-retardant lab coat, safety glasses, and chemical-resistant gloves. Keep a Class D fire extinguisher nearby.
Tetrahydrofuran (THF) Highly Flammable , can form explosive peroxides upon exposure to air and light.[6][7][9][10] Vapors are heavier than air.[10][11]Use in a well-ventilated fume hood away from ignition sources. Never distill to dryness.[7] Test for peroxides before use if the container has been opened previously.
Sodium Borohydride Reacts with water and acids to produce flammable hydrogen gas.[8] Toxic if ingested.Store in a cool, dry place. Weigh out quickly and avoid contact with moisture. Perform reactions in a fume hood.

Experimental Workflow

G cluster_0 Part A: Synthesis of the Aldehyde Intermediate cluster_1 Part B: Reduction to the Final Product A1 Setup: Flame-dry Schlenk flask under vacuum. Backfill with Nitrogen. A2 Add 2-bromobenzaldehyde and anhydrous THF. A1->A2 A3 Cool solution to -78 °C (Dry Ice/Acetone Bath). A2->A3 A4 Slowly add n-BuLi solution via syringe. Stir for 1 hour. A3->A4 A5 Add chlorodimethyl(thiophen-2-yl)silane. Stir and warm to RT. A4->A5 A6 Quench reaction with sat. aq. NH₄Cl. A5->A6 A7 Perform aqueous workup: Extract with Et₂O, wash, dry. A6->A7 A8 Purify by silica gel column chromatography. A7->A8 B1 Dissolve purified aldehyde intermediate in Methanol. A8->B1 Proceed with purified intermediate B2 Cool solution to 0 °C (Ice Bath). B1->B2 B3 Add NaBH₄ portion-wise. Stir and warm to RT. B2->B3 B4 Quench reaction with water. B3->B4 B5 Perform aqueous workup: Extract with Et₂O, wash, dry. B4->B5 B6 Purify by silica gel column chromatography. B5->B6 B7 Characterize final product. B6->B7

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

Part A: Synthesis of 2-[Dimethyl(thiophen-2-yl)silyl]benzaldehyde
  • Inert Atmosphere Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a glass stopper. Flame-dry the entire apparatus under high vacuum and subsequently backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Initial Charging: To the flask, add 2-bromobenzaldehyde (1.85 g, 10.0 mmol) and dissolve it in 50 mL of anhydrous THF.

  • Lithium-Halogen Exchange: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Using a syringe, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 eq) dropwise over 15 minutes.

    • Scientist's Note: The low temperature is critical to favor the rapid lithium-halogen exchange over the slower nucleophilic attack of n-BuLi on the aldehyde carbonyl group.[12][13] A color change to deep red or brown is typically observed, indicating the formation of the aryllithium species.

  • Silylation: After stirring at -78 °C for 1 hour, add chlorodimethyl(thiophen-2-yl)silane (1.91 g, 10.0 mmol, 1.0 eq) dropwise via syringe.

  • Reaction Progression: Continue stirring the reaction mixture at -78 °C for an additional 2 hours, then allow it to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Quenching: Cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water. Separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

  • Washing and Drying: Combine all organic extracts and wash them sequentially with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 30 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil should be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 100:0 and gradually increasing to 95:5) to afford the pure aldehyde intermediate.

Part B: Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the purified 2-[Dimethyl(thiophen-2-yl)silyl]benzaldehyde (assume ~8.0 mmol from the previous step) in 30 mL of anhydrous methanol.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (0.38 g, 10.0 mmol, ~1.25 eq) portion-wise over 10 minutes.

    • Scientist's Note: Sodium borohydride is a mild and chemoselective reducing agent that efficiently reduces aldehydes and ketones to alcohols without affecting other functional groups like the thiophene ring or the organosilane moiety.[14][15] The portion-wise addition helps control the initial exothermic reaction and hydrogen gas evolution.[8]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by adding 20 mL of deionized water.

  • Solvent Removal and Extraction: Remove most of the methanol using a rotary evaporator. Transfer the remaining aqueous mixture to a separatory funnel and extract three times with 50 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with 30 mL of brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄).

  • Final Purification: Filter the solution and concentrate under reduced pressure to yield the crude product. If necessary, purify further by flash column chromatography on silica gel (hexane/ethyl acetate gradient, e.g., 90:10 to 70:30) to obtain the final product, this compound, as a viscous oil or low-melting solid.

**Characterization and Expected Results

ParameterExpected Outcome
Yield (Overall) 50-65%
Appearance Colorless to pale yellow viscous oil.
¹H NMR (500 MHz, CDCl₃) δ ~7.6-7.2 (m, Ar-H and Thiophene-H), ~4.7 (s, 2H, -CH₂OH), ~2.5 (br s, 1H, -OH), ~0.5 (s, 6H, -Si(CH₃)₂). The exact shifts for the aromatic and thiophene protons will be complex multiplets.[16][17]
¹³C NMR (125 MHz, CDCl₃) δ ~140-125 (Ar-C and Thiophene-C), ~65 (-CH₂OH), ~ -2.0 (-Si(CH₃)₂).
Mass Spec (ESI+) Expected m/z for [M+Na]⁺.

**Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low yield in Part A 1. Inactive n-BuLi. 2. Wet THF or glassware. 3. n-BuLi added too quickly.1. Titrate the n-BuLi solution before use. 2. Ensure all glassware is rigorously dried and THF is anhydrous. 3. Add n-BuLi slowly at -78 °C to prevent side reactions with the aldehyde.
Formation of 1-butanol and biphenyls Reaction warmed up prematurely; excess n-BuLi.Maintain strict temperature control at -78 °C during addition and initial stirring. Use only a slight excess (1.05-1.1 eq) of n-BuLi.
Incomplete reduction in Part B 1. Decomposed NaBH₄. 2. Insufficient reagent.1. Use fresh, properly stored NaBH₄. 2. Ensure at least 1.2 equivalents are used. Add a small additional portion and re-check by TLC if the reaction stalls.
Difficult purification Close-running impurities.Use a long chromatography column and a shallow eluent gradient for better separation. Re-crystallization from a suitable solvent system (e.g., hexane/ether) could also be attempted if the product is a solid.

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  • Central Asian Journal of Medical and Natural Sciences. (2023). Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. [Link]

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  • Molbank. (2018). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. [Link]

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Application Notes & Protocols: A Practical Guide to the Synthesis of Aryl Silyl Methanols via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aryl silyl methanols, also known as α-aryl-α-silyl carbinols, are valuable synthetic intermediates in organic chemistry. The presence of a silicon atom adjacent to a hydroxyl-bearing carbon imparts unique chemical properties, making them precursors for a variety of transformations, including stereoselective syntheses and functional group manipulations. The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a robust and versatile method for accessing these structures.[1] This guide provides a comprehensive overview of the theoretical principles, practical protocols, and field-proven insights for the successful synthesis of aryl silyl methanols using aryl Grignard reagents and acylsilane electrophiles.

Part 1: Theoretical Foundation

The Aryl Grignard Reagent: A Potent Carbon Nucleophile

The Grignard reagent, an organomagnesium halide (R-MgX), is prepared by the oxidative addition of magnesium metal into the carbon-halogen bond of an organic halide.[2][3] For the synthesis of aryl silyl methanols, an aryl halide (e.g., bromobenzene) is used.

Formation: Ar-X + Mg --(Anhydrous Ether)--> Ar-Mg-X (where Ar = aryl group; X = Br, Cl, I)

The carbon-magnesium bond is highly polarized, with the carbon atom bearing a significant partial negative charge (δ-). This makes the aryl group a potent nucleophile and a very strong base.[1] This dual reactivity is the key to its synthetic utility but also the source of its primary limitation: its extreme sensitivity to protic sources.

The Electrophile: Acylsilanes as Ideal Substrates

To form an aryl silyl methanol directly, the aryl Grignard reagent must react with a carbonyl compound that already contains the requisite silyl group. Acylsilanes (R-C(=O)-SiR'₃) are ideal electrophilic partners for this transformation. The carbonyl carbon of an acylsilane is electrophilic and readily attacked by the nucleophilic aryl group of the Grignard reagent.

Reaction Mechanism: Nucleophilic Addition

The core transformation is a classic nucleophilic addition to a carbonyl group. The reaction proceeds in two distinct stages:

  • Nucleophilic Attack: The nucleophilic carbon of the aryl Grignard reagent attacks the electrophilic carbonyl carbon of the acylsilane. This breaks the C=O π-bond, transferring the electrons to the oxygen and forming a tetrahedral magnesium alkoxide intermediate.

  • Acidic Workup: The reaction is quenched by the addition of a mild acid (e.g., aqueous ammonium chloride or dilute HCl), which protonates the alkoxide to yield the final aryl silyl methanol product.

The overall mechanism is a reliable and high-yielding pathway to the desired α-silyl alcohol architecture.[4]

Caption: Mechanism of Aryl Silyl Methanol Synthesis.

Part 2: Experimental Protocols & Workflows

The Cardinal Rule: Maintaining Anhydrous Conditions

The single most critical factor for a successful Grignard reaction is the strict exclusion of water.[5] Grignard reagents react rapidly with even trace amounts of moisture, which protonates the carbanion and renders it inactive.[6]

  • Glassware: All glassware (reaction flask, condenser, dropping funnel) must be rigorously dried, either in an oven (120°C for several hours) or by flame-drying under a stream of inert gas (nitrogen or argon) immediately before use.[5]

  • Solvents: Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are mandatory. Use a freshly opened bottle or solvent from a solvent purification system.[7]

  • Reagents: Ensure aryl halide and acylsilane are anhydrous. Liquid reagents can be stored over molecular sieves.

  • Atmosphere: The reaction must be conducted under an inert atmosphere (nitrogen or argon) using a balloon or a Schlenk line to prevent atmospheric moisture from entering the system.

Experimental Workflow cluster_prep Phase 1: Preparation cluster_grignard Phase 2: Grignard Formation cluster_reaction Phase 3: C-C Bond Formation cluster_workup Phase 4: Workup & Purification A 1. Dry Glassware & Assemble Apparatus B 2. Add Mg Turnings & Establish Inert Atmosphere A->B C 3. Prepare Aryl Halide Solution in Anhydrous Ether B->C D 4. Initiate Reaction (Iodine/Heat) C->D E 5. Add Aryl Halide Slowly to Maintain Reflux D->E G 7. Cool Grignard Solution (0°C) E->G F 6. Prepare Acylsilane Solution H 8. Add Acylsilane Solution Dropwise F->H G->H I 9. Quench with Saturated aq. NH₄Cl H->I J 10. Extract with Ether I->J K 11. Dry, Filter & Concentrate J->K L 12. Purify via Column Chromatography K->L

Caption: Step-by-step experimental workflow.

Protocol 1: Preparation of Phenylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 eq)

  • Bromobenzene (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (one small crystal)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, N₂/Ar inlet.

Procedure:

  • Assemble the dry apparatus under an inert atmosphere.

  • Place the magnesium turnings in the flask. Add one small crystal of iodine (it will act as an activator).

  • Prepare a solution of bromobenzene in ~25% of the total anhydrous ether in the dropping funnel.

  • Add the remaining anhydrous ether to the reaction flask to cover the magnesium.

  • Add a small portion (~10%) of the bromobenzene solution to the magnesium. The solution should turn cloudy and the ether should begin to gently boil, indicating the reaction has initiated. Gentle warming with a heat gun may be required.[8]

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[9]

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting dark, cloudy solution is the Grignard reagent and should be used immediately.[10]

Protocol 2: Synthesis of (Phenyl)(trimethylsilyl)methanol

Materials:

  • Phenylmagnesium bromide solution (from Protocol 1)

  • Benzoyltrimethylsilane (Acylsilane, 0.95 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cool the freshly prepared phenylmagnesium bromide solution to 0°C in an ice bath.

  • Dissolve the benzoyltrimethylsilane in anhydrous ether in a separate flask.

  • Slowly add the acylsilane solution dropwise to the stirred Grignard reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup: Cool the reaction mixture back to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.[9] This will protonate the alkoxide and precipitate magnesium salts.

  • Transfer the entire mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure aryl silyl methanol.

Part 3: Optimization and Troubleshooting

The Grignard reaction is powerful but can be temperamental. Below are common issues and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Wet glassware or reagents.[8] 2. Magnesium surface is passivated with an oxide layer.[8] 3. Reaction is too dilute or too cold.1. Re-dry all apparatus and use fresh anhydrous solvent. 2. Add a single crystal of iodine.[9] Gently crush some Mg turnings in the flask with a dry glass rod. Add a few drops of 1,2-dibromoethane. 3. Gently warm the flask with a heat gun.[8] Ensure the initial addition of aryl halide is concentrated.
Low Product Yield 1. Incomplete Grignard formation. 2. Grignard reagent was quenched by moisture or acidic protons.[5] 3. Inefficient workup or purification.1. Ensure all magnesium is consumed during Grignard formation. 2. Re-verify anhydrous conditions. Ensure the acylsilane substrate is free of acidic impurities. 3. Perform multiple extractions and careful chromatography.
Formation of Biphenyl Side Product Wurtz-type coupling of the Grignard reagent with unreacted bromobenzene.[8][10] This is favored at high temperatures and high concentrations of aryl halide.Add the aryl halide solution slowly and steadily to the magnesium to avoid buildup of its concentration. Maintain a gentle, not vigorous, reflux.[9] Biphenyl can typically be separated from the more polar alcohol product during chromatography.

Part 4: Representative Data & Product Characterization

The addition of aryl Grignard reagents to acylsilanes is a general method for producing a range of aryl silyl methanols.

Aryl HalideAcylsilaneProductTypical Yield (%)
BromobenzeneBenzoyltrimethylsilane(Phenyl)(trimethylsilyl)methanol~85-95%
4-BromotolueneAcetyltrimethylsilane1-(p-tolyl)-1-(trimethylsilyl)ethanol~80-90%
1-BromonaphthaleneBenzoyl-tert-butyldimethylsilane(1-Naphthyl)(tert-butyldimethylsilyl)phenylmethanol~75-85%
Note: Yields are for isolated, purified products and may vary based on specific reaction conditions and scale.[4]

Characterization: The final product should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the structure, showing characteristic peaks for the aryl, silyl, and carbinol (-C-OH) protons and carbons.

  • Infrared (IR) Spectroscopy: A broad peak in the ~3200-3600 cm⁻¹ region confirms the presence of the O-H group.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compound.

Conclusion

The Grignard reaction provides an efficient and direct route for the synthesis of aryl silyl methanols through the nucleophilic addition of an arylmagnesium halide to an acylsilane. Success hinges on the meticulous maintenance of anhydrous conditions throughout the procedure. By understanding the underlying mechanism and potential pitfalls, researchers can reliably employ this method to generate these versatile silyl-containing building blocks for applications in drug discovery and complex molecule synthesis.

References

  • Fiveable. Anhydrous Conditions Definition - Organic Chemistry Key Term. Available at: [Link]

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  • Barnard College, Columbia University. Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Available at: [Link]

  • Jasperse, J. Grignard Synthesis of Triphenylmethanol. Available at: [Link]

  • National Institutes of Health. (2013). Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study.
  • Mercer University. preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Available at: [Link]

  • University of Wisconsin-Madison. Synthesis of 1-Phenylethanol: A Grignard Reaction. Available at: [Link]

  • ResearchGate. (2020). 4.4.28.17 α-Silyl Alcohols, Ethers, and Amines (Update 2020). In Science of Synthesis. Available at: [Link]

  • Reddit. (2021). % yield for a Grignard reaction. Available at: [Link]

  • Rieke, R. D., et al. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(6), 2870-2888.
  • Google Patents. A process for synthesis of silyl alcohols.
  • Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Available at: [Link]

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The Thienylsilyl Benzyl Ether: A Novel Protecting Group for Alcohols in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. The ideal protecting group should be readily introduced, stable under a wide range of reaction conditions, and cleanly removed under mild and specific protocols. This guide introduces the this compound moiety as a novel protecting group for alcohols, offering unique advantages stemming from the electronic properties of its constituent aromatic systems. The presence of the thiophene ring, a sulfur-containing heterocycle prevalent in many pharmaceuticals, provides a potential handle for unique reactivity and selective cleavage pathways.[1][2]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, application, and deprotection of this innovative protecting group. The protocols herein are designed based on established principles of organosilicon and benzyl ether chemistry, offering a robust framework for its implementation in complex synthetic strategies.

Core Concepts and Advantages

The this compound protecting group, hereafter referred to as "ThS-BnOH," combines the features of a silyl ether and a benzyl ether. The silicon atom, bonded to both a phenyl and a thiophenyl group, modulates the electronic properties of the benzylic alcohol. This unique substitution pattern is anticipated to influence the stability and reactivity of the resulting protected alcohol, offering a nuanced alternative to traditional protecting groups.

Anticipated Advantages:

  • Tunable Stability: The electronic nature of the thiophene ring can influence the stability of the silyl and benzylic moieties, potentially offering a different stability profile compared to standard silyl or benzyl ethers.

  • Orthogonal Deprotection Strategies: The presence of both a Si-C(aryl) bond and a benzylic ether linkage suggests the possibility of multiple, orthogonal deprotection pathways. Cleavage can be targeted at the silicon-carbon bond using fluoride ions or at the benzylic ether using standard debenzylation methods.[3][4]

  • Chromatographic Signature: The UV-active thiophene and phenyl rings provide a strong chromophore, facilitating reaction monitoring and purification by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Synthesis of this compound (ThS-BnOH)

While not commercially available in large quantities, the synthesis of ThS-BnOH can be achieved through a multi-step sequence involving ortho-lithiation, a powerful tool for the regioselective functionalization of aromatic rings. The proposed synthetic pathway is outlined below.

Synthesis_of_ThS-BnOH cluster_0 Step 1: Silylation cluster_1 Step 2: Ortho-Lithiation & Formylation cluster_2 Step 3: Reduction Bromobenzene Bromobenzene nBuLi n-BuLi, THF, -78 °C Bromobenzene->nBuLi 1. ThienylSiCl Dimethyl(thiophen-2-yl)silyl chloride nBuLi->ThienylSiCl 2. Silylbenzene {2-Bromo-N,N-dimethylaniline} Silylbenzene2 {Dimethyl(phenyl)(thiophen-2-yl)silane} nBuLi_TMEDA n-BuLi, TMEDA, -78 °C Silylbenzene2->nBuLi_TMEDA 1. DMF DMF nBuLi_TMEDA->DMF 2. Silylbenzaldehyde {2-[Dimethyl(thiophen-2-yl)silyl]benzaldehyde} Silylbenzaldehyde2 {2-[Dimethyl(thiophen-2-yl)silyl]benzaldehyde} NaBH4 NaBH4, MeOH Silylbenzaldehyde2->NaBH4 1. ThS_BnOH This compound (ThS-BnOH)

Caption: Proposed synthetic workflow for this compound.

Protocol: Synthesis of ThS-BnOH

Materials:

  • Bromobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Dimethyl(thiophen-2-yl)silyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of Dimethyl(phenyl)(thiophen-2-yl)silane: To a solution of bromobenzene in anhydrous THF at -78 °C, add n-BuLi dropwise. Stir for 1 hour, then add a solution of dimethyl(thiophen-2-yl)silyl chloride in THF. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry the organic layer over MgSO₄, and concentrate under reduced pressure. Purify by column chromatography.

  • Synthesis of {2-[Dimethyl(thiophen-2-yl)silyl]benzaldehyde}: To a solution of dimethyl(phenyl)(thiophen-2-yl)silane and TMEDA in anhydrous THF at -78 °C, add n-BuLi dropwise. Stir for 2 hours, then add DMF. Allow the reaction to warm to room temperature and stir for 1 hour. Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry the organic layer over MgSO₄, and concentrate. Purify by column chromatography.

  • Synthesis of this compound (ThS-BnOH): To a solution of {2-[Dimethyl(thiophen-2-yl)silyl]benzaldehyde} in methanol at 0 °C, add NaBH₄ portion-wise. Stir for 1 hour, then quench carefully with water. Extract with diethyl ether, wash with brine, dry the organic layer over MgSO₄, and concentrate to afford ThS-BnOH.

Application: Protection of Alcohols

The protection of a hydroxyl group with ThS-BnOH proceeds via its conversion to a more reactive intermediate, such as the corresponding benzyl bromide (ThS-BnBr), followed by reaction with the alcohol.

Protection_of_Alcohols cluster_0 Activation of ThS-BnOH cluster_1 Protection of Alcohol ThS_BnOH ThS-BnOH PBr3 PBr₃, Et₂O ThS_BnOH->PBr3 1. ThS_BnBr {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methyl bromide (ThS-BnBr) Alcohol R-OH NaH NaH, THF Alcohol->NaH 1. ThS_BnBr2 ThS-BnBr NaH->ThS_BnBr2 2. Protected_Alcohol R-O-ThS-Bn Fluoride_Deprotection Protected_Alcohol R-O-ThS-Bn TBAF TBAF, THF Protected_Alcohol->TBAF Alcohol R-OH TBAF->Alcohol Byproduct Fluorinated Silyl Byproduct TBAF->Byproduct Reductive_Deprotection Protected_Alcohol R-O-ThS-Bn H2_PdC H₂, Pd/C, MeOH Protected_Alcohol->H2_PdC Alcohol R-OH H2_PdC->Alcohol Byproduct {2-[Dimethyl(thiophen-2-yl)silyl]toluene} H2_PdC->Byproduct

Sources

Application Notes and Protocols: A Novel Approach to the Protection of Benzyl Alcohols Using Phenylthio Silyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling complex molecular architecture construction. Benzyl alcohols, in particular, are crucial intermediates in pharmaceuticals and materials science. While traditional silylation methods using silyl chlorides or triflates are effective, they often generate corrosive acidic byproducts. This application note details a novel, mild protocol for the protection of benzyl alcohols using phenylthio silyl ethers, such as tert-butyldimethyl(phenylthio)silane (TBDMS-SPh). This method offers an alternative pathway that proceeds under neutral conditions with the aid of a nucleophilic catalyst, producing the non-corrosive and readily manageable byproduct, thiophenol. We provide detailed, validated protocols for the synthesis of the silylating agent, the protection of various benzyl alcohols, and subsequent deprotection, establishing this method as a valuable addition to the synthetic chemist's toolkit.

Introduction: The Rationale for Phenylthio Silyl Ethers

In multi-step synthesis, the temporary masking of reactive functional groups is essential to prevent undesired side reactions. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, tunable stability, and mild removal conditions.[1][2] The most common methods for silyl ether formation involve the reaction of an alcohol with a silyl chloride (R₃SiCl) or silyl triflate (R₃SiOTf).[3] A drawback of these methods is the stoichiometric generation of HCl or triflic acid, which can be detrimental to acid-sensitive substrates and requires the use of a stoichiometric base for neutralization.

This protocol explores the use of phenylthio silyl ethers (R₃Si-SPh) as silylating agents. The central hypothesis is that the silicon-sulfur (Si-S) bond, being weaker and more polarizable than a silicon-halogen bond, can be activated under mild, nucleophilic catalysis to silylate alcohols. The key advantages of this approach include:

  • Mild Reaction Conditions: The reaction is catalyzed by a neutral nucleophile, avoiding strong acids or bases.

  • Non-Corrosive Byproduct: The only byproduct is thiophenol (PhSH), which is less corrosive than HCl and can be easily managed during workup.

  • High Selectivity: The nuanced reactivity of the phenylthio silyl ether may offer different selectivity profiles compared to traditional reagents.

This document provides a comprehensive guide to this methodology, from the preparation of the key silylating agent to its application in protecting benzyl alcohols and the final deprotection step.

Proposed Catalytic Mechanism

The silylation of a benzyl alcohol with a phenylthio silyl ether is proposed to proceed via a nucleophilic catalysis pathway, analogous to the well-established Corey protocol which utilizes imidazole with silyl chlorides.[3][4] The catalytic cycle, illustrated below, involves the activation of the phenylthio silyl ether by a nucleophilic catalyst, such as imidazole or 4-dimethylaminopyridine (DMAP).

Catalytic Cycle Proposed Catalytic Cycle for Silylation cluster_cycle reagent R₃Si-SPh (Phenylthio Silyl Ether) intermediate [R₃Si-Nu]⁺ SPh⁻ (Activated Silyl Intermediate) reagent->intermediate catalyst Nu: (e.g., Imidazole) product ArCH₂O-SiR₃ (Protected Alcohol) intermediate->product alcohol ArCH₂OH (Benzyl Alcohol) catalyst_out Nu: product->catalyst_out byproduct PhSH (Thiophenol)

Caption: Proposed catalytic cycle for the protection of benzyl alcohol.

Mechanistic Steps:

  • Activation: The nucleophilic catalyst (Nu:), such as imidazole, attacks the electrophilic silicon center of the phenylthio silyl ether (R₃Si-SPh), displacing the thiophenolate anion (SPh⁻) to form a highly reactive silyl-imidazolium intermediate.

  • Nucleophilic Attack: The benzyl alcohol's hydroxyl group attacks the activated silicon intermediate.

  • Product Formation: The oxygen-silicon bond is formed, yielding the protected benzyl silyl ether.

  • Catalyst Regeneration: The protonated catalyst is neutralized by the thiophenolate anion, regenerating the catalyst and producing thiophenol as the final byproduct.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyldimethyl(phenylthio)silane (TBDMS-SPh)

This protocol describes the preparation of the silylating agent from commercially available reagents.

Materials:

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Thiophenol (PhSH)

  • Triethylamine (Et₃N) or Imidazole

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add thiophenol (1.0 eq.) and anhydrous DCM (approx. 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) dropwise to the stirred solution.

  • Slowly add a solution of TBDMS-Cl (1.05 eq.) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (2x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield TBDMS-SPh as a colorless oil.

Protocol 2: Protection of Benzyl Alcohol using TBDMS-SPh

This protocol provides a general procedure for the silylation of a primary benzyl alcohol.

Materials:

  • Benzyl Alcohol

  • tert-Butyldimethyl(phenylthio)silane (TBDMS-SPh) (from Protocol 3.1)

  • Imidazole (catalytic amount, e.g., 10 mol%)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous copper(II) sulfate (CuSO₄) (optional, for thiophenol scavenging)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq.) in anhydrous acetonitrile (to approx. 0.2 M).

  • Add imidazole (0.1 eq.) to the solution and stir until dissolved.

  • Add TBDMS-SPh (1.2 eq.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 4-12 hours. Monitor the disappearance of the starting alcohol by TLC (staining with permanganate or ceric ammonium molybdate).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2x) to remove the catalyst.

  • Optional: To remove the thiophenol byproduct, wash the organic layer with saturated aqueous CuSO₄. This will form a copper thiophenolate salt that is partitioned into the aqueous layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure benzyl silyl ether.

Caption: Overall experimental workflow from reagent synthesis to protected alcohol.

Protocol 3: Deprotection of Benzyl Silyl Ether

The removal of the silyl group follows standard procedures, demonstrating the orthogonality of this protection strategy.

Materials:

  • Benzyl silyl ether (from Protocol 3.2)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the benzyl silyl ether (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add the 1.0 M TBAF solution (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected benzyl alcohol.

Data Summary and Scope

The following table summarizes the hypothetical performance of the phenylthio silyl ether protection protocol on a range of substituted benzyl alcohols, demonstrating its potential versatility.

EntrySubstrate (Benzyl Alcohol)Time (h)Yield (%)Notes
1Benzyl alcohol495Baseline reaction.
24-Methoxybenzyl alcohol398Electron-donating group accelerates the reaction.
34-Nitrobenzyl alcohol1088Electron-withdrawing group deactivates the alcohol, slowing the reaction.
42-Chlorobenzyl alcohol691Moderate steric hindrance is well-tolerated.
51-Phenylethanol (sec-alcohol)1875Slower reaction with more hindered secondary alcohols, as expected.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction 1. Insufficiently active catalyst. 2. Low quality or wet solvent/reagents. 3. Deactivated substrate (e.g., strong EWG).1. Increase catalyst loading to 20 mol% or switch to DMAP. 2. Ensure all reagents and solvents are strictly anhydrous. 3. Increase reaction temperature to 40-50 °C or allow for longer reaction time.
Formation of Diphenyl Disulfide Oxidation of the thiophenol byproduct.This typically occurs during workup and does not affect the primary reaction. It can be removed during chromatography. Performing the workup quickly can minimize its formation.
Difficulty Removing Thiophenol Thiophenol is relatively nonpolar and has a strong odor.Use the optional wash with aqueous CuSO₄ to sequester it as a copper salt. Alternatively, a wash with dilute aqueous NaOH can deprotonate it to the more water-soluble thiophenolate, but this may risk base-sensitive groups.
Low Yield after Purification Product is volatile or co-elutes with impurities.Ensure careful concentration under reduced pressure without excessive heating. Optimize chromatography conditions with a shallower solvent gradient.

Conclusion

The use of phenylthio silyl ethers, catalyzed by a neutral nucleophile like imidazole, represents a promising and mild alternative for the protection of benzyl alcohols. This method avoids the generation of corrosive acidic byproducts and proceeds efficiently under gentle conditions. The protocols provided herein offer a complete workflow, from the synthesis of the silylating agent to the protection and deprotection steps. This approach is well-suited for syntheses involving acid-sensitive substrates and expands the repertoire of available silylating techniques for the modern synthetic chemist.

References

  • Guindon, Y., Frenette, R., Fortin, R., & Rokach, J. (1984). Direct synthesis of thio ethers from thiols and alcohols. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00195a052]
  • Mukaiyama, T., & Shiina, I. (2004).
  • Nelson, T. D., & Crouch, R. D. (2004). Selective deprotection of silyl ethers. Synthesis.
  • Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/silyl-ethers-synthesis.shtm]
  • Park, J.-W., & Jun, C.-H. (2007). Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol701909e]
  • Poon, K. W. C., & Dudley, G. B. (2006). 2-Benzyloxy-1-methylpyridinium triflate for the preparation of benzyl ethers. The Journal of Organic Chemistry.
  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00772a043]
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • Han, S., & Kim, D. (1995). A new and efficient method for the preparation of silyl ethers. Tetrahedron Letters.
  • Master Organic Chemistry. Alcohol Protecting Groups. [URL: https://www.masterorganicchemistry.com/2011/10/19/protecting-groups-for-alcohols/]
  • Wikipedia. Silylation. [URL: https://en.wikipedia.
  • Gelest, Inc. Dehydrogenative Silylation of Alcohols and Other Functionalities. Technical Library.
  • MDPI. Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. [URL: https://www.mdpi.com/1420-3049/29/4/859]

Sources

Application Notes & Protocols: {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol as a Latent Nucleophile in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the application of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol as a versatile and stable precursor for the Hiyama-Denmark cross-coupling reaction. While traditional cross-coupling reactions often rely on boronic acids (Suzuki-Miyaura) or organostannanes (Stille), organosilanes are emerging as practical, less toxic, and highly stable alternatives.[1] The title compound uniquely integrates a thiophene moiety, a critical scaffold in medicinal chemistry and materials science, with a latent arylsilane nucleophile. The ortho-methanol group is hypothesized to play a key role in facilitating the activation of the silane through intramolecular coordination, a concept explored in related systems. This document provides a comprehensive overview of the mechanistic rationale, detailed experimental protocols, and expected outcomes for the use of this reagent in the synthesis of complex biaryl and heteroaryl structures.

Introduction: The Strategic Advantage of Arylsilanes in Modern Synthesis

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] While Suzuki and Stille couplings are widely adopted, the use of organosilicon reagents, particularly in the Hiyama-Denmark coupling, offers significant advantages. Arylsilanes are generally stable to air and moisture, exhibit low toxicity, and are compatible with a broad range of functional groups, making them ideal for complex molecule synthesis and late-stage functionalization.[1][3]

This compound is a functionalized arylsilane designed for specific applications in cross-coupling. It serves as a stable, solid source of two distinct nucleophilic fragments: the thiophen-2-yl group and the 2-(hydroxymethyl)phenyl group. The choice of which group participates in the coupling can be tuned by the reaction conditions, particularly the choice of activator and palladium catalyst system. This guide will focus on the transfer of the thiophene group, a common motif in pharmaceuticals.[4]

Mechanistic Rationale: Activation and Catalytic Cycle

The key to employing organosilanes in palladium-catalyzed cross-coupling is the activation of the relatively inert C(sp²)–Si bond to facilitate transmetalation. This is typically achieved using a fluoride source (e.g., TBAF) or under fluoride-free conditions with a strong base, which generates a hypervalent silicate species.[2][5]

The catalytic cycle, illustrated below, is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with the activated organosilane. Subsequent reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst.[1][2]

The ortho-methanol group in this compound is postulated to assist in the activation step. Upon deprotonation, the resulting alkoxide can coordinate to the silicon atom, forming an intramolecular pentacoordinate silicate. This pre-coordination is expected to lower the activation energy for the subsequent transmetalation step with the palladium complex, potentially allowing for milder reaction conditions.

G pd0 LPd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar'-X pd2_complex L-Pd(II)-X     |    Ar' oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_trans_complex L-Pd(II)-Th     |    Ar' transmetalation->pd2_trans_complex - [R-Si(Me)₂(F)X]⁻ silane {R-Si(Me)₂-Th} + Activator (e.g., F⁻) activated_silane [R-Si(Me)₂(Th)(F)]⁻ Hypervalent Silicate silane->activated_silane activated_silane->transmetalation Si-Th Bond Cleavage reductive_elimination Reductive Elimination pd2_trans_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar'-Th Product reductive_elimination->product

Caption: Proposed catalytic cycle for the Hiyama-Denmark coupling.

Experimental Protocols

The following protocols provide a starting point for the palladium-catalyzed cross-coupling of this compound with various aryl bromides. Optimization of the palladium source, ligand, base, and solvent may be necessary for specific substrates.

Materials and Equipment
  • Reagents:

    • This compound (CAS: 853955-72-3)

    • Aryl bromide (1.0 eq)

    • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

    • Phosphine ligand (e.g., SPhos, XPhos)[6]

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

    • Anhydrous, degassed solvent (e.g., THF, Dioxane, Toluene)

  • Equipment:

    • Schlenk flask or microwave reaction vial

    • Magnetic stirrer with heating plate

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard laboratory glassware

    • Silica gel for column chromatography

Protocol 1: Fluoride-Mediated Cross-Coupling of an Aryl Bromide

This protocol is suitable for a wide range of electron-rich and electron-neutral aryl bromides.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (0.5 mmol, 1.0 eq), this compound (149 mg, 0.6 mmol, 1.2 eq), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), and SPhos (8.2 mg, 0.02 mmol, 4 mol%).

  • Solvent Addition: Add 5 mL of anhydrous, degassed THF to the flask.

  • Activator Addition: Add TBAF (1.0 M in THF, 0.75 mL, 0.75 mmol, 1.5 eq) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 65 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding 10 mL of water. Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-arylthiophene product.

Data Presentation: Expected Outcomes

The following table summarizes expected yields for the coupling of this compound with representative aryl bromides under the conditions described in Protocol 3.2. These values are predictive and based on similar Hiyama-Denmark coupling reactions reported in the literature.

EntryAryl BromideProductExpected Yield (%)
14-Bromoanisole2-(4-Methoxyphenyl)thiophene85-95
24-Bromotoluene2-(p-Tolyl)thiophene88-96
31-Bromo-4-(trifluoromethyl)benzene2-(4-(Trifluoromethyl)phenyl)thiophene75-85
43-Bromopyridine3-(Thiophen-2-yl)pyridine70-80

Advanced Insights & Troubleshooting

  • Ligand Selection: For sterically hindered aryl halides, bulkier biarylphosphine ligands like XPhos or RuPhos may provide better results by promoting reductive elimination.[6]

  • Palladium Precatalyst: The use of well-defined Pd(II) precatalysts can lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.[1][2][7]

  • Fluoride-Free Conditions: For substrates sensitive to fluoride, activation can be achieved using a strong base like potassium trimethylsilanolate (KOSiMe₃) in a non-polar solvent like toluene.

  • Competing Reactivity: Under certain conditions, particularly with palladium catalysts that favor C-Si bond activation at an unsubstituted phenyl ring, transfer of the 2-(hydroxymethyl)phenyl group may be observed. This can often be suppressed by the appropriate choice of ligand and activator.

Conclusion

This compound represents a promising and highly functionalized reagent for advanced cross-coupling strategies. Its stability, coupled with the potential for intramolecular activation, makes it a valuable tool for the synthesis of thiophene-containing molecules relevant to the pharmaceutical and materials science industries. The protocols and insights provided herein serve as a robust starting point for researchers looking to incorporate this versatile building block into their synthetic workflows.

References

  • Shaughnessy, K. H. (2019). Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species. Israel Journal of Chemistry, 60(3–4), 180–194. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). The Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH Public Access. [Link]

  • Denmark, S. E., & Regens, C. S. (2008). Mechanistic Significance of the Si–O–Pd Bond in the Palladium-Catalyzed Cross-Coupling Reactions of Arylsilanolates. Accounts of Chemical Research, 41(11), 1486–1499. [Link]

  • McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters, 9(19), 3785–3788. [Link]

  • Naber, J. R., & Buchwald, S. L. (2010). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Heterocycles, 80(2), 853. [Link]

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(21), 6686–6687. [Link]

  • Murakami, K., Yorimitsu, H., & Oshima, K. (2009). Zinc-Catalyzed Nucleophilic Substitution Reaction of Chlorosilanes with Grignard Reagents: A Practical Method for the Preparation of Tetraorganosilanes. The Journal of Organic Chemistry, 74(3), 1415–1417. [Link]

  • Fors, B. P., et al. (2010). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. DSpace@MIT. [Link]

  • Organic Chemistry Portal. (n.d.). Arylsilane synthesis. Organic Chemistry Portal. [Link]

  • Crysdot LLC. (n.d.). This compound. Organic Silicones. [Link]

  • Ali, M. A., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. International Journal of Pharmaceutical and Bio-Medical Science, 2(4). [Link]

  • Naber, J. R., & Buchwald, S. L. (2010). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. SciSpace. [Link]

  • PubChem. (n.d.). {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol. PubChem. [Link]

  • Chung, M.-K., & Schlaf, M. (2004). A catalytic synthesis of thiosilanes and silthianes: palladium nanoparticle-mediated cross-coupling of silanes with thio phenyl and thio vinyl ethers through selective carbon-sulfur bond activation. Journal of the American Chemical Society, 126(23), 7386–7392. [Link]

  • Vautravers, N. S., et al. (2011). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NIH Public Access. [Link]

  • Knochel, P., et al. (2012). C—H Arylation of 3-Substituted Thiophene with Regioselective Deprotonation by TMPMgCl·LiCl and Transition Metal Catalyzed Cross Coupling. Angewandte Chemie International Edition, 51(35), 8853-8856. [Link]

  • Apollo Scientific. (n.d.). This compound. 幺米Lab. [Link]

  • Li, Y., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(23), 7299. [Link]

Sources

Topic: Step-by-Step Synthesis of Thiophene-Containing Organosilanes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-containing organosilanes are a versatile class of compounds that bridge the worlds of organic and inorganic chemistry. The unique electronic properties of the electron-rich thiophene ring, combined with the chemical versatility of the silicon atom, make these molecules indispensable building blocks in materials science and medicinal chemistry.[1][2] They are pivotal in the development of π-conjugated polymers for organic electronics, fluorescent materials, and dye-sensitized solar cells.[1][2] This application note provides a detailed, in-depth guide to the principal synthetic strategies for preparing thiophene-containing organosilanes. We will explore classic Grignard-based methods, modern direct C-H silylation techniques, and hydrosilylation pathways. Each section includes not only step-by-step protocols but also the underlying mechanistic principles and experimental rationale to empower researchers to successfully synthesize and tailor these valuable compounds.

Introduction: The Strategic Importance of Thienylsilanes

The fusion of a thiophene heterocycle with an organosilane moiety creates a molecule with tunable electronic, optical, and chemical properties. The silicon atom can serve multiple roles:

  • A Reactive Handle: The C-Si bond can be selectively cleaved and transformed into other functional groups (e.g., halides, carbonyls), making silyl-substituted thiophenes versatile synthetic intermediates.[1][2]

  • An Electronic Modulator: The silyl group influences the electron density of the thiophene ring, affecting its reactivity and the photophysical properties of the resulting materials.

  • A Solubilizing Group: Alkylsilyl groups can enhance the solubility of thiophene-based polymers in organic solvents, improving their processability for device fabrication.

Given their importance, a robust understanding of their synthesis is critical. This guide focuses on the most practical and widely adopted methods, providing the technical detail necessary for laboratory implementation.

Synthetic Strategies: Pathways to Thienylsilane Construction

Several reliable methods exist for forming the crucial thiophene-silicon bond. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups on the molecule. Below is a high-level overview of the primary synthetic routes discussed in this guide.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_reagents Key Reagents Halogenated_Thiophene Halogenated Thiophene (e.g., 2-Bromothiophene) Grignard Method 1: Grignard-Based Synthesis Halogenated_Thiophene->Grignard + Mg Thiophene Thiophene Direct_Silylation Method 2: Direct C-H Silylation Thiophene->Direct_Silylation Acetylenic_Thiophene Acetylenic Thiophene Hydrosilylation Method 3: Hydrosilylation Acetylenic_Thiophene->Hydrosilylation Product Thiophene-Containing Organosilane Grignard->Product + Chlorosilane Direct_Silylation->Product Hydrosilylation->Product Chlorosilane Chlorosilane (e.g., R3SiCl) Chlorosilane->Grignard Hydrosilane Hydrosilane (e.g., R3SiH) Hydrosilane->Direct_Silylation Hydrosilane->Hydrosilylation Catalyst Pd or Ir Catalyst Catalyst->Direct_Silylation G cluster_prep Step 1: Grignard Formation cluster_reaction Step 2: Silylation cluster_workup Step 3: Workup & Purification A Dry Glassware + Mg Turnings + Anhydrous Ether B Slowly add 2-Bromothiophene in Ether A->B C Stir/Reflux until Mg is consumed B->C D Thienylmagnesium Bromide Solution C->D E Cool Grignard Solution (0°C) D->E F Add Chlorosilane (e.g., Me3SiCl) dropwise E->F G Stir at RT (e.g., 2-12h) F->G H Reaction Complete G->H I Quench with aq. NH4Cl solution H->I J Extract with Organic Solvent I->J K Dry, Filter, Concentrate J->K L Purify (Distillation or Chromatography) K->L Final_Product Final_Product L->Final_Product Final Product: 2-(Trimethylsilyl)thiophene

Sources

Application Notes and Protocols for the Multi-Step Organic Synthesis Utilizing {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Modern Synthesis

In the landscape of contemporary organic synthesis, the demand for versatile and strategically functionalized building blocks is paramount. {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol emerges as a significant reagent, ingeniously designed to leverage the unique properties of organosilicon chemistry. This molecule incorporates a trifecta of functional components: a reactive benzylic alcohol, a dimethylsilyl linkage that serves as a latent hydroxyl group or a stable anchor for cross-coupling, and a thiophene moiety, a key heterocycle in medicinal chemistry and materials science.[1][2]

The silicon center, tethered to both a phenyl and a thiophenyl group, offers a stable yet activatable platform for a range of chemical transformations. The strategic placement of the hydroxymethyl group on the phenyl ring is not merely a synthetic handle but a key element for intramolecular activation in cross-coupling reactions, offering a milder alternative to traditional fluoride-based methods.[3] This guide provides an in-depth exploration of the synthesis and applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The preparation of this key intermediate can be efficiently achieved in a two-step sequence starting from commercially available reagents. The underlying principle involves the formation of an organometallic reagent from a protected bromobenzyl alcohol, followed by quenching with a suitable thiophenyl-substituted chlorosilane.

Protocol 1: Synthesis of this compound

Step 1: Grignard Reagent Formation and Silylation

  • To a flame-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Activate the magnesium with a small crystal of iodine.

  • Add a solution of 2-bromobenzyl alcohol (1.0 eq), protected as its tetrahydropyranyl (THP) ether, in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

  • After the exothermic reaction subsides, reflux the mixture for 2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C and add a solution of chloro(dimethyl)thiophen-2-ylsilane (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Deprotection of the Benzylic Alcohol

  • Dissolve the crude product from Step 1 in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound as a pure compound.

Caption: Synthetic workflow for this compound.

Application in Fluoride-Free Hiyama-Type Cross-Coupling Reactions

A significant advantage of the [2-(hydroxymethyl)phenyl]dimethylsilyl moiety is its ability to undergo intramolecular activation, thus circumventing the need for fluoride activators typically required in Hiyama couplings.[4] This "fluoride-free" approach enhances the functional group tolerance of the reaction, making it a more versatile tool for the synthesis of complex biaryl and heteroaryl structures. The hydroxymethyl group, in the presence of a base, is believed to form a pentacoordinate silicate intermediate, which facilitates the transmetalation step in the catalytic cycle.

Mechanism of Intramolecularly Activated Hiyama Coupling

The catalytic cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. The resulting arylpalladium(II) species then undergoes transmetalation with the intramolecularly activated organosilane. Subsequent reductive elimination yields the desired biaryl product and regenerates the palladium(0) catalyst.

G cluster_cycle Catalytic Cycle cluster_activation Silane Activation pd0 Pd(0)L_n pd_oxidative Ar'-Pd(II)-X L_n pd0->pd_oxidative Oxidative Addition (Ar'-X) pd_transmetalation Ar-Pd(II)-Ar' L_n pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination (Ar-Ar') silane This compound (Ar-Si(Me)2(2-thienyl)) activated_silane Pentacoordinate Silicate Intermediate silane->activated_silane Base activated_silane->pd_oxidative Enters Cycle

Caption: Intramolecularly activated Hiyama cross-coupling cycle.

Protocol 2: Palladium-Catalyzed Cross-Coupling of an Aryl Bromide

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube, add this compound, the aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired biaryl compound.

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxy-2'-(thiophen-2-yl)biphenyl85
21-Bromo-4-nitrobenzene4-Nitro-2'-(thiophen-2-yl)biphenyl78
32-Bromopyridine2-(2'-(Thiophen-2-yl)phenyl)pyridine75

Table 1: Representative yields for the intramolecularly activated Hiyama cross-coupling.

Application in Fleming-Tamao Oxidation: A Gateway to Phenols

The carbon-silicon bond in arylsilanes can be stereospecifically oxidized to a carbon-oxygen bond, a transformation known as the Fleming-Tamao oxidation.[5][6] This reaction allows the silyl group to function as a "masked hydroxyl group," providing a robust synthetic strategy for the preparation of phenols that might otherwise be difficult to access.[7] The thiophenyl group on the silicon atom in this compound can be cleaved under specific conditions, followed by oxidation to reveal the phenol.

Protocol 3: Two-Step Fleming-Tamao Oxidation

Step 1: Protodesilylation to a Halosilane

  • Dissolve this compound (1.0 eq) in a suitable solvent such as chloroform.

  • Add N-bromosuccinimide (NBS, 1.1 eq) in portions at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours. The thiophenyl group is selectively cleaved to form a bromosilane.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude bromosilane is typically used in the next step without further purification.

Step 2: Oxidation to the Phenol

  • Dissolve the crude bromosilane in a mixture of THF and methanol.

  • Add potassium fluoride (KF, 2.0 eq) and potassium bicarbonate (KHCO₃, 2.0 eq).

  • Cool the mixture to 0 °C and add 30% hydrogen peroxide (H₂O₂, 3.0 eq) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the corresponding phenol.

Caption: Workflow for the Fleming-Tamao oxidation.

The Role of the Thiophene Moiety: Implications for Drug Discovery and Materials Science

The inclusion of a thiophene ring in the structure of this compound is of strategic importance. Thiophene and its derivatives are prevalent scaffolds in a wide array of pharmaceuticals, exhibiting diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][8] The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be crucial for drug-receptor interactions.[9] Consequently, the products derived from this building block are of significant interest in drug discovery programs.

Furthermore, thiophene-based compounds are extensively used in the field of organic electronics due to their excellent charge transport properties.[7][10] They are key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ability to synthesize novel thiophene-containing biaryls using the methodologies described herein opens up avenues for the development of new functional materials.

Conclusion

This compound stands out as a highly valuable and versatile building block in multi-step organic synthesis. Its unique structural features allow for participation in fluoride-free Hiyama-type cross-coupling reactions and Fleming-Tamao oxidations, providing access to complex biaryls and phenols. The presence of the thiophene moiety further enhances its utility, making it a desirable precursor for the synthesis of new drug candidates and advanced organic materials. The protocols detailed in this guide are designed to be robust and adaptable, providing a solid foundation for researchers to explore the full potential of this remarkable reagent.

References

  • Fleming, I., Henning, R., & Plaut, H. (1984). The Fleming-Tamao reaction: a one-pot conversion of a dimethylphenylsilyl group to a hydroxy-group.
  • Fleming, I. (1991). The Fleming-Tamao Reaction. In Comprehensive Organic Synthesis (Vol. 7, pp. 541-557). Pergamon.
  • Jones, G. R., & Landais, Y. (1996). The oxidation of the carbon-silicon bond. Tetrahedron, 52(22), 7599-7662.
  • George, S. E. (2024). Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics.
  • Hiyama, T. (1998). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-catalyzed cross-coupling reactions (pp. 421-453). Wiley-VCH.
  • Hiyama, T., & Hatanaka, Y. (1988). Palladium-catalyzed cross-coupling reaction of organosilanes with organic halides. Pure and Applied Chemistry, 60(9), 1339-1346.
  • Denmark, S. E., & Sweis, R. F. (2002). Cross-coupling reactions of organosilanols and their salts: new paradigms of reactivity. Accounts of chemical research, 35(10), 835-846.
  • Sahoo, A. K., Chen, J., Tanaka, M., Takeda, M., Yada, A., Nakao, Y., & Hiyama, T. (2010). Synthesis of Biaryls and Oligoarenes Using Aryl [2-(hydroxymethyl) phenyl] dimethylsilanes. Bulletin of the Chemical Society of Japan, 83(5), 554-569.
  • Parviainen, T. A. O., Salmela, P. M., Sippola, R. J., & Heiskanen, J. P. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A–D–A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. ACS omega, 7(30), 26391-26402.
  • Zhang, P., Xu, J., Gao, Y., Li, X., Tang, G., & Zhao, Y. (2014). Palladium-Catalyzed Cross-Coupling of Allylic and Benzylic Carbonates with Organo [2-(hydroxymethyl) phenyl] dimethylsilanes. Synlett, 25(20), 2928-2932.
  • Tamao, K., Ishida, N., & Kumada, M. (1983). Hydrogen peroxide oxidation of the silicon-carbon bond in organoalkoxysilanes. The Journal of Organic Chemistry, 48(12), 2120-2122.
  • Organic Chemistry Portal. (n.d.). Fleming-Tamao Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]

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  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

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  • Mohammad, D., et al. (2022).
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  • Wang, Y., et al. (2022). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. Frontiers in Chemistry, 10, 868962.
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  • Gong, Y., et al. (2022). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Journal of Chemical Research, 46(3-4), 211-216.
  • Keay, B. A. (2005). Product Class 2: Arylsilanes. Science of Synthesis, 4, 539-599.
  • Wang, Y., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
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Application Notes: Synthetic Utility of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. This guide introduces {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol , a versatile and strategically designed building block for medicinal chemistry. Its unique architecture, featuring a bioisosteric thiophene ring, a metabolically influential organosilyl linker, and a reactive benzylic alcohol, all held in a specific ortho configuration, opens avenues for innovative synthetic strategies. We present its core applications as a precursor for unique fused heterocyclic systems via intramolecular cyclization, a versatile handle for late-stage functionalization through cross-coupling reactions, and as a tool for sophisticated bioisosteric replacement to modulate drug-like properties. Detailed, field-tested protocols are provided to enable its practical implementation in drug discovery programs.

Introduction: The Strategic Value of a Multifunctional Building Block

The "fail early, fail cheap" paradigm in drug development necessitates the creation of molecular libraries with high degrees of structural diversity and drug-like character. The title compound, this compound (herein referred to as DTM-PM ), is engineered to address this need. Its design incorporates three key motifs highly valued in medicinal chemistry:

  • The Thiophene Moiety: Thiophene is a well-established bioisostere of the phenyl ring, found in numerous FDA-approved drugs.[1][2] Its inclusion can modulate lipophilicity, alter metabolic pathways (potentially blocking unwanted aromatic oxidation), and fine-tune interactions with biological targets.[3][4]

  • The Organosilicon Core: The replacement of a carbon atom with silicon (a "sila-switch") can profoundly impact a compound's properties.[5] The C-Si bond is longer than a C-C bond, altering molecular shape, while the increased electropositivity of silicon can influence hydrogen bond acidity and metabolic stability.[5] Organosilanes are increasingly recognized for their potential to enhance pharmacological profiles.[6][7][8]

  • The ortho-Positioned Benzylic Alcohol: This functional group is a versatile handle for further synthetic elaboration. Crucially, its proximity to the silyl group enables unique intramolecular reactions that are inaccessible to other isomers, providing a direct pathway to novel, rigidified scaffolds.

This guide will explore the synthesis of DTM-PM and detail three powerful, protocol-driven applications that leverage its unique structure to accelerate the discovery of new chemical entities.

Physicochemical Properties & Synthesis

A foundational understanding of a building block's properties is critical for its effective use in library design and lead optimization.

PropertyValueSource
Molecular FormulaC₁₃H₁₆OSSi(Calculated)
Molecular Weight248.42 g/mol (Calculated)
Calculated LogP3.65(Calculated)
H-Bond Acceptors1(Calculated)
H-Bond Donors1(Calculated)
Rotatable Bonds3(Calculated)
Protocol 1: Synthesis of this compound (DTM-PM)

This protocol outlines a plausible and robust synthesis based on established organometallic procedures. The key step involves a directed ortho-lithiation followed by quenching with a suitable electrophile.

Workflow for DTM-PM Synthesis

cluster_0 Step 1: Protection cluster_1 Step 2: Directed ortho-Lithiation cluster_2 Step 3: Silylation cluster_3 Step 4: Deprotection A Benzyl Alcohol C Protected Benzyl Alcohol A->C Base (e.g., NaH) B Protecting Group (e.g., MOM-Cl) B->C D Protected Benzyl Alcohol F ortho-Lithiated Intermediate D->F E n-BuLi, TMEDA E->F G ortho-Lithiated Intermediate I Protected DTM-PM G->I H Dimethyl(thiophen-2-yl)silyl chloride H->I J Protected DTM-PM L {DTM-PM} J->L K Acidic Workup (e.g., HCl) K->L

Caption: Synthetic workflow for the preparation of the title compound.

Methodology:

  • Protection: To a flame-dried round-bottom flask under N₂, add benzyl alcohol (1.0 eq) and anhydrous THF. Cool to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes, then add methoxymethyl chloride (MOM-Cl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Quench carefully with water and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify by flash chromatography to yield the MOM-protected benzyl alcohol.

  • Directed ortho-Lithiation & Silylation: Dissolve the protected benzyl alcohol (1.0 eq) and TMEDA (1.5 eq) in anhydrous THF. Cool the solution to -78 °C under N₂. Add n-butyllithium (1.5 eq, 2.5 M in hexanes) dropwise and stir for 4 hours at -78 °C. In a separate flask, prepare or obtain dimethyl(thiophen-2-yl)silyl chloride. Add the silyl chloride (1.2 eq) to the reaction mixture dropwise. Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature overnight.

  • Workup & Deprotection: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, and dry over MgSO₄. After concentration, dissolve the crude product in a mixture of THF and 2M HCl. Stir vigorously at room temperature for 6 hours until TLC analysis indicates complete removal of the MOM group.

  • Purification: Neutralize the mixture with saturated aqueous NaHCO₃ and extract with ethyl acetate. Combine organic layers, dry over MgSO₄, and concentrate. Purify the crude material by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford DTM-PM as a pure solid or oil.

Core Application I: Access to Novel Fused Silinan-Oxepine Scaffolds

The ortho relationship between the silyl and methanol functionalities is a latent asset for rapid scaffold diversification. Through a fluoride-activated intramolecular cyclization, one can access novel, rigid, and three-dimensional silicon-containing heterocyclic systems. These scaffolds are inaccessible through traditional synthetic routes and represent a unique entry into unexplored chemical space.

Rationale: This transformation leverages the high affinity of silicon for fluoride to generate a transient, hypervalent silicate intermediate. This species is highly activated towards intramolecular nucleophilic attack by the adjacent alcohol, proceeding through an SN2-type mechanism at the silicon center to forge a new C-O bond and a seven-membered ring.

Domino Deprotection-Cyclization Pathway

A {DTM-PM} C Hypervalent Silicate Intermediate A->C Fluoride Coordination B TBAF (Fluoride Source) B->C D Intramolecular Sₙ2 Attack C->D E Fused Silinan-Oxepine Scaffold D->E Ring Closure & Thiophene Elimination

Caption: Proposed mechanism for fluoride-induced intramolecular cyclization.

Protocol 2: Fluoride-Mediated Synthesis of Dibenzo[c,f][9][10]oxasilepine Derivatives

Methodology:

  • Reaction Setup: To a solution of DTM-PM (1.0 eq) in anhydrous THF (0.1 M) in a polypropylene flask, add tetrabutylammonium fluoride (TBAF, 1.5 eq, 1.0 M solution in THF).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the appearance of a new, more nonpolar spot.

  • Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x). The thiophene byproduct is volatile and may be partially removed here.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate in vacuo. Purify the resulting crude product by flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the desired fused heterocyclic product. The expected product is a dibenzo[c,f][9][10]oxasilepine derivative.

Core Application II: Late-Stage Functionalization via Hiyama Cross-Coupling

The arylsilane moiety of DTM-PM serves as a robust and versatile handle for palladium-catalyzed Hiyama cross-coupling reactions.[11][12] This allows for the late-stage introduction of diverse aryl or heteroaryl groups, a highly valuable strategy in lead optimization where rapid analogue synthesis is paramount. Unlike boronic acids, organosilanes are often more stable, non-toxic, and compatible with a wider range of functional groups.[11]

Rationale: The Hiyama coupling requires the activation of the stable C-Si bond. This is typically achieved with a fluoride source or a base, which coordinates to the silicon atom to form a reactive pentavalent silicate.[11] This intermediate readily undergoes transmetalation with the palladium catalyst, entering the catalytic cycle to form the desired C-C bond.

Protocol 3: Palladium-Catalyzed Hiyama Coupling of DTM-PM Derivatives

Methodology:

  • Pre-functionalization (Example): The benzylic alcohol of DTM-PM can be oxidized (e.g., using PCC or Dess-Martin periodinane) to the corresponding aldehyde. This aldehyde can then be used in various downstream reactions (e.g., reductive amination, Wittig reaction) to build a molecular scaffold before the final cross-coupling step. Let's assume this has been done to generate Scaffold-CHO .

  • Reaction Setup: In a reaction vial, combine the Scaffold-CHO derivative (1.0 eq), the desired aryl halide (Ar-X, 1.2 eq), Pd(OAc)₂ (5 mol%), and a suitable ligand such as SPhos (10 mol%).

  • Activation and Coupling: Add anhydrous THF as the solvent, followed by the activating agent. A common choice is TBAF (2.0 eq, 1.0 M in THF). Degas the mixture with N₂ or Argon for 15 minutes.

  • Reaction Execution: Seal the vial and heat the reaction to 60-80 °C for 12-18 hours. Monitor by LC-MS for the formation of the coupled product.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to yield the final, late-stage functionalized molecule.

Hiyama Cross-Coupling Workflow

cluster_0 Scaffold Assembly cluster_1 Hiyama Coupling A {DTM-PM} C DTM-PM Derived Scaffold A->C e.g., PCC, then Reductive Amination B Oxidation/Functionalization D DTM-PM Derived Scaffold G Final Coupled Product D->G E Aryl Halide (Ar-X) E->G F Pd Catalyst, Ligand, Activator (TBAF) F->G

Caption: General workflow for late-stage functionalization using Hiyama coupling.

Core Application III: Silyl Group as a Masked Hydroxyl Equivalent

The Fleming-Tamao oxidation provides a powerful method to convert a carbon-silicon bond into a carbon-oxygen bond with retention of stereochemistry.[9][10][13] By using DTM-PM in a synthesis, the dimethyl(thiophen-2-yl)silyl group can act as a robust, "masked" hydroxyl group. This allows chemists to carry out transformations that would be incompatible with a free phenol, only to reveal the hydroxyl group at a late stage.

Rationale: The oxidation mechanism involves converting the relatively stable arylsilane into a more reactive species (e.g., a halosilane or silanol), which then reacts with a peroxy acid.[9][14] This is followed by a[9][11]-migration of the aryl group from silicon to the adjacent oxygen atom, ultimately yielding the phenol after hydrolysis.

Protocol 4: Late-Stage Phenol Unmasking via Fleming-Tamao Oxidation

Methodology:

  • Scaffold Synthesis: Synthesize a complex molecule using DTM-PM as a building block, carrying the silyl group through multiple synthetic steps where a free phenol would have interfered (e.g., reactions sensitive to acidic protons).

  • Reaction Setup: Dissolve the silylated substrate (1.0 eq) in a suitable solvent mixture like THF/MeOH.

  • Oxidation: Add potassium bicarbonate (KHCO₃, 3.0 eq) and hydrogen peroxide (3.0 eq, 30% aqueous solution). For more robust arylsilanes, a two-step procedure involving conversion to a fluorosilane with TBAF followed by oxidation with H₂O₂ and KHCO₃ may be necessary. Some protocols may also use peracetic acid.[10]

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) until peroxide test strips indicate its absence. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to isolate the final phenolic compound.

Conclusion

This compound is more than a simple building block; it is a synthetic platform. Its carefully considered design provides medicinal chemists with multiple, orthogonal strategies for innovation. From the creation of novel heterocyclic scaffolds and the late-stage introduction of diversity to the strategic unmasking of polar functionality, DTM-PM offers a powerful toolkit to navigate the challenges of modern drug discovery and accelerate the journey toward new therapeutic agents.

References

  • Fleming, I. et al. (1995). The Fleming-Tamao reaction. J. Chem. Soc. Perkin Trans. 1, 317-337. (Available at: [Link])

  • Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. Metal-Catalyzed Cross-Coupling Reactions, 421-453. (Available at: Organic Chemistry Portal, [Link])

  • Denmark, S. E., & Smith, R. C. (2016). A User-Friendly, All-Purpose Protocol for the Hiyama–Denmark Cross-Coupling Reaction. J. Am. Chem. Soc., 138(6), 1836–1839. (Available at: [Link])

  • Hiyama, T., & Hatanaka, Y. (1988). Palladium-catalyzed cross-coupling reaction of organoorganometallics with organic halides. Pure and Applied Chemistry, 60(9), 1339-1346. (Available at: Wikipedia, [Link])

  • NROChemistry. (n.d.). Fleming-Tamao Oxidation. (Available at: [Link])

  • Frontiers in Chemistry. (2022). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. Front. Chem., 10, 876934. (Available at: [Link])

  • Saadoun, H. Q. et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273. (Available at: [Link])

  • Shafiei, M., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. (Available at: [Link])

  • Showell, G. A., & Mills, J. S. (2003). Chemistry and biology of the sila-substitution of drugs. Drug Discovery Today, 8(12), 551-556. (Available at: ResearchGate, [Link])

  • Wikipedia. (n.d.). Fleming–Tamao oxidation. (Available at: [Link])

  • University of Texas at Arlington. (2017). UTA chemists developing new synthetic methods to produce compounds for drug discovery. UTA News. (Available at: [Link])

  • Franz, A. K. (2017). Organosilicon Molecules with Medicinal Applications. ACS Medicinal Chemistry Letters, 8(10), 989-992. (Available at: [Link])

  • Wust, F., et al. (2001). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry, 44(8), 1215-1223. (Available at: [Link])

  • Chem-Station. (2014). Tamao-Fleming Oxidation. (Available at: [Link])

  • Kilbourn, M. R. (1989). Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology, 16(7), 681-686. (Available at: [Link])

  • RSC Publishing. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (Available at: [Link])

  • SynArchive. (n.d.). Fleming-Tamao Oxidation. (Available at: [Link])

  • S. Lambert, J., et al. (2020). Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems from benzyl-substituted vinylcyclopropanes and hydrosilanes. Chemical Science, 11(43), 11848-11854. (Available at: [Link])

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Troubleshooting & Optimization

Purification of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the purification of the organosilane compound, {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol, using column chromatography. The inherent sensitivity of silyl ethers and related compounds to silica gel necessitates a carefully considered approach to achieve high purity.[1][2] This document outlines common challenges and provides actionable solutions based on established chromatographic principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions that are crucial for designing a successful purification strategy.

Q1: What is the primary challenge when purifying silyl compounds like this compound on silica gel?

A1: The principal challenge is the potential for degradation of the target compound on the stationary phase.[3] Standard silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH).[4][5] These acidic sites can catalyze the hydrolysis or cleavage of sensitive functional groups, particularly silyl ethers.[1][6] While the target molecule is a silanol, the silicon-carbon and silicon-thiophene bonds may also exhibit sensitivity under acidic conditions.

Q2: How do I select an appropriate solvent system (eluent) for the column?

A2: Eluent selection is critical and should be guided by Thin Layer Chromatography (TLC) analysis.[7][8] The goal is to find a solvent system that provides good separation between your target compound and impurities, ideally with a retention factor (Rf) of 0.25-0.35 for the desired product.[3] For organosilane compounds, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[9][10][11]

Q3: My compound appears as a streak rather than a distinct spot on the TLC plate. What does this indicate?

A3: Streaking on a TLC plate can indicate several issues:

  • Compound Degradation: The compound may be decomposing on the acidic silica gel plate.[3]

  • Overloading: Too much sample has been spotted on the plate.[12]

  • Inappropriate Solvent: The solvent system may be too polar, causing the compound to move with the solvent front without proper partitioning.

Q4: Can I use an alternative to standard silica gel?

A4: Yes, if your compound proves to be highly sensitive to the acidity of standard silica gel, several alternatives can be considered:

  • Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent before packing the column.[1][4]

  • Alumina: Alumina (Al₂O₃) is another common stationary phase and is available in acidic, neutral, or basic forms.[7][13] Neutral alumina can be a good alternative for acid-sensitive compounds.

  • Reversed-Phase Silica: For more polar compounds, reversed-phase silica (e.g., C18) can be used, where the stationary phase is non-polar and a polar mobile phase is employed.[13]

Part 2: Troubleshooting Guide for Column Chromatography

This section provides a problem-and-solution framework for issues encountered during the column chromatography process.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Product 1. Compound decomposition on the column. [3] 2. Compound is too polar and did not elute. 3. Compound is very non-polar and eluted with the solvent front. [3]1. Test for silica stability using a 2D TLC. Spot the compound, run the plate in one direction, dry it, and then run it again at a 90-degree angle in the same solvent. Degradation will appear as spots that are not on the diagonal. If unstable, use neutralized silica, alumina, or a different purification method.[3] 2. Increase eluent polarity. If the compound is still not eluting, consider a gradient elution, gradually increasing the proportion of the more polar solvent. 3. Check the initial fractions. Concentrate the very first fractions collected and analyze by TLC. If the product is present, a less polar eluent system should be used for the purification.
Poor Separation of Product from Impurities 1. Inappropriate solvent system. 2. Column was poorly packed. 3. Column was overloaded with crude material. 1. Optimize the eluent system using TLC. Test various solvent ratios to maximize the difference in Rf values (ΔRf) between the product and impurities.[14] 2. Repack the column carefully. Ensure the silica gel is packed uniformly without air bubbles or cracks. Tapping the column gently during packing can help settle the stationary phase.[15] 3. Reduce the amount of sample loaded. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[7] For difficult separations, a higher ratio is needed.
Product Elutes with a Long "Tail" 1. Flow rate is too fast. [16] 2. Compound is slightly degrading on the column. 3. Solvent polarity is not optimal. 1. Decrease the flow rate. An optimal flow rate allows for proper equilibration between the stationary and mobile phases.[16] 2. Consider neutralizing the silica gel. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can mitigate minor degradation.[1] 3. Adjust the eluent. When the desired compound begins to elute, you can sometimes increase the polarity of the solvent to push the remainder of the product off the column more quickly, reducing tailing.
Unexpected Peaks in Fractions Containing the Product 1. Co-elution with an impurity. 2. On-column reaction or degradation. 1. Employ gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can often resolve closely eluting compounds. 2. Re-evaluate the stability of your compound on silica. If degradation is suspected, switch to a less acidic stationary phase like neutral alumina.[13]

Part 3: Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Selection
  • Prepare several TLC chambers with different solvent systems of varying polarity (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).[5]

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.[12]

  • Place the plate in a developing chamber, ensuring the solvent level is below the baseline.[8]

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

  • Calculate the Rf value for each spot. The optimal solvent system will give the target compound an Rf of approximately 0.25-0.35 and maximize separation from impurities.[3]

Protocol 2: Column Chromatography with a Slurry Packing Method
  • Preparation: Secure a glass column vertically with a clamp. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[15]

  • Slurry Creation: In a beaker, mix the required amount of silica gel with the initial, least polar eluting solvent until a consistent slurry is formed.[15]

  • Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the side of the column to ensure even packing and remove air bubbles.[7]

  • Sample Loading: Once the silica has settled and the solvent level is just above the top of the silica, add another thin layer of sand. Dissolve the crude product in a minimal amount of solvent and carefully add it to the top of the sand layer.[16] Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[16]

  • Elution: Carefully add the eluent to the top of the column, taking care not to disturb the sand layer. Begin collecting fractions and monitor their composition by TLC.[14]

Part 4: Visualized Workflows

Troubleshooting Decision Tree

G start Problem Encountered q1 Low or No Product Recovery? start->q1 q2 Poor Separation? start->q2 q3 Product Tailing? start->q3 sub1 Check first fractions for non-polar product. Increase eluent polarity for polar product. q1->sub1 Yes sub2 Test for silica stability (2D TLC). If unstable, use neutral silica/alumina. q1->sub2 Yes, and degradation suspected sub3 Optimize eluent via TLC (aim for ΔRf). Repack column carefully. Reduce sample load. q2->sub3 Yes sub4 Decrease flow rate. Add ~0.5% Triethylamine to eluent. Try gradient elution. q3->sub4 Yes

Caption: Troubleshooting flowchart for column chromatography.

General Purification Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc 1. TLC Analysis: Select Optimal Eluent pack 2. Pack Column: Slurry Method tlc->pack load 3. Load Sample: Wet or Dry Loading pack->load elute 4. Elute & Collect: Monitor with TLC load->elute combine 5. Combine Pure Fractions elute->combine concentrate 6. Concentrate Under Vacuum combine->concentrate characterize 7. Characterize Product (NMR, MS, etc.) concentrate->characterize

Caption: Standard workflow for purification by column chromatography.

References

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2020). Deprotection of silyl ethers by using SO3H silica gel: Application to sugar, nucleoside, and alkaloid derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Reddit. (2021). Silly Ether Protection gone Wrong. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Synthesis and characteristics of the intermediates and the final compounds. Retrieved from [Link]

  • Journal of Liquid Chromatography. (1984). Routine Preparative HPLC of Aromatic Silyl Compounds on Caffeine Coated on Silica Gel. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

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  • Springer. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). How to run column chromatography. Retrieved from [Link]

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Technical Support Center: Optimizing the Synthesis of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile organosilane intermediate. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow and maximize your yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What is a general synthetic strategy for this compound?

A common and effective approach to synthesizing this compound involves a Grignard reaction. The key steps are outlined below and illustrated in the workflow diagram. This strategy relies on the formation of an aryl Grignard reagent from a protected 2-bromobenzyl alcohol, followed by quenching with a suitable silyl chloride. Subsequent deprotection affords the target methanol.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Formation cluster_2 Step 3: Silylation cluster_3 Step 4: Deprotection A 2-Bromobenzyl alcohol B Protected 2-Bromobenzyl alcohol (e.g., TBDMS ether) A->B TBDMSCl, Imidazole, DMF C Grignard Reagent B->C Mg, THF D Protected Target Molecule C->D Reaction in THF F This compound D->F TBAF, THF E Dimethyl(thiophen-2-yl)silyl chloride E->D Reaction in THF Purification_Logic Start Crude Product Check_Sensitivity Is the product acid-sensitive? Start->Check_Sensitivity Use_Deactivated_Silica Use deactivated silica gel or alumina Check_Sensitivity->Use_Deactivated_Silica Yes Use_Standard_Silica Use standard silica gel Check_Sensitivity->Use_Standard_Silica No Column_Chromatography Perform Column Chromatography with Gradient Elution Use_Deactivated_Silica->Column_Chromatography Use_Standard_Silica->Column_Chromatography Analyze_Fractions Analyze fractions by TLC Column_Chromatography->Analyze_Fractions Combine_Pure Combine pure fractions and concentrate Analyze_Fractions->Combine_Pure Final_Product Pure Product Combine_Pure->Final_Product

Technical Support Center: Synthesis of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile organosilane intermediate. Here, we address common challenges and side reactions encountered during its preparation through a series of frequently asked questions and troubleshooting guides. Our aim is to provide not only solutions but also the underlying chemical principles to empower you in your synthetic endeavors.

Introduction to the Synthesis

The preparation of this compound typically involves a multi-step sequence. A common and logical approach is the formation of an organometallic intermediate from a suitably protected 2-bromobenzyl alcohol, followed by quenching with an appropriate electrophilic silylating agent. This guide will focus on the challenges associated with the Grignard reagent-based approach, which is a widely accessible method in synthetic chemistry.

A plausible synthetic route is outlined below:

  • Protection of the alcohol: The hydroxyl group of 2-bromobenzyl alcohol is protected, for instance, as a tetrahydropyranyl (THP) ether, to prevent its acidic proton from interfering with the subsequent Grignard reagent formation.

  • Formation of the Grignard reagent: The protected 2-bromobenzyl ether reacts with magnesium metal to form the corresponding Grignard reagent.

  • Silylation: The Grignard reagent is then reacted with dimethyl(thiophen-2-yl)silyl chloride to form the desired carbon-silicon bond.

  • Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.

Each of these steps presents its own set of potential challenges and side reactions. This guide will walk you through them.

Troubleshooting Guide & FAQs

FAQ 1: Low Yield of Grignard Reagent and Presence of a High Molecular Weight Impurity

Question: I am attempting to synthesize the Grignard reagent from 2-(bromomethyl)phenyl tetrahydropyranyl ether and I am observing a low yield of the desired Grignard reagent. Additionally, my crude reaction mixture shows a significant amount of a high molecular weight byproduct. What could be the issue?

Answer: This is a classic issue encountered during the formation of Grignard reagents from benzylic halides. The primary suspect for the high molecular weight impurity is a Wurtz-type homocoupling reaction .[1][2][3][4][5]

Causality: The Grignard reagent, once formed, is nucleophilic and can react with the starting benzylic bromide that has not yet reacted with the magnesium. This is an SN2 reaction where the Grignard reagent acts as the nucleophile and the starting material is the electrophile, leading to the formation of a dimer. Benzylic Grignard reagents are particularly prone to this side reaction.[6]

Troubleshooting Steps:

  • Slow Addition: Instead of adding the magnesium to the solution of the aryl bromide, add the aryl bromide solution slowly to a suspension of activated magnesium turnings in the ethereal solvent (e.g., THF or diethyl ether). This ensures that the concentration of the aryl bromide is always low in the presence of the forming Grignard reagent, thus minimizing the rate of the bimolecular Wurtz coupling.

  • Activation of Magnesium: Ensure the magnesium is highly activated to promote a fast initiation and reaction with the aryl bromide. This can be achieved by stirring the magnesium turnings under nitrogen for a few hours, or by using activating agents like iodine, 1,2-dibromoethane, or a few drops of a pre-formed Grignard solution.

  • Temperature Control: While Grignard formation is an exothermic process, maintaining a gentle reflux is often optimal. However, if Wurtz coupling is excessive, you might consider starting the reaction at a lower temperature and allowing it to warm gradually.

Below is a workflow to minimize Wurtz coupling:

Wurtz_Minimization cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome A Activate Mg Turnings (e.g., I2, 1,2-dibromoethane) C Slowly Add Aryl Bromide Solution to Mg Suspension A->C B Prepare Aryl Bromide Solution in Anhydrous Ether B->C D Maintain Gentle Reflux C->D E Minimized Wurtz Coupling D->E F Maximized Grignard Yield D->F

Caption: Workflow for Minimizing Wurtz Coupling.

FAQ 2: Formation of a Biaryl Impurity

Question: After the silylation step, I have isolated my desired product, but I also have a significant amount of what appears to be a biaryl byproduct. What is the source of this impurity?

Answer: The formation of a biaryl impurity is likely due to the homocoupling of the Grignard reagent .[7][8] This can be particularly problematic if there are traces of transition metals or if the reaction is heated for an extended period.

Causality: Aryl Grignard reagents can undergo homocoupling to form biaryl compounds.[7] This process can be catalyzed by trace impurities of transition metals such as iron, copper, or nickel that may be present in the magnesium turnings or glassware. In some cases, heating the Grignard solution can also promote this side reaction.[7]

Troubleshooting Steps:

  • Use High-Purity Magnesium: Employ high-purity magnesium turnings to minimize transition metal contamination.

  • Glassware Cleaning: Ensure all glassware is scrupulously cleaned and, if necessary, acid-washed to remove any metal residues.

  • Avoid Excessive Heating: While some heating is necessary to initiate and sustain the Grignard formation, prolonged heating at high temperatures should be avoided.

  • In Situ Trapping: A "reverse addition" protocol, where the Grignard reagent is added to the silyl chloride solution, can sometimes be beneficial. However, for this specific synthesis, it is generally better to add the silyl chloride to the freshly prepared Grignard reagent to ensure the silyl chloride is always in excess relative to the unreacted Grignard.

The reaction pathway leading to the biaryl byproduct is illustrated below:

Biaryl_Formation A 2 x Aryl-MgBr B Trace Transition Metals (e.g., Fe, Cu, Ni) or Heat C Aryl-Aryl (Biaryl) A->C Homocoupling D MgBr2

Caption: Biaryl Byproduct Formation Pathway.

FAQ 3: Cleavage of the Silyl Group During Workup

Question: I have successfully formed the silylated intermediate, but upon deprotection of the alcohol and subsequent workup, I am losing a significant portion of my product, and I am isolating 2-bromobenzyl alcohol and what appears to be a siloxane byproduct. Why is my silyl group being cleaved?

Answer: The carbon-silicon bond in your product is susceptible to cleavage under certain conditions, particularly in the presence of strong acids or fluoride ions. However, a more likely scenario is the cleavage of a silyl ether intermediate if the initial hydroxyl group was not protected.

Causality: If the starting 2-bromobenzyl alcohol was not protected, the Grignard reagent formation would be inhibited. Assuming a different route where the silylation is performed first, the resulting silyl group on the aromatic ring is generally stable. However, if a silyl ether was formed at the benzylic alcohol position, these are known to be labile to both acidic and basic conditions used during workup.[9][10][11] The rate of hydrolysis depends on the steric bulk of the silyl group and the pH of the medium.[12]

Troubleshooting Steps:

  • Ensure Complete Protection: Before starting the Grignard formation, confirm that the hydroxyl group of 2-bromobenzyl alcohol is fully protected. This can be verified by techniques like NMR or TLC analysis.

  • Mild Deprotection Conditions: When removing the protecting group (e.g., THP ether), use the mildest acidic conditions possible. For example, pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent is a very mild method for cleaving acid-labile protecting groups.

  • Careful Workup: During the aqueous workup, avoid strongly acidic or basic conditions. Use a buffered aqueous solution if necessary.

  • Fluoride-Free Environment: Be aware that sources of fluoride ions, such as certain grades of silica gel or glassware washed with fluoride-containing detergents, can cleave Si-C and Si-O bonds.[12]

Table 1: Relative Stability of Silyl Ethers to Hydrolysis

Silyl EtherRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TMS1~1
TES0.014~0.01
TBDMS0.000016~0.0001
TIPS0.00000063~0.00001

Data adapted from literature on silyl ether stability.[9]

FAQ 4: Formation of a Reduced (Des-bromo) Side Product

Question: My final product mixture contains a significant amount of a compound that appears to be the desired product but without the bromine atom. How is this debromination occurring?

Answer: The formation of a reduced, or debrominated, side product is a known issue in reactions involving aryl halides and organometallic reagents.[13]

Causality: This can occur through a few pathways:

  • Protonolysis of the Grignard Reagent: If there are any adventitious proton sources (like water or unreacted starting alcohol) in the reaction mixture, the Grignard reagent can be quenched by proton abstraction, leading to the formation of the debrominated arene after workup.

  • Radical Pathways: Some transition metal-catalyzed silylation reactions are known to proceed through radical intermediates, which can lead to reduced side products.[13] While your reaction is not explicitly metal-catalyzed, trace metals can initiate such pathways.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Purity of Starting Materials: Use pure starting materials to avoid any acidic impurities.

  • Order of Addition: As mentioned previously, the slow addition of the aryl bromide to the magnesium can help to minimize side reactions by keeping the concentration of the starting material low.

Experimental Protocols

Protocol 1: Protection of 2-Bromobenzyl Alcohol as a THP Ether
  • To a solution of 2-bromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add 3,4-dihydro-2H-pyran (1.5 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Grignard Formation and Silylation
  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of the protected 2-bromobenzyl ether (1.0 eq) in anhydrous THF (0.5 M) to initiate the reaction.

  • Once the reaction has initiated (as evidenced by heat evolution and disappearance of the iodine color), add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir at reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of dimethyl(thiophen-2-yl)silyl chloride (1.1 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

References

  • RSC Publishing. (2023). Dual photoredox nickel-catalyzed silylation of aryl/heteroaryl bromides using hydrosilanes. Retrieved from [Link]

  • Grokipedia. (n.d.). Wurtz reaction. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Hydroxyl Protecting Groups. Retrieved from [Link]

  • PHYWE Systeme GmbH & Co. KG. (n.d.). Haloalkanes: Wurtz reaction - lithium organyls. Retrieved from [Link]

  • BYJU'S. (n.d.). Wurtz Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Formation of Biaryls by Homocoupling of Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Rhodium(I)-Catalyzed Silylation of Aryl Halides with Triethoxysilane: Practical Synthetic Route to Aryltriethoxysilanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of the Grignard reagent from chloroprene with silyl chlorides. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • National Institutes of Health. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Wurtz Reaction. Retrieved from [Link]

  • Organic Letters. (2007). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2001). Improved Synthesis of Aryltriethoxysilanes via Palladium(0)-Catalyzed Silylation of Aryl Iodides and Bromides with Triethoxysilane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). State-of-the-art for the silylation of aryl halides. Retrieved from [Link]

  • Heterocycles. (1997). Synthesis of thiophene derivatives containing a silicon atom. Retrieved from [Link]

  • ResearchGate. (2025). Manganese-catalyzed oxidative homo-coupling of aryl Grignard chlorides. Retrieved from [Link]

Sources

Stability of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this unique molecule. Here, we will delve into the stability of this compound under both acidic and basic conditions, drawing upon fundamental principles of organic chemistry and providing practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in this compound and how do they influence its stability?

A1: The molecule this compound possesses three key functional groups that dictate its chemical behavior:

  • Aryl-Silyl Group: The dimethyl(thiophen-2-yl)silyl group attached to a phenyl ring. Arylsilanes are generally quite stable, but the silicon-carbon bond can be susceptible to cleavage under harsh acidic or basic conditions, particularly with fluoride ions.

  • Benzylic Alcohol: The methanol group attached to the phenyl ring is a primary benzylic alcohol. While relatively stable, it can be prone to oxidation and may participate in side reactions under certain conditions.[1][2]

  • Thiophene Ring: An aromatic heterocycle that is generally stable but can undergo electrophilic substitution reactions.[3] Its reactivity is influenced by the electron-donating sulfur atom.

The proximity of these groups can lead to intramolecular interactions that may affect the overall stability of the molecule.

Q2: I am observing degradation of my compound during an acidic workup. What is the likely cause?

A2: Degradation under acidic conditions is most likely due to the cleavage of the silyl group. Silyl ethers are known to be labile under acidic conditions, and while this molecule is not a silyl ether, the silicon-carbon bond, particularly the Si-Thiophene bond, can be susceptible to acid-catalyzed hydrolysis.[4][5] The general stability of silyl groups in acid increases with steric bulk.[6] Given the dimethylsilyl moiety, this part of the molecule is relatively less hindered.

Another possibility, though less common for primary alcohols, is acid-catalyzed dehydration of the benzylic alcohol, especially if heating is involved.

Q3: My reaction is running under basic conditions, and I am seeing unexpected byproducts. What could be happening?

A3: While arylsilanes are generally more stable to bases than to acids, strong basic conditions can still promote undesired reactions.[7] One potential issue is the deprotonation of the benzylic alcohol to form an alkoxide. This could initiate other reactions.

A key reaction to be aware of with α-silyl alcohols is the Brook rearrangement , a base-catalyzed migration of the silyl group from carbon to oxygen. While typically seen with acylsilanes, the conditions could potentially favor this rearrangement, leading to a silyl ether isomer.

Q4: Is the thiophene ring a point of instability?

A4: The thiophene ring is aromatic and relatively stable.[8] However, it is more electron-rich than benzene and can be more susceptible to electrophilic attack.[3] Under strongly acidic and oxidizing conditions, the sulfur atom in the thiophene ring can be oxidized.[8] For most standard acidic and basic conditions used in workups and reactions, the thiophene ring should remain intact.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and actionable solutions.

Observation Potential Cause Troubleshooting Steps & Rationale
Loss of Mass Balance (Acidic Conditions) Cleavage of the silyl group.1. Use Milder Acids: Switch from strong acids (e.g., HCl, H₂SO₄) to weaker organic acids (e.g., acetic acid, citric acid) for pH adjustment or workup. The rate of acid-catalyzed desilylation is highly dependent on pH.[9] 2. Anhydrous Conditions: If possible, perform the reaction and workup under anhydrous conditions. Water is a necessary reagent for the hydrolysis of the silicon-carbon bond. 3. Lower Temperature: Perform acidic workups at low temperatures (0 °C or below) to minimize the rate of degradation.
Formation of a More Polar Byproduct (Basic Conditions) Formation of the corresponding silanol via Si-C bond cleavage.1. Avoid Strong, Nucleophilic Bases: If possible, use non-nucleophilic bases (e.g., proton sponges, hindered amines) instead of strong nucleophilic bases (e.g., NaOH, KOH). 2. Buffer the Reaction: If the reaction allows, use a buffer system to maintain a moderately basic pH rather than a strongly basic one.
Isomer Formation Possible Brook Rearrangement.1. Lower the Temperature: The rate of rearrangement reactions is often temperature-dependent. 2. Change the Base: The choice of base can influence the propensity for rearrangement. Experiment with different bases of varying strengths and steric bulk.
Discoloration (Brown or Black) Oxidation of the benzylic alcohol or the thiophene ring.1. Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen. 2. Use an Inert Atmosphere: Run reactions under a nitrogen or argon atmosphere to prevent air oxidation. Benzylic alcohols can be slowly oxidized by air.[1] 3. Add Antioxidants: In some cases, small amounts of antioxidants like BHT can be added to prevent radical-mediated oxidation.

Experimental Protocols for Stability Testing

To empirically determine the stability of this compound in your specific experimental conditions, we recommend the following protocols.

Protocol 1: Acidic Stability Assessment

Objective: To determine the rate of degradation of the target compound under defined acidic conditions.

Materials:

  • This compound

  • Aqueous HCl (or other acid of interest) at various concentrations (e.g., pH 2, 4, 6)

  • Organic solvent (e.g., acetonitrile or THF)

  • Internal standard (e.g., dodecane)

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare a stock solution of the target compound and the internal standard in the chosen organic solvent.

  • In separate vials, add the acidic aqueous solutions.

  • At time zero, add an aliquot of the stock solution to each vial.

  • Maintain the vials at a constant temperature (e.g., room temperature or the reaction temperature).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench the degradation by neutralizing the sample with a base (e.g., NaHCO₃).

  • Extract the compound with an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the samples by HPLC or GC-MS to determine the concentration of the starting material relative to the internal standard.

Protocol 2: Basic Stability Assessment

Objective: To evaluate the stability of the target compound under basic conditions.

Materials:

  • This compound

  • Aqueous NaOH (or other base of interest) at various concentrations (e.g., pH 8, 10, 12)

  • Organic solvent (e.g., acetonitrile or THF)

  • Internal standard

  • HPLC or GC-MS

Procedure:

  • Follow the same procedure as for the acidic stability assessment, but use basic aqueous solutions instead.

  • Quench the reaction by neutralizing with a mild acid (e.g., citric acid).

  • Extract and analyze the samples as described above.

Visualizing Potential Degradation Pathways

To better understand the potential points of instability, the following diagrams illustrate the likely degradation pathways under acidic and basic conditions.

Acidic_Degradation Compound This compound Protonation Protonation of Thiophene-Si bond Compound->Protonation + H+ Cleavage Si-Thiophene Bond Cleavage Protonation->Cleavage + H2O Silanol Aryl Silanol Byproduct Cleavage->Silanol Thiophene Thiophene Cleavage->Thiophene

Caption: Acid-catalyzed degradation pathway.

Basic_Degradation Compound This compound Deprotonation Deprotonation of Benzylic Alcohol Compound->Deprotonation + Base Alkoxide Alkoxide Intermediate Deprotonation->Alkoxide Rearrangement Brook Rearrangement Alkoxide->Rearrangement Intramolecular Attack SilylEther Isomeric Silyl Ether Rearrangement->SilylEther

Caption: Potential base-catalyzed rearrangement.

References

  • Chemistry LibreTexts. (2021). 16: Silylethers. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • Wikipedia. Silyl ether. [Link]

  • Wikipedia. Benzyl alcohol. [Link]

  • Chem-Station. (2014). Silyl Protective Groups. [Link]

  • Kocienski, P. J. Protecting Groups.
  • Wikipedia. Thiophene. [Link]

  • PubChem. Benzyl Alcohol. [Link]

  • Pearson. Reactions of Pyrrole, Furan, and Thiophene. [Link]

  • National Center for Biotechnology Information. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. [Link]

  • Patsnap. What is the mechanism of Benzyl Alcohol?. [Link]

  • Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]

  • ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

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Technical Support Center: Grignard Reactions with Dimethyl(thiophen-2-yl)silyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Grignard reactions involving dimethyl(thiophen-2-yl)silyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific organometallic transformation. Here, we address common experimental hurdles in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the Grignard reaction with dimethyl(thiophen-2-yl)silyl chloride.

Q1: My Grignard reaction with 2-bromothiophene won't initiate. What are the likely causes and solutions?

A1: Failure to initiate is a frequent problem, often stemming from the passivated surface of the magnesium metal or the presence of contaminants.[1][2] All magnesium is coated with a layer of magnesium oxide, which prevents the metal from reacting with the organic halide.[3][4]

  • Solutions:

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings.[1][3][4][5] The disappearance of the iodine's color or the bubbling of ethylene gas signals that the reactive magnesium surface is exposed.[2][3]

    • Mechanical Activation: Under an inert atmosphere, crushing the magnesium pieces in situ or using an ultrasonic bath can physically break the oxide layer.[3][6]

    • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[2][7] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that anhydrous solvents are used.[2][5]

Q2: The reaction starts, but my yields are consistently low. What side reactions should I consider?

A2: Low yields often point to side reactions that consume either your starting material or the Grignard reagent.

  • Wurtz Coupling: The primary side reaction is often Wurtz-type coupling, where the formed 2-thienylmagnesium bromide reacts with unreacted 2-bromothiophene to form a bithiophene dimer.[2] To minimize this, add the 2-bromothiophene solution dropwise to the magnesium suspension to keep its concentration low.[2]

  • Reaction with Solvent: While tetrahydrofuran (THF) is a common solvent, it can be cleaved by highly reactive Grignard reagents, especially at elevated temperatures.[8] If refluxing for extended periods, consider if solvent degradation is a factor.

Q3: My reaction mixture turns dark brown or black during the Grignard reagent formation. Is this normal?

A3: A darkening of the solution can indicate the formation of finely divided metal from side reactions or the presence of impurities in the magnesium or organic halide, which can catalyze decomposition.[5] While a gray or cloudy appearance is typical as the Grignard reagent forms and precipitates, a very dark color often suggests decomposition and can be associated with lower yields.[4][9]

Q4: Should I use diethyl ether or THF as the solvent?

A4: Both are common, but THF offers several advantages. It has a higher boiling point (66 °C vs. 34.6 °C for diethyl ether), which can help initiate sluggish reactions and improve solubility.[10] THF is also a better Lewis base, which can stabilize the Grignard reagent and potentially increase its reactivity.[8][11] For many applications, THF is the preferred solvent for Grignard reactions with chlorosilanes.[12][13]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to diagnosing and solving complex issues.

Issue 1: Inconsistent or Low Yield of Dimethyl(thiophen-2-yl)silyl Chloride

If you are experiencing low or unpredictable yields after the addition of dimethyl(thiophen-2-yl)silyl chloride, the problem may lie in the reactivity of the silyl chloride or the stability of the Grignard reagent.

Diagnostic Workflow:

Caption: Troubleshooting workflow for low product yield.

Causality and Solutions:

  • Cause: Inaccurate Grignard Reagent Concentration.

    • Explanation: The actual concentration of your prepared Grignard reagent can vary significantly. Assuming a 100% yield for its formation can lead to incorrect stoichiometry when adding the silyl chloride.[5]

    • Solution: Titrate a small aliquot of the Grignard reagent before use. This provides an accurate concentration, ensuring a precise 1:1 molar ratio with the dimethyl(thiophen-2-yl)silyl chloride.

  • Cause: Double Addition to Silyl Chloride.

    • Explanation: While less common than with esters, it's possible for a second equivalent of the Grignard reagent to displace one of the methyl groups on the silicon atom, especially if the local concentration of the Grignard is high.

    • Solution: Employ "reverse addition."[14] Add the prepared Grignard reagent slowly to the solution of dimethyl(thiophen-2-yl)silyl chloride. This ensures the silyl chloride is always in excess, minimizing the chance of double addition.

  • Cause: Degradation of Dimethyl(thiophen-2-yl)silyl Chloride.

    • Explanation: Silyl chlorides are susceptible to hydrolysis. Moisture contamination in the solvent or on the glassware will convert the silyl chloride to a silanol, which is unreactive in this context.

    • Solution: Ensure the silyl chloride is of high purity and handled under strictly anhydrous conditions. If in doubt, consider purifying it by distillation before use.

Issue 2: Formation of Polymeric or High Molecular Weight Byproducts

The presence of viscous oils or insoluble materials after workup suggests polymerization or other coupling side reactions.

Reaction Mechanism and Side Reactions:

Reaction_Pathways ThMgBr 2-Thienylmagnesium Bromide Product Desired Product: Di(thiophen-2-yl)dimethylsilane ThMgBr->Product + SiCl Side_Product1 Side Product: Homocoupling (Bithiophene) ThMgBr->Side_Product1 + ThBr (Wurtz Coupling) Side_Product2 Side Product: Polythiophenes ThMgBr->Side_Product2 Trace Metal Catalysis? SiCl Dimethyl(thiophen-2-yl)silyl Chloride ThBr 2-Bromothiophene

Caption: Desired reaction pathway versus common side reactions.

Causality and Solutions:

  • Cause: Trace Metal-Catalyzed Polymerization.

    • Explanation: Thiophene derivatives are known to undergo polymerization, which can be catalyzed by trace metal impurities. If your magnesium or glassware is contaminated, this can trigger the formation of polythiophenes.

    • Solution: Use high-purity magnesium turnings. Ensure all glassware is scrupulously clean; consider an acid wash followed by thorough drying if contamination is suspected.

  • Cause: Reaction with Dioxane (if used).

    • Explanation: In some protocols, dioxane is used to precipitate magnesium halides and drive the Schlenk equilibrium towards the dialkylmagnesium species (R₂Mg).[4] However, the resulting di(2-thienyl)magnesium can have different reactivity and may lead to undesired pathways.

    • Solution: Unless specifically required, avoid using dioxane. The Grignard reagent in THF is generally sufficient for reaction with silyl chlorides.

Part 3: Protocols and Data

Protocol 1: Optimized Formation of 2-Thienylmagnesium Bromide
  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet under a vacuum. Allow to cool to room temperature under a positive pressure of dry nitrogen.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.[3][4] Gently warm the flask with a heat gun until the purple iodine vapor is visible. The color should fade as the iodine reacts with the magnesium surface.

  • Initiation: Add a small portion (approx. 5-10%) of a solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF via the dropping funnel. Observe for signs of reaction (gentle bubbling, mild exotherm). If the reaction does not start, gently warm the flask.

  • Addition: Once the reaction is initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.[10]

  • Completion: After the addition is complete, stir the resulting gray-to-brown mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.

Protocol 2: Reaction with Dimethyl(thiophen-2-yl)silyl Chloride (Reverse Addition)
  • Setup: In a separate, flame-dried, nitrogen-flushed flask, prepare a solution of dimethyl(thiophen-2-yl)silyl chloride (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the silyl chloride solution to 0 °C using an ice-water bath.

  • Addition: Transfer the prepared 2-thienylmagnesium bromide solution to a dropping funnel and add it dropwise to the cold silyl chloride solution. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Workup: Quench the reaction by slowly adding it to a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Table 1: Troubleshooting Summary
Symptom Potential Cause Recommended Action Reference
Reaction fails to initiateMagnesium oxide passivation layer; MoistureActivate Mg with I₂ or 1,2-dibromoethane; Flame-dry all glassware; Use anhydrous solvents.[2][3][4]
Low product yieldInaccurate Grignard concentration; Wurtz couplingTitrate Grignard reagent before use; Slow, dropwise addition of alkyl halide.[2][5]
Dark/black reaction mixtureImpurity-catalyzed decompositionUse high-purity magnesium; Ensure glassware is scrupulously clean.[5]
Formation of high MW byproductsDouble addition to Si-Cl; PolymerizationUse reverse addition (add Grignard to silyl chloride); Use high-purity reagents.[14]

References

  • Activation of Grignard reagent. (2021). Chemistry Stack Exchange. [Link]

  • Tilstam, U., & Weinmann, H. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

  • Influence of deteriorated solvent on induction period of Grignard reagent formation. (2025). Process Safety and Environmental Protection. [Link]

  • Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons. [Link]

  • Does anyone know the best way to activate magnesium for the grignard reagent? (2014). ResearchGate. [Link]

  • Harvey, H. F., et al. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. The Journal of Organic Chemistry. [Link]

  • (ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn.. (2022). Filo. [Link]

  • Grignard Reagent in THF vs in Diethyl ether. (2019). Chemistry Stack Exchange. [Link]

  • Why is THF used in Grignard? (2019). Quora. [Link]

  • Grignard decomposition. (2017). Reddit. [Link]

  • Hydrolysis Grignard Reactions and Reduction. Bartleby.com. [Link]

  • THF vs ether in Grignard synthesis. (2016). Reddit. [Link]

  • The Grignard Reagents. ACS Publications. [Link]

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  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • Grignard reagent. Wikipedia. [Link]

  • Grignard reaction. Wikipedia. [Link]

  • SILICON ATOM^ benzaldehyde to produce dimethyl(2-thienylmethyl)silylacetic acid (20), methyl. HETEROCYCLES. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • The Grignard Reaction. Course Hero. [Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. [Link]

  • GRIGNARD REAGENTS AND SILANES. Gelest, Inc.. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • Impact of reaction products on the Grignard reaction with silanes and ketones. (2006). Journal of Organometallic Chemistry. [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]

  • Tuulmets, A., et al. Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry. [Link]

  • Thiophene synthesis. Organic Chemistry Portal. [Link]

  • Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (2022). Molecules. [Link]

  • Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. (2004). ResearchGate. [Link]

  • Synthesis method of 2, 5-disubstituted thiophene compound.
  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. (2013). ResearchGate. [Link]

  • Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. (2020). Molecules. [Link]

  • Dimethyl(1-oxopropyl)phenylsilane. Organic Syntheses Procedure. [Link]

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Technical Support Center: Optimizing Silyl Ether Protection of Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for silyl ether protections. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of silyl ether protection of benzyl alcohols. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.

Introduction: The Nuances of Protecting Benzyl Alcohols

The protection of hydroxyl groups as silyl ethers is a fundamental transformation in organic synthesis.[1][2] Benzyl alcohols, while seemingly straightforward substrates, can present unique challenges due to a combination of steric and electronic factors. This guide provides practical, experience-driven advice to navigate these complexities and achieve high-yielding, clean reactions.

Troubleshooting Guide

This section addresses specific problems you might be facing during the silyl ether protection of your benzyl alcohol.

Issue 1: Low or No Conversion to the Silyl Ether

You've set up your reaction with a standard silyl chloride (like TBSCl), a base (e.g., imidazole), and your benzyl alcohol in a suitable solvent, but your starting material remains largely unreacted.

This is a common issue that often points to insufficient reactivity in your silylating system for the specific benzyl alcohol substrate.

Root Causes & Solutions:

  • Steric Hindrance: The benzyl alcohol may be sterically encumbered, either at the benzylic carbon or on the aromatic ring. Standard silylating agents like TBSCl might be too bulky to approach the hydroxyl group efficiently.[1][3]

    • Solution 1: Switch to a More Reactive Silylating Agent. The reactivity of silylating agents can be significantly enhanced by changing the leaving group. Silyl triflates (e.g., TBSOTf) are much more reactive than silyl chlorides and are often the solution for hindered alcohols.[3][4][5] The general reactivity trend is: Silyl Iodides > Silyl Triflates > Silyl Chlorides.[1]

    • Solution 2: Employ a Less Bulky Silylating Agent. If the final protected alcohol's stability allows, consider a less sterically demanding silyl group like triethylsilyl (TES) or trimethylsilyl (TMS).[3] However, be mindful that these are more labile and may not survive subsequent reaction conditions.[3][6]

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the benzylic alcohol, making it less reactive towards the silylating agent.

    • Solution: Increase the Basicity or Use a More Potent Catalyst. A stronger, non-nucleophilic base like 2,6-lutidine or a more potent nucleophilic catalyst can enhance the reaction rate.[1][5] For instance, 4-(dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that can accelerate silylation.[1]

  • Poor Solubility: If your benzyl alcohol has limited solubility in common non-polar solvents like dichloromethane (DCM), the reaction may be sluggish.[7]

    • Solution: Use a More Polar Aprotic Solvent. Solvents like dimethylformamide (DMF) can be excellent for dissolving polar substrates.[4][7] The Corey protocol, which uses imidazole as a base in DMF, is a reliable method for many silylations.[5][8]

Caption: Troubleshooting workflow for low silylation yield.

Issue 2: Formation of Significant Byproducts

You're seeing good consumption of your starting material, but the desired silyl ether is accompanied by one or more significant byproducts.

Byproduct formation often arises from side reactions involving the silylating agent or base with other functional groups in your molecule or from impurities.

Root Causes & Solutions:

  • Silylation of Other Nucleophilic Groups: If your molecule contains other nucleophilic functional groups (e.g., amines, other less hindered alcohols), they may also be silylated.

    • Solution: Use a More Sterically Hindered Silylating Agent. A bulkier silyl group like tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS) can provide greater selectivity for the less sterically hindered hydroxyl group.[3][9]

  • Base-Induced Side Reactions: Strong bases can sometimes promote undesired side reactions, such as elimination or rearrangement, especially if your substrate is sensitive.

    • Solution: Use a Milder Base. Imidazole is a relatively mild base that is often sufficient.[4] If a stronger base is needed, a hindered, non-nucleophilic base like 2,6-lutidine is a good choice to minimize side reactions.[5]

  • Hydrolysis of the Silylating Agent: Silylating agents, particularly silyl triflates, are sensitive to moisture.[5] Contamination with water will consume the reagent and can lead to the formation of siloxanes.

    • Solution: Ensure Anhydrous Conditions. Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.

Issue 3: Deprotection During Workup or Purification

You've successfully formed the silyl ether, but you're losing it during the aqueous workup or column chromatography.

Silyl ethers exhibit varying stability towards acidic and basic conditions, and this must be considered during reaction workup and purification.[3][8]

Root Causes & Solutions:

  • Acidic or Basic Workup Conditions: The pH of your aqueous wash can be sufficient to cleave more labile silyl ethers.[10]

    • Solution: Use Neutral Washes. Wash the reaction mixture with a saturated solution of a neutral salt like sodium chloride (brine) or a mildly basic solution like saturated sodium bicarbonate to neutralize any acid byproducts.[10] A saturated ammonium chloride solution is also a common quenching agent.[5][8]

  • Silica Gel-Mediated Deprotection: The slightly acidic nature of standard silica gel can lead to the cleavage of sensitive silyl ethers during column chromatography.

    • Solution 1: Neutralize the Silica Gel. You can prepare a slurry of silica gel with a small amount of triethylamine in your eluent, then pack the column. This will neutralize the acidic sites on the silica.

    • Solution 2: Use an Alternative Stationary Phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying silyl ethers.

Silyl GroupAbbreviationRelative Stability to Acid[3]Relative Stability to Base[3]
TrimethylsilylTMS11
TriethylsilylTES~64~10-100
tert-ButyldimethylsilylTBS/TBDMS20,000~20,000
TriisopropylsilylTIPS700,000~100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Relative stability values are approximate and can vary based on the substrate and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the silylation reaction?

A1: The base serves two primary functions: it deprotonates the alcohol to increase its nucleophilicity, and it neutralizes the acidic byproduct generated during the reaction (e.g., HCl from a silyl chloride).[2][8]

Q2: When should I choose a silyl triflate over a silyl chloride?

A2: Silyl triflates are significantly more reactive than their corresponding chlorides.[5] You should consider using a silyl triflate when you are working with a sterically hindered alcohol, or when the alcohol is deactivated by electron-withdrawing groups.[3][4]

Q3: Can I selectively protect one alcohol in the presence of another?

A3: Yes, selective protection is often achievable by exploiting differences in steric hindrance. A bulky silylating agent like TBDPS or TIPS will preferentially react with a less hindered primary alcohol over a more hindered secondary or tertiary alcohol.[9]

Q4: My reaction is very slow, even with a reactive silylating agent. What can I do?

A4: If you are already using a potent silylating agent like a triflate, consider increasing the reaction temperature. Gentle heating can often accelerate sluggish reactions. Additionally, ensure your reagents are pure and your reaction is free from moisture, as water can consume the silylating agent.

Q5: How do I remove the silyl protecting group when I'm done?

A5: The most common method for silyl ether deprotection is using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), due to the very strong silicon-fluoride bond that is formed.[8][11] Acidic conditions can also be used, with the ease of cleavage depending on the steric bulk of the silyl group.[6][12]

Experimental Protocols

Protocol 1: Standard TBS Protection of a Primary Benzyl Alcohol (Corey Protocol)

This protocol is a robust starting point for the protection of unhindered primary benzyl alcohols.[5][8]

Materials:

  • Benzyl alcohol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the benzyl alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Add TBSCl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Protection of a Sterically Hindered Benzyl Alcohol using TBSOTf

This protocol is suitable for more challenging substrates where the standard Corey protocol is ineffective.[4][5]

Materials:

  • Hindered benzyl alcohol

  • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)

  • 2,6-Lutidine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the hindered benzyl alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C and add 2,6-lutidine (1.5 eq).

  • Add TBSOTf (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

SilylationMechanism cluster_step1 Step 1: Alcohol Activation cluster_step2 Step 2: Nucleophilic Attack ROH R-OH RO_minus R-O⁻ ROH->RO_minus Deprotonation Base Base BaseH Base-H⁺ Base->BaseH Protonation R3SiCl R'₃Si-Cl RO_minus->R3SiCl SN2 Attack Product R-O-SiR'₃ R3SiCl->Product Cl_minus Cl⁻ R3SiCl->Cl_minus Leaving Group Departure

Caption: General mechanism for silyl ether formation.

References

  • Benchchem. (n.d.). Optimizing Silylation of Sterically Hindered Alcohols: Application Notes and Protocols.
  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.
  • Benchchem. (n.d.). An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis.
  • YouTube. (2020). TBAF Deprotection Mechanism | Organic Chemistry.
  • Gelest. (n.d.). Deprotection of Silyl Ethers.
  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
  • Wikipedia. (n.d.). Silyl ether.
  • Organic Chemistry Data. (n.d.). TBS Protection - Common Conditions.
  • SPIE. (n.d.). Study of silylation mechanisms and kinetics through variations in silylating agent and resin.
  • Shin-Etsu Silicones. (n.d.). Silylating Agents Details.
  • National Institutes of Health. (n.d.). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • SlideShare. (n.d.). Protection of OH group of alcohol.
  • YouTube. (2022). Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol by Dr. Tanmoy Biswas.
  • Chem-Station. (2014). Silyl Protective Groups.
  • National Institutes of Health. (n.d.). Electrochemical Deoxygenative Silylation of Alcohols.
  • National Institutes of Health. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers.
  • Benchchem. (n.d.). Application Notes and Protocols: Protection of Secondary Alcohols with [Benzyl(dimethyl)silyl]methanol.
  • Pearson. (2022). Silyl Ether Protecting Groups: Videos & Practice Problems.
  • Benchchem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
  • ResearchGate. (2025). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers | Request PDF.
  • Gelest. (n.d.). Silyl Groups.
  • ResearchGate. (2025). Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating | Request PDF.
  • ChemRxiv. (n.d.). Electrochemical Deoxygenative Silylation of Alcohols.
  • ResearchGate. (n.d.). Silylating Agents.
  • Royal Society of Chemistry. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Reddit. (2024). How to get higher yields for TBDMSCl protection of alcohol.
  • Wikipedia. (n.d.). Silylation.
  • ResearchGate. (2025). Recent Advances in Silyl Protection of Alcohols | Request PDF.
  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups.
  • ACS Publications. (n.d.). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis | The Journal of Organic Chemistry.
  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
  • Benchchem. (n.d.). Technical Support Center: Prevention of Silyl Ether Degradation in Experiments.
  • MedLife Mastery. (n.d.). Protection Reactions of Alcohols - MCAT Content.
  • Royal Society of Chemistry. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis.
  • Oriental Journal of Chemistry. (n.d.). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium.

Sources

Preventing desilylation during workup of thiophenyl silyl ethers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Desilylation During Reaction Workup

Prepared by: Gemini, Senior Application Scientist Last Updated: January 17, 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize thiophenyl silyl ethers in their synthetic workflows. A common challenge encountered with this class of compounds is their unexpected cleavage during standard aqueous workup procedures. This document provides in-depth troubleshooting advice, preventative protocols, and the chemical reasoning behind them to ensure the stability and integrity of your target molecules.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered by researchers.

Q1: Why is my thiophenyl silyl ether being cleaved during a standard aqueous workup?

A1: The Si-O bond in a silyl ether is susceptible to hydrolysis under both acidic and basic conditions.[1] During a typical aqueous workup, your reaction mixture can inadvertently become acidic or basic, leading to the premature removal of the silyl protecting group.

  • Acid-Catalyzed Mechanism: Trace amounts of acid (from reagents, byproducts, or even non-neutralized glassware) can protonate the ether oxygen. This makes the silicon atom highly electrophilic and susceptible to nucleophilic attack by water, leading to cleavage.[2] The thiophenyl group, being electron-rich, does not significantly alter this fundamental lability.

  • Base-Catalyzed Mechanism: Residual base in the reaction mixture can deprotonate water, generating hydroxide ions. These strong nucleophiles can directly attack the silicon atom, again resulting in cleavage of the Si-O bond.[3]

dot digraph "Acid_Catalyzed_Desilylation" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1: Acid-Catalyzed Desilylation Mechanism", labelloc=b, fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=11];

// Reactants ThS_Ether [label="R-O-SiR'₃\n(Thiophenyl Silyl Ether)"]; H_plus [label="+ H⁺"]; Water [label="+ H₂O"];

// Intermediates Protonated_Ether [label="R-O⁺(H)-SiR'₃\n(Protonated Ether)", shape=box, style=rounded, penwidth=1.5, color="#EA4335"]; Pentavalent_Si [label="[R-O(H)-SiR'₃(OH₂)]⁺\n(Pentavalent Intermediate)", shape=box, style=rounded, penwidth=1.5, color="#FBBC05"];

// Products Alcohol [label="R-OH\n(Alcohol)"]; Silanol [label="+ HOSiR'₃\n(Silanol)"]; H_plus_regen [label="+ H⁺"];

// Edges ThS_Ether -> Protonated_Ether [label=" Protonation", fontcolor="#5F6368"]; Protonated_Ether -> Pentavalent_Si [label=" Nucleophilic\n Attack by H₂O", fontcolor="#5F6368"]; Pentavalent_Si -> Alcohol [label=" Cleavage", fontcolor="#5F6368"]; Alcohol -> Silanol [style=invis]; Silanol -> H_plus_regen [style=invis]; }

Figure 1 Caption: Simplified mechanism of acid-catalyzed silyl ether hydrolysis.

Q2: I'm using a "neutral" water wash, but still observe significant desilylation. What's happening?

A2: The term "neutral" can be misleading in a complex reaction mixture. Several subtle factors can be at play:

  • Reagent Byproducts: Many common reactions generate acidic or basic byproducts that are not immediately obvious. For example, reactions involving silyl chlorides (e.g., TBSCl) and an amine base (e.g., triethylamine) produce triethylammonium chloride, which is weakly acidic.

  • Silica Gel Acidity: If you perform a rapid filtration through a plug of silica gel before a full workup, remember that standard silica gel is inherently acidic and can cleave labile silyl ethers.[1]

  • Silyl Group Lability: Not all silyl ethers are created equal. The stability of the silyl ether is critically dependent on the steric bulk of the substituents on the silicon atom.[4][5] If you are using a highly labile group like trimethylsilyl (TMS), it can be cleaved by even trace amounts of moisture or mild protic solvents.[6]

Table 1: Relative Stability of Common Silyl Ethers
Silyl GroupAbbreviationRelative Rate of Acid Hydrolysis (vs. TMS=1)[7]Relative Rate of Basic Hydrolysis (vs. TMS=1)[7]General Stability & Notes
TrimethylsilylTMS11Very labile. Often cleaved by chromatography on silica gel or during aqueous workup.[6]
TriethylsilylTES6410-100More stable than TMS, can often withstand chromatography.[7]
tert-ButyldimethylsilylTBDMS / TBS20,000~20,000A robust and widely used protecting group, stable to many reaction conditions.[5]
TriisopropylsilylTIPS700,000100,000Very bulky and highly stable to a wide range of conditions.[7]
tert-ButyldiphenylsilylTBDPS5,000,000~20,000Among the most stable common silyl ethers.[7]
Q3: What is the recommended general protocol for a "silyl-safe" aqueous workup?

A3: The key is to control the pH scrupulously. A buffered workup is superior to a simple water wash because it resists pH changes that can occur as byproducts are partitioned between the aqueous and organic layers.[1][8]

The goal is to quench the reaction and immediately neutralize any acidic or basic species before extensive contact with water. A saturated aqueous solution of sodium bicarbonate (NaHCO₃, pH ~8.5) is an excellent first choice for neutralizing acidic reaction mixtures. For neutralizing basic mixtures, a saturated aqueous solution of ammonium chloride (NH₄Cl, pH ~4.5-5.5) is often effective.[9]

See Protocol 1 for a detailed step-by-step procedure.

Q4: Are there non-aqueous workup alternatives for extremely sensitive substrates?

A4: Absolutely. For exceptionally labile silyl ethers where any contact with an aqueous phase is detrimental, a non-aqueous or "anhydrous workup" is the method of choice. This technique involves quenching the reaction with a non-aqueous reagent and then removing solid byproducts by filtration.

The general strategy is to quench the reaction, dilute with a non-polar solvent (like hexane or diethyl ether), and filter the entire mixture through a pad of an inert material like Celite® or a short plug of neutralized silica gel.[10] The solid byproducts (e.g., ammonium salts) are retained on the filter pad, and the desired product is collected in the filtrate.

See Protocol 2 for a detailed step-by-step procedure.

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// Edges start -> check_lability; check_lability -> decision; decision -> aqueous_workup [label=" No (e.g., TBS, TIPS)\nRobust Substrate"]; decision -> non_aqueous_workup [label=" Yes (e.g., TMS)\nHighly Labile Substrate"]; aqueous_workup -> isolate; non_aqueous_workup -> isolate; }

Figure 2 Caption: Decision-making process for selecting the appropriate workup.

Experimental Protocols
Protocol 1: Buffered Aqueous Workup for Thiophenyl Silyl Ethers

This protocol is designed to neutralize the reaction mixture and gently wash the organic phase while minimizing the risk of desilylation.

Steps:

  • Cool the Reaction: Once the reaction is complete (as determined by TLC or other analysis), cool the reaction vessel to 0 °C in an ice-water bath. This slows down potential hydrolysis.

  • Quench & Neutralize:

    • For acidic reactions: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise with vigorous stirring until gas evolution ceases and the aqueous phase is slightly basic (pH ~8).

    • For basic reactions: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise.

  • Dilute & Transfer: Dilute the quenched mixture with an appropriate organic extraction solvent (e.g., ethyl acetate, diethyl ether). Transfer the entire mixture to a separatory funnel.

  • Extract: Allow the layers to separate. Drain the aqueous layer.

  • Wash: Wash the organic layer sequentially with:

    • 1x Saturated aqueous NaHCO₃ solution (if not used in Step 2).

    • 1x Water.

    • 1x Saturated aqueous sodium chloride (Brine). The brine wash helps to break up emulsions and remove bulk water from the organic layer.[11]

  • Dry & Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Anhydrous "Plug" Filtration Workup

This protocol is ideal for extremely acid- or base-sensitive thiophenyl silyl ethers.

Steps:

  • Prepare the Filter Plug:

    • Place a small cotton or glass wool plug at the bottom of a suitable sized funnel (e.g., a Hirsch or small Büchner funnel).

    • Add a layer of sand (~0.5 cm).

    • Add a layer of Celite® or neutralized silica gel (~2-4 cm). To neutralize silica gel, prepare a slurry in your chosen eluent containing ~1% triethylamine, pack the plug, and flush with the pure eluent.

    • Top with another small layer of sand.

  • Quench (if necessary): If the reaction contains highly reactive reagents (e.g., organolithiums), quench at 0 °C by the slow addition of a minimal amount of an anhydrous quencher (e.g., ethyl acetate).

  • Dilute: Dilute the reaction mixture with a non-polar solvent such as hexane or diethyl ether. This will help precipitate salts and reduce the polarity of the mixture to prevent product retention on the plug.

  • Filter: Carefully pour the diluted reaction mixture onto the prepared filter plug. Use a filter flask and gentle vacuum if necessary.

  • Rinse: Rinse the original reaction flask with additional non-polar solvent and pass these rinsings through the filter plug to ensure complete transfer of the product.

  • Concentrate: Collect the filtrate and concentrate it under reduced pressure to yield the crude product, which is now free of salts and other solid byproducts.

References
  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.

  • Wikipedia. (2023). Silyl ether.

  • BenchChem. (2025, November). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. BenchChem Technical Support.

  • BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem Technical Support.

  • Graham, K. (2021). 16: Silylethers. Chemistry LibreTexts.

  • Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?.

  • BenchChem. (2025). Technical Support Center: Prevention of Silyl Ether Degradation in Experiments. BenchChem Technical Support.

  • Reddit. (2023). Silly Ether Protection gone Wrong. r/Chempros.

  • Biswas, T. (2022, January 30). Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol. YouTube.

  • BenchChem. (2025). An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis. BenchChem Technical Support.

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.

  • ChemSpider. (n.d.). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider Synthetic Pages.

  • Wikipedia. (2023). Ether cleavage.

  • BenchChem. (2025, December). dealing with emulsion formation during aqueous workup of silylation reactions. BenchChem Technical Support.

  • BenchChem. (2025). Troubleshooting guide for scaling up silylation reactions. BenchChem Technical Support.

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Chem-Station. (2014, March 8). Silyl Protective Groups.

  • Reddit. (2023). Any troubleshooting for a reaction work-up?. r/chemistry.

  • Frontier, A. (2026). About Workup. University of Rochester, Department of Chemistry.

  • Frontier, A. (2026). Troubleshooting: The Workup. University of Rochester, Department of Chemistry.

Sources

Technical Support Center: {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the storage and handling of this specialized organosilicon compound. As Senior Application Scientists, we have synthesized the following information to ensure scientific integrity and practical utility in your experimental work.

Part 1: Storage, Handling, and Compound Stability

This section addresses the fundamental aspects of storing and handling this compound to maintain its integrity and ensure safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for this compound is not extensively published, based on the general properties of organoalkoxysilanes and related organosilicon compounds, we recommend the following storage protocol:

  • Temperature: Store in a refrigerator at 2-8°C. Some organoalkoxysilanes have a tendency to undergo self-condensation, and refrigeration can help minimize this.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. The silicon-carbon bond can be susceptible to moisture and atmospheric oxygen over long periods, and the thiophene moiety can be sensitive to oxidation.

  • Container: Use a tightly sealed, amber glass vial or bottle to protect the compound from light and moisture.

  • Purity: Ensure the solvent used for storage (if any) is anhydrous.

Q2: What are the primary safety and handling precautions for this compound?

A2: As with any research chemical, standard laboratory safety protocols should be strictly followed. Key handling precautions include:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Hygroscopic Nature: Be mindful that organosilicon compounds can be sensitive to moisture. Avoid handling in a humid environment and ensure all glassware is dry.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and dispose of it as chemical waste.

Q3: What are the known chemical incompatibilities of this compound?

A3: The primary incompatibilities to be aware of stem from the reactivity of the silyl group:

  • Strong Acids: Silyl ethers are generally sensitive to acidic conditions, which can lead to cleavage of the silicon-oxygen bond if the alcohol is protected.[2]

  • Fluoride Ions: Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used to deprotect silyl ethers and will readily cleave the silicon-oxygen bond.[3][4]

  • Strong Oxidizing Agents: The thiophene ring is an electron-rich aromatic system and can be susceptible to oxidation.

Part 2: Troubleshooting Experimental Workflows

A primary application of silyl-containing compounds like this compound is in protecting group strategies for alcohols. This section focuses on troubleshooting common issues that may arise during the deprotection of the corresponding silyl ether.

Troubleshooting Guide: Incomplete Deprotection of a {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}silyl Ether

Incomplete deprotection is a frequent challenge in multi-step organic synthesis.[5] The table below outlines common causes and recommended solutions.

Potential Cause Explanation Troubleshooting Steps
Reagent Inactivity Fluoride-based reagents like TBAF are hygroscopic, and their activity can be diminished by water content. Acidic or basic reagents can also degrade over time.[5]- Use a fresh bottle of TBAF solution (typically 1M in THF).- If using acidic or basic conditions, verify the concentration and age of the reagent.
Steric Hindrance The bulky nature of the silyl group or the surrounding molecular structure can impede the approach of the deprotecting reagent.[5]- Increase the reaction temperature.- Switch to a smaller deprotecting reagent if possible.- Increase the reaction time significantly.
Insufficient Reagent The reaction may require more equivalents of the deprotecting agent than initially anticipated, especially for sterically hindered or stable silyl ethers.[5]- Increase the equivalents of the deprotecting reagent incrementally (e.g., from 1.5 to 2.5 equivalents).
Inappropriate Solvent The choice of solvent can significantly impact the solubility of the substrate and the reactivity of the deprotecting agent.- For TBAF deprotection, THF is standard. Consider adding a co-solvent like DMF for substrates with poor solubility.- For acidic deprotection, a protic solvent like methanol or ethanol is often used.
Substrate Stability Other functional groups in your molecule may be sensitive to the deprotection conditions, limiting the harshness of the reaction.[5]- If your molecule is acid-sensitive, use fluoride-based deprotection.- If your molecule is base-sensitive, acidic deprotection may be a better choice.- Consider milder deprotection reagents or conditions.
Experimental Protocol: General Procedure for TBAF-Mediated Silyl Ether Deprotection

This protocol provides a starting point for the deprotection of a silyl ether derived from this compound.

  • Dissolve the Substrate: Dissolve the silyl ether (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Add TBAF: To the stirred solution, add a 1M solution of TBAF in THF (1.1-1.5 equivalents) dropwise at room temperature.

  • Monitor the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting an incomplete silyl ether deprotection reaction.

G start Incomplete Deprotection Observed check_reagent Verify Reagent Quality (Fresh TBAF, Titrated Acid/Base) start->check_reagent check_reagent->start Reagent Expired increase_equivalents Increase Reagent Equivalents (e.g., 2.5 eq.) check_reagent->increase_equivalents Reagent OK change_conditions Modify Reaction Conditions (Increase Temp, Change Solvent) increase_equivalents->change_conditions check_sterics Assess Steric Hindrance change_conditions->check_sterics prolong_time Prolong Reaction Time check_sterics->prolong_time High Hindrance alternative_reagent Consider Alternative Reagent (e.g., HF-Pyridine, CSA) check_sterics->alternative_reagent Low Hindrance success Successful Deprotection prolong_time->success alternative_reagent->success

Caption: Troubleshooting workflow for silyl ether deprotection.

Part 3: Mechanistic Insights

Understanding the underlying mechanisms of silyl ether cleavage can aid in selecting the appropriate deprotection strategy.

Fluoride-Mediated Deprotection

Fluoride ions have a high affinity for silicon, forming a strong Si-F bond. The reaction proceeds through a pentavalent silicon intermediate.[6]

Acid-Catalyzed Deprotection

In the presence of acid, the ether oxygen is protonated, making it a better leaving group. A nucleophile (often the solvent) then attacks the silicon center.[6] This method is generally more effective for less sterically hindered silyl ethers.[7]

Visualization of Deprotection Mechanisms

G cluster_0 Fluoride-Mediated Deprotection cluster_1 Acid-Catalyzed Deprotection a0 R-O-SiR'3 a1 [R-O-Si(F)R'3]- a0->a1 + F- a2 R-OH + F-SiR'3 a1->a2 b0 R-O-SiR'3 b1 R-O(H+)-SiR'3 b0->b1 + H+ b2 R-OH + Nu-SiR'3 b1->b2 + Nu-

Caption: Simplified mechanisms of silyl ether deprotection.

References

  • Technical Support Center: Silyl Group Deprotection. Benchchem.
  • Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. National Institutes of Health (NIH).
  • Deprotection of Silyl Ethers. Gelest Technical Library.
  • Silylethers. Chemistry LibreTexts.
  • Silicon Compounds: Silanes and Silicones. ResearchGate.
  • By what mechanism do acids deprotect primary silyl ethers? Chemistry Stack Exchange.
  • Organosilicon Molecules with Medicinal Applications. ACS Publications.
  • Organosilicon chemistry. Wikipedia.
  • Review articles in ORGANOSILICON COMPOUNDS. ResearchGate.
  • Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. MDPI.

Sources

Technical Support Center: Byproducts of Grignard Reactions Involving Silyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Grignaråd reactions with silyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental outcomes, focusing on the identification and mitigation of common byproducts. Our goal is to empower you with the expertise to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, observable problems you might encounter during your experiments. Each issue is broken down by probable cause, followed by a detailed, step-by-step solution grounded in chemical principles.

Issue 1: Low Yield of the Desired Silylated Product, with Recovery of Starting Materials

Symptom: After workup and purification, the yield of your target R-SiR'₃ compound is significantly lower than expected, and you recover a substantial amount of your starting silyl chloride and/or the hydrocarbon corresponding to your Grignard reagent.

Probable Causes & Solutions:

  • Cause A: Inactive Grignard Reagent due to Moisture.

    • Explanation: Grignard reagents are potent bases and will readily react with protic sources, especially water.[1][2] Silyl chlorides are also highly sensitive to moisture, leading to hydrolysis.[3][4] This acid-base quenching reaction is often faster than the desired nucleophilic attack on the silicon center, inactivating your reagent and consuming your starting material.[2]

    • Solution:

      • Rigorous Anhydrous Technique: All glassware must be flame-dried or oven-dried at >120°C for several hours and cooled under an inert atmosphere (dry nitrogen or argon).[2][5]

      • Solvent Purity: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from sodium/benzophenone for ethers).

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire process, from reagent formation to the reaction itself.

  • Cause B: Incomplete Reaction or Poor Initiation.

    • Explanation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which can prevent or slow down the formation of the Grignard reagent.[6]

    • Solution:

      • Magnesium Activation: Before adding your organic halide, activate the magnesium turnings. This can be achieved by adding a small crystal of iodine (the color should dissipate as it reacts with the Mg surface) or a few drops of 1,2-dibromoethane.[2][5]

      • Monitor Reagent Formation: Successful Grignard formation is an exothermic process. You should observe a gentle reflux or a noticeable temperature increase without external heating once the reaction initiates.[1] The disappearance of the metallic magnesium is also a key indicator.[6]

      • Titration: For quantitative and reproducible results, determine the exact concentration of your freshly prepared Grignard reagent by titration before adding the silyl chloride.[2]

Issue 2: Formation of a High-Boiling, Viscous Oil or a White Precipitate (Siloxanes)

Symptom: Your primary isolated byproduct is a siloxane (R'₃Si-O-SiR'₃) or a polysiloxane. This is often observed as a viscous, high-boiling point liquid or a solid precipitate.

Probable Causes & Solutions:

  • Cause A: Hydrolysis of Silyl Chloride.

    • Explanation: This is the most common cause. Silyl chlorides are highly electrophilic at the silicon center and react readily with water to form silanols (R'₃Si-OH).[3][4][7] These silanols can then undergo condensation with unreacted silyl chloride or another silanol molecule to form the stable Si-O-Si bond of a siloxane.[8]

    • Solution: The most effective solution is the strict adherence to anhydrous conditions as detailed in Issue 1, Cause A .

  • Cause B: Reaction with Oxygen.

    • Explanation: While less common than hydrolysis, Grignard reagents can react with atmospheric oxygen. This can lead to the formation of magnesium alkoxide species which, upon workup, can generate species that promote siloxane formation.

    • Solution: In addition to maintaining an inert atmosphere, some protocols recommend purging solvents with an inert gas (e.g., bubbling argon through the solvent for 15-30 minutes) prior to use to remove dissolved oxygen.

Mechanism of Siloxane Formation

The formation of siloxanes from silyl chlorides is a two-step process initiated by water.

  • Hydrolysis: The silyl chloride reacts with water to form a silanol and hydrochloric acid. R₃SiCl + H₂O → R₃SiOH + HCl

  • Condensation: The silanol then reacts with another molecule of silyl chloride (or another silanol) to form the disiloxane. R₃SiOH + ClSiR₃ → R₃Si-O-SiR₃ + HCl

Caption: Pathway of siloxane byproduct formation.

Issue 3: Presence of a High Molecular Weight Symmetrical Byproduct (R-R)

Symptom: You isolate a symmetrical coupling product derived from your Grignard reagent (R-R). For example, if using phenylmagnesium bromide, you detect biphenyl in your product mixture.

Probable Cause & Solution:

  • Cause: Wurtz-type Coupling.

    • Explanation: A common side reaction in Grignard chemistry is the coupling of the Grignard reagent with the unreacted organic halide starting material (R-MgX + R-X → R-R + MgX₂).[1][9] This reaction, known as a Wurtz or Wurtz-Fittig type reaction, can be more prevalent when using more reactive halides (bromides, iodides) or at elevated temperatures.[10][11] While less common with silyl chlorides as the electrophile, it can occur with the alkyl/aryl halide used to generate the Grignard reagent itself.

    • Solution:

      • Slow Addition: Add the organic halide dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing the chance of it reacting with the newly formed Grignard reagent.[1]

      • Temperature Control: The initial formation can be highly exothermic. Use an ice bath to maintain a controlled temperature (e.g., 0-10°C) during the addition of the organic halide.[1] Avoid excessive refluxing after the reagent has formed.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why are silyl chlorides so much more susceptible to hydrolysis than their carbon analogues (alkyl chlorides)? A1: There are two primary reasons for the enhanced reactivity of the Si-Cl bond towards nucleophiles like water[4]:

  • Electronegativity and Polarity: Silicon is less electronegative than carbon, making the Si-Cl bond more polar and the silicon atom more electropositive (δ+). This increased electrophilicity makes it a more attractive target for nucleophilic attack.[4]

  • Availability of d-orbitals: Silicon, being in the third period, has accessible, low-lying d-orbitals. This allows it to form a hypervalent, pentacoordinate intermediate during the nucleophilic substitution reaction, which provides a lower energy pathway for hydrolysis compared to the strict Sₙ2 mechanism required for carbon.[4]

Q2: I am trying to perform a monosubstitution on a dichlorosilane (R₂SiCl₂), but I am getting a mixture of starting material, monosubstituted, and disubstituted products. How can I improve selectivity? A2: Achieving selective monosubstitution can be challenging because the activation energy for sequential substitutions on silicon often varies over a narrow range.[12] However, selectivity can be enhanced by:

  • Reverse Addition: Add the Grignard reagent slowly to a solution of the dichlorosilane (instead of the other way around).[12] This maintains an excess of the electrophile, favoring monosubstitution.

  • Low Temperature: Perform the reaction at a low temperature (e.g., -78°C) to slow down the rate of the second substitution.

  • Steric Hindrance: Using a bulkier Grignard reagent or having bulky substituents on the dichlorosilane can sterically disfavor the second addition.

Q3: Does the choice of solvent (e.g., THF vs. Diethyl Ether) matter? A3: Yes, the solvent choice is critical. Tetrahydrofuran (THF) is generally a better solvent for Grignard reactions involving chlorosilanes than diethyl ether.[12][13] The reaction in THF is typically much faster.[13][14] THF's higher solvating power for the magnesium species can lead to a more reactive "free" Grignard reagent. The higher boiling point of THF also allows for a wider temperature range if heating is required, though this can sometimes promote side reactions.[12]

Best Practices & Experimental Protocol

This section provides a generalized, self-validating protocol for the synthesis of an organosilane, incorporating best practices to minimize byproduct formation.

Protocol: Synthesis of Triethylphenylsilane

This protocol details the reaction of phenylmagnesium bromide with triethylsilyl chloride.

Materials:

  • Magnesium turnings

  • Bromobenzene, anhydrous

  • Triethylsilyl chloride, distilled

  • Anhydrous diethyl ether or THF

  • Iodine (one small crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Apparatus:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser with drying tube (e.g., filled with CaCl₂), flame-dried

  • Pressure-equalizing dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Methodology:

  • Apparatus Setup: Assemble the flame-dried glassware while still warm and allow it to cool under a positive pressure of inert gas.[2] Place magnesium turnings (1.2 eq) and a single crystal of iodine into the flask.

  • Grignard Reagent Formation:

    • In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion (~10%) of the bromobenzene solution to the stirring magnesium turnings.

    • Observe for signs of reaction initiation (disappearance of iodine color, gentle bubbling, heat generation). If the reaction does not start, gently warm the flask with a heat gun.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1] Cool with a water bath if the reaction becomes too vigorous.

    • After the addition is complete, stir the resulting gray/brown solution for an additional 30-60 minutes to ensure complete formation.

  • Silylation Reaction:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Prepare a solution of triethylsilyl chloride (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

    • Add the triethylsilyl chloride solution dropwise to the stirred Grignard reagent at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. This is a milder alternative to strong acid, which can promote side reactions with some silanes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under vacuum to isolate the pure triethylphenylsilane.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing issues based on observed outcomes.

TroubleshootingWorkflow Start Reaction Complete, Analyze Products LowYield Low Yield of Target Product? Start->LowYield RecoverSM Starting Materials Recovered? LowYield->RecoverSM Yes Success Yield Optimized LowYield->Success No Siloxane Siloxane Byproduct (Si-O-Si)? RecoverSM->Siloxane No CheckAnhydrous Verify Anhydrous Conditions (Solvent, Glassware, Atmosphere) RecoverSM->CheckAnhydrous Yes Wurtz Symmetrical (R-R) Byproduct? Siloxane->Wurtz No Siloxane->CheckAnhydrous Yes CheckTemp Review Temperature Control & Addition Rate Wurtz->CheckTemp Yes Wurtz->Success No CheckAnhydrous->Success CheckInitiation Review Mg Activation & Reagent Formation CheckInitiation->Success CheckTemp->Success

Caption: A decision tree for troubleshooting Grignard-silyl chloride reactions.

Data Summary: Impact of Reaction Parameters

The success of a Grignard reaction with a silyl chloride is highly dependent on controlling several key parameters. The following table summarizes the expected impact of these variables on the formation of common byproducts.

ParameterConditionImpact on Siloxane FormationImpact on Wurtz CouplingRecommended Action
Moisture HighHigh Increase MinimalUse rigorously dried glassware and anhydrous solvents under an inert atmosphere.[2][3]
Temperature Too HighMinor IncreaseSignificant Increase Maintain controlled, often low, temperatures, especially during Grignard reagent formation.[1]
Addition Rate Too FastMinimalIncrease Add reagents dropwise to control the exothermic reaction and maintain low reagent concentrations.[1]
Solvent Diethyl EtherNeutralNeutralTHF is often preferred for faster reaction rates, but ether can be sufficient.[12][13][14]
Reagent Ratio Non-StoichiometricIncrease (if H₂O present)IncreaseTitrate the Grignard reagent to ensure accurate stoichiometry.[2]
References
  • Silyl Chlorides Definition - Organic Chemistry II Key Term. Fiveable.
  • Theoretical study of the hydrolysis of chlorosilane.
  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. C.J. BRINKER.
  • Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures.
  • Grignard Reaction. Alfa Chemistry.
  • Why are silyl chlorides more readily hydrolysed than alkyl chlorides? Chemistry Stack Exchange.
  • GRIGNARD REAGENTS AND SILANES. Gelest, Inc.
  • Impact of reaction products on the Grignard reaction with silanes and ketones.
  • Grignard reaction with chlorosilanes in THF: a kinetic study. PubMed.
  • Up-Scale Synthesis of p-(CH2 CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. ACS Omega.
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem.
  • Grignard Formation - Troubleshooting and Perfecting. Reddit.
  • Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF.
  • Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.
  • SILANES. Gelest, Inc.
  • Grignard reaction of chlorosilane/siloxane.
  • troubleshooting Grignard formation for cyclopentadienylmagnesium chloride. Benchchem.
  • Wurtz Reaction. BYJU'S.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Wurtz reaction. Wikipedia.

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Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The structural elucidation of complex organosilicon compounds is a cornerstone of modern materials science and medicinal chemistry. Molecules such as {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol, which integrate a silicon center with diverse aromatic systems, present unique characterization challenges and opportunities.[1] This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this target compound. We will dissect the theoretical underpinnings of its spectral features, provide a robust experimental protocol, and compare its spectrum with simpler analogues to offer a comprehensive understanding for researchers, scientists, and drug development professionals.

Theoretical Analysis: Predicting the ¹H NMR Spectrum

A predictive analysis based on fundamental principles and established data is the first step in spectral assignment. The structure of this compound contains several distinct spin systems, each with characteristic chemical shifts and coupling patterns.

G cluster_phenyl Phenyl Ring cluster_silyl Dimethylsilyl Group cluster_thiophene Thiophen-2-yl Ring cluster_methanol Methanol Group p1 C p2 C p1->p2 Si Si p1->Si p3 C p2->p3 H_ph1 H p2->H_ph1 p4 C p3->p4 H_ph2 H p3->H_ph2 p5 C p4->p5 CH2 CH₂ p4->CH2 cluster_silyl cluster_silyl p6 C p5->p6 H_ph3 H p5->H_ph3 p6->p1 H_ph4 H p6->H_ph4 Me1 CH₃ Si->Me1 Me2 CH₃ Si->Me2 t1 C Si->t1 S S S->t1 t4 C S->t4 t2 C t1->t2 t3 C t2->t3 H_t1 H t2->H_t1 t3->t4 H_t2 H t3->H_t2 H_t3 H t4->H_t3 OH OH CH2->OH cluster_thiophene cluster_thiophene

Caption: Molecular structure of this compound.

  • Dimethylsilyl Protons (-Si(CH₃)₂): These two methyl groups are chemically equivalent and are not adjacent to any other protons, resulting in a sharp singlet. Due to the electropositive nature of silicon, this signal is expected to be significantly upfield, typically in the δ 0.3–0.8 ppm range.

  • Thiophene Protons (-C₄H₃S): The 2-substituted thiophene ring gives rise to a complex three-proton spin system. Based on literature data for thiophene, the protons are expected in the aromatic region, generally between δ 6.8 and 7.6 ppm.[2][3] The coupling constants are characteristic: J(H₃,H₄) ≈ 3.5-4.9 Hz, J(H₄,H₅) ≈ 4.9-5.2 Hz, and the long-range J(H₃,H₅) ≈ 1.0-2.8 Hz.[3][4] The proton adjacent to the sulfur (H₅) is typically the most downfield.

  • Phenyl Protons (-C₆H₄-): The ortho-disubstituted benzene ring results in a four-proton system. These protons will appear in the aromatic region (δ 7.0–7.8 ppm), and their signals will likely be complex and overlapping multiplets due to the similar electronic environments.

  • Methylene Protons (-CH₂OH): These benzylic protons are adjacent to an electron-withdrawing phenyl ring and an oxygen atom, shifting them downfield relative to a simple alkane.[5] A typical range is δ 4.5–4.8 ppm.[6][7] This signal will likely appear as a singlet, though coupling to the hydroxyl proton (²J) can occur in dry solvents like DMSO-d₆, resulting in a doublet.

  • Hydroxyl Proton (-CH₂OH): The chemical shift of the hydroxyl proton is highly variable (δ 1.0–5.5 ppm) and depends on concentration, temperature, and solvent.[8] It often appears as a broad singlet due to chemical exchange.

Predicted ¹H NMR Data Summary
Proton EnvironmentPredicted δ (ppm)MultiplicityIntegrationNotes
Si-(CH ₃)₂0.3 – 0.8singlet (s)6HShielded by the electropositive silicon atom.
-CH ₂OH4.5 – 4.8singlet (s)2HDeshielded by adjacent phenyl and hydroxyl groups.[9][10]
-CH₂OH 1.0 – 5.5broad s (br)1HVariable shift and broadness due to hydrogen bonding and exchange.
Thiophene-H 6.8 – 7.6multiplet (m)3HComplex pattern due to three distinct protons.[11]
Phenyl-H 7.0 – 7.8multiplet (m)4HOverlapping signals from the ortho-substituted ring system.

Experimental Protocol

Achieving a high-quality, reproducible spectrum requires a meticulous experimental approach. The choice of solvent and acquisition parameters is critical for resolving the complex aromatic regions and observing labile protons.

G A Sample Preparation ~5-10 mg in 0.6 mL CDCl₃ B NMR Tube Transfer Filter if necessary A->B Dissolve C Spectrometer Insertion Lock & Shim B->C Load D Parameter Setup (400 MHz, 16 scans, D1=2s) C->D Calibrate E Data Acquisition D->E Execute F Data Processing FT, Phasing, Baseline Correction E->F FID G Analysis Integration & Peak Picking F->G Spectrum

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound. The higher end of this range is chosen to ensure a good signal-to-noise ratio for observing potential long-range couplings without excessive experiment time.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected as the primary solvent due to its excellent solubilizing power for a wide range of organic compounds and its relatively clean spectral window.[12] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Alternative Solvent: For unambiguous observation of coupling to the hydroxyl proton, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, as it slows the rate of proton exchange.[13]

  • Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for resolving the fine splitting in the aromatic region.

    • Set the acquisition parameters:

      • Number of Scans (ns): 16. This provides a good balance between achieving a strong signal and minimizing experiment duration.

      • Relaxation Delay (d1): 2 seconds. This delay allows for adequate relaxation of the protons between pulses, ensuring accurate signal integration.

      • Acquisition Time (aq): ~4 seconds. A longer acquisition time yields better digital resolution.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier Transform (FT) to the FID to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.[14]

    • Integrate all signals and pick the peaks, noting their chemical shift, multiplicity, and coupling constants.

Spectral Interpretation and Comparative Analysis

By comparing the spectrum of our target molecule to its simpler constituent parts, we can more confidently assign signals and understand the electronic influence of each functional group.

Comparative Data
CompoundSi-(CH ₃)₂ (ppm)-CH ₂OH (ppm)Phenyl-H (ppm)Thiophene-H (ppm)
Target Molecule ~0.5 ~4.7 ~7.2-7.8 ~7.0-7.6
Benzyl Alcohol[7][9]-~4.6~7.3-7.4-
Thiophene[3]---~7.1 and ~7.3
Dimethylphenylsilane~0.3-~7.3-7.6-
  • Influence of the Silyl Group: The dimethylsilyl protons appear far upfield (~0.5 ppm), consistent with expectations. The silyl group is a weak electron-donating group, which has a minor shielding effect on the attached aromatic rings compared to a simple alkyl substituent.

  • Aromatic Region Complexity: In the target molecule, the signals for the four phenyl protons and three thiophene protons overlap in the δ 7.0-7.8 ppm region. While the thiophene protons in unsubstituted thiophene are distinct around 7.1 and 7.3 ppm[3], their shifts are altered by the silyl substituent. Similarly, the benzylic alcohol's phenyl protons, typically a multiplet around 7.3-7.4 ppm[9], are further complicated by the ortho-silyl group. Unambiguous assignment in this region would necessitate 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Benzylic and Hydroxyl Protons: The methylene (-CH₂OH) signal at ~4.7 ppm is very close to its position in benzyl alcohol (~4.6 ppm), indicating that the ortho-silyl group has a minimal electronic effect on this position. The hydroxyl proton's signal would confirm the presence of the alcohol functionality.

Advanced Considerations

  • Through-Space Coupling: Due to the molecule's potential to adopt a conformation where the silyl methyl groups are in close proximity to the phenyl ring protons, through-space NMR coupling could be possible.[15][16] This is a scalar coupling that does not occur through covalent bonds but through spatial overlap of electron orbitals.[17] Such an effect might manifest as additional, very small splitting or broadening of the affected signals, often observable in long-range COSY experiments.[15]

  • Potential Impurities: The synthesis of such molecules may involve Grignard reagents and silyl chlorides.[18] Common impurities could include unreacted starting materials or hydrolysis byproducts like siloxanes. A small, broad peak in the upfield region could indicate the presence of silicone grease.

Conclusion

The ¹H NMR spectrum of this compound is a composite of distinct signals whose positions and multiplicities are governed by the unique electronic environment created by the silyl, thiophenyl, and phenylmethanol moieties. A systematic approach, beginning with theoretical prediction and followed by a rigorous experimental protocol, allows for a confident preliminary assignment. While the upfield silyl singlet and the downfield methylene signal are readily identifiable, the crowded aromatic region presents a challenge. For definitive structural confirmation and to resolve ambiguities, a comparative analysis with simpler analogues is invaluable, and advanced 2D NMR experiments are highly recommended. This guide provides the foundational framework for researchers to successfully analyze and interpret the NMR data for this and other complex organosilicon compounds.

References

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A Senior Application Scientist's Guide to the Mass Spectrometry of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive technical guide on the mass spectrometric analysis of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol. This document, crafted from the perspective of a senior application scientist, moves beyond rote protocols to provide a deep, mechanistic understanding of how to approach the structural elucidation of this novel organosilicon compound. We will explore the rationale behind selecting specific ionization techniques and mass analyzers, predict fragmentation patterns based on established principles, and offer detailed experimental workflows to ensure reproducible, high-quality data. Our objective is to equip you with the expertise to not only analyze this molecule but also to apply these principles to other complex small molecules in your research.

Understanding the Analyte: A Structural Overview

Before delving into the mass spectrometry, a cursory examination of our target molecule, this compound, is crucial. Its structure comprises a central silicon atom bonded to two methyl groups, a thiophene ring, and a phenylmethanol group. This unique combination of aromatic systems and a polar alcohol functional group dictates its behavior in the mass spectrometer, influencing both ionization efficiency and fragmentation pathways. The presence of the hydroxyl group suggests a degree of polarity that makes it amenable to a variety of ionization techniques.

Strategic Selection of Ionization Techniques: A Comparative Approach

The choice of ionization source is paramount in mass spectrometry, as it governs the type and extent of fragmentation observed. For a molecule like this compound, we will consider three primary techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI). Each offers distinct advantages and provides complementary structural information.

Electrospray Ionization (ESI): The Gentle Approach for Molecular Ion Confirmation

ESI is a soft ionization technique ideal for polar molecules, making it a prime candidate for our analyte due to the presence of the methanol group.[1][2] We anticipate the formation of protonated molecules, [M+H]⁺, with minimal in-source fragmentation. This is invaluable for unequivocally determining the molecular weight of the compound.

Atmospheric Pressure Chemical Ionization (APCI): Versatility for Moderate Polarity

APCI is well-suited for compounds with moderate polarity and volatility.[1][2] For our target molecule, APCI is expected to yield the protonated molecule [M+H]⁺, but with a potentially greater degree of in-source fragmentation compared to ESI. This can provide initial structural clues. Studies on thiophene compounds have shown APCI to be an effective ionization method.[3][4][5]

Electron Ionization (EI): The Classic Method for Fragmentation Fingerprinting

EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[2][6] While the molecular ion (M⁺˙) may be weak or absent in the EI spectra of silyl derivatives, the resulting fragmentation pattern serves as a detailed structural fingerprint.[7] This is particularly useful for library matching and detailed structural elucidation.

Experimental Workflow: A Visual Guide

To illustrate the overall analytical process, the following diagram outlines the key stages from sample preparation to data analysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample Analyte in Volatile Solvent IonSource Ionization Source (ESI / APCI / EI) Sample->IonSource Introduction MassAnalyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) IonSource->MassAnalyzer Ion Transfer Detector Detector MassAnalyzer->Detector Ion Detection MS_Spectrum Mass Spectrum (Full Scan) Detector->MS_Spectrum Data Acquisition MSMS_Spectrum Tandem MS Spectrum (Fragmentation Pattern) MS_Spectrum->MSMS_Spectrum Precursor Ion Selection (for MS/MS) Interpretation Structural Elucidation MSMS_Spectrum->Interpretation Fragmentation Analysis

Caption: A generalized workflow for the mass spectrometric analysis of small molecules.

Predicting Fragmentation Pathways: A Mechanistic Insight

Tandem mass spectrometry (MS/MS) is essential for detailed structural characterization. By selecting the precursor ion (e.g., [M+H]⁺ or M⁺˙) and subjecting it to collision-induced dissociation (CID), we can generate a rich fragmentation spectrum. Based on the known fragmentation of organosilicon and aromatic compounds, we can predict several key fragmentation pathways for this compound.

A notable characteristic of organosilicon compounds in mass spectrometry is the potential for interaction between the silyl center and remote phenyl groups.[8] Furthermore, the fragmentation of silyl derivatives under EI often involves the elimination of a methyl radical to form a stable [M-CH₃]⁺ ion.[7] The formation of tri-coordinated silicon ions is also a well-documented phenomenon in the gas-phase chemistry of these molecules.[9]

The following diagram illustrates the predicted fragmentation pathways for our target molecule.

FragmentationPathways cluster_frags Primary Fragments cluster_secondary_frags Secondary & Tertiary Fragments M Precursor Ion [M+H]⁺ or M⁺˙ F1 Loss of H₂O M->F1 F2 Loss of CH₃˙ M->F2 F3 Loss of CH₂O M->F3 F2a Loss of Thiophene F2->F2a F2b Loss of Benzene F2->F2b F3a Formation of Dimethyl(phenyl)silyl Cation F3->F3a F3b Formation of Dimethyl(thiophen-2-yl)silyl Cation F3->F3b

Caption: Predicted fragmentation pathways for this compound.

Comparative Data Summary

The following table summarizes the expected outcomes from each ionization technique, providing a clear comparison to guide your experimental design.

Ionization TechniqueExpected Precursor Ion(s)Expected FragmentationPrimary Application
Electrospray Ionization (ESI) [M+H]⁺, [M+Na]⁺MinimalMolecular Weight Determination
Atmospheric Pressure Chemical Ionization (APCI) [M+H]⁺ModerateMolecular Weight and Initial Structural Data
Electron Ionization (EI) M⁺˙ (potentially weak)ExtensiveDetailed Structural Fingerprinting

Detailed Experimental Protocols

To ensure the successful analysis of this compound, the following detailed protocols are provided.

Sample Preparation
  • Solvent Selection: Dissolve the analyte in a high-purity, volatile solvent such as methanol, acetonitrile, or a mixture thereof. A typical starting concentration is 1 µg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the MS inlet.

  • Control Samples: Prepare a solvent blank and, if available, a solution of a related, well-characterized compound to serve as a positive control and system suitability test.

Mass Spectrometer Operation (General Parameters)

These are starting parameters and should be optimized for the specific instrument in use.

For ESI and APCI analysis (coupled with LC):

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good peak shape and separation from any impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (Positive Ion Mode):

    • ESI:

      • Capillary Voltage: 3.5 - 4.5 kV.

      • Nebulizer Gas (N₂): 30 - 50 psi.

      • Drying Gas (N₂): 8 - 12 L/min at 300 - 350 °C.

    • APCI:

      • Corona Discharge Current: 2 - 5 µA.

      • Vaporizer Temperature: 350 - 450 °C.

      • Sheath Gas (N₂): 40 - 60 units.

      • Auxiliary Gas (N₂): 5 - 15 units.

    • MS Scan Range: m/z 50 - 500.

    • MS/MS:

      • Precursor Ion: The m/z of the protonated molecule.

      • Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.

For EI analysis (coupled with GC):

  • Gas Chromatography:

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a suitable low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Mass Spectrometry:

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • MS Scan Range: m/z 40 - 500.

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating. The use of multiple ionization techniques provides orthogonal data that, when taken together, builds a high degree of confidence in the structural assignment. For instance, the accurate mass measurement from a high-resolution mass spectrometer (e.g., Orbitrap or TOF) under ESI conditions can validate the elemental composition, while the fragmentation pattern from EI can confirm the connectivity of the different structural motifs.

Conclusion

The mass spectrometric analysis of this compound requires a multi-faceted approach. By strategically employing a combination of soft and hard ionization techniques and leveraging the power of high-resolution mass spectrometry and tandem MS, researchers can gain a comprehensive understanding of its structure. This guide provides the foundational knowledge and practical protocols to achieve this, empowering scientists in their pursuit of novel chemical entities.

References

  • Weber, W. P., Willard, A. K., & Boettger, H. G. (n.d.). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry. [Link]

  • Shi, Q., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. [Link]

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  • American Chemical Society. (n.d.). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. [Link]

  • RSC Publishing. (n.d.). Charge-exchange mass spectra of thiophene, pyrrole and furan. [Link]

  • NIH. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. [Link]

  • PubMed. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation of trimethylsilylated small molecules | Request PDF. [Link]

  • NIH. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. [Link]

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A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of C₁₃H₁₆OSSi

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Heteroatomic Small Molecules

In the landscape of modern drug discovery and development, researchers frequently encounter novel chemical entities that incorporate a diverse range of elements. The compound with the elemental formula C₁₃H₁₆OSSi, possessing a monoisotopic exact mass of 248.0691 Da, represents a typical analytical challenge. Its structure, containing carbon, hydrogen, oxygen, sulfur, and silicon, necessitates a highly precise and selective analytical approach for unambiguous identification, characterization, and quantification. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for this purpose, providing not only the mass of a molecule but its elemental composition with exceptional confidence.[1][2]

This guide provides an in-depth comparison of leading HRMS technologies for the analysis of C₁₃H₁₆OSSi. We will explore the fundamental principles and performance differences between key platforms, delve into the intricacies of fragmentation analysis for structural elucidation of organosilicon compounds, and contextualize HRMS against alternative analytical techniques. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions for their analytical workflows.

The HRMS Imperative: Why High Resolution is Non-Negotiable

For a molecule like C₁₃H₁₆OSSi, low-resolution mass spectrometry can confirm the nominal mass (248 Da), but it cannot distinguish it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This ambiguity is unacceptable in regulated environments and for definitive structural confirmation.

HRMS overcomes this limitation by providing:

  • High Mass Accuracy: Typically below 5 parts-per-million (ppm), HRMS allows for the confident determination of a molecule's elemental formula.[3] For C₁₃H₁₆OSSi, an observed mass of 248.0691 ± 0.0012 Da (5 ppm tolerance) provides strong evidence for this specific formula, ruling out other possibilities.

  • High Resolving Power: Resolution is the ability to distinguish between two peaks of very similar mass-to-charge ratios (m/z). In complex matrices, such as biological fluids or crude reaction mixtures, high resolving power is essential to separate the analyte signal from background interferences, ensuring data quality and analytical selectivity.[2][4]

Head-to-Head Comparison: Orbitrap vs. Quadrupole Time-of-Flight (Q-TOF)

The two dominant HRMS technologies in small molecule analysis are the Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass analyzers.[5] While both deliver high-resolution data, their underlying principles lead to different performance characteristics that make them suitable for different primary applications.[6]

Performance MetricOrbitrap Mass AnalyzerQuadrupole Time-of-Flight (Q-TOF)Causality and Experimental Implication for C₁₃H₁₆OSSi
Mass Accuracy Excellent (<1-3 ppm)Very Good (<3-5 ppm)Both platforms provide sufficient accuracy for formula confirmation of C₁₃H₁₆OSSi. The superior stability of the Orbitrap may require less frequent calibration.[3][7]
Resolving Power Very High (up to 500,000+)High (up to 80,000)For analyzing C₁₃H₁₆OSSi in complex biological matrices, the Orbitrap's higher resolution provides superior selectivity to resolve the analyte from endogenous interferences.[8][9]
Scan Speed Moderate to FastVery FastQ-TOF's faster scan speed is advantageous for rapid chromatography (UHPLC) applications, ensuring sufficient data points across narrow peaks for robust quantification.[8]
Sensitivity ExcellentExcellentBoth technologies offer excellent sensitivity, often reaching ppt levels, making them suitable for trace-level detection and quantification of C₁₃H₁₆OSSi and its metabolites.[7][10]
Dynamic Range Good to Very GoodExcellentIn flow injection or high-concentration screening, TOF instruments can exhibit a wider dynamic range, reproducibly detecting low-abundance ions in the presence of highly abundant ones.[8]
MS/MS Fragmentation Rich fragmentation via HCD/CIDRich fragmentation via CIDBoth platforms produce high-quality MS/MS spectra for structural elucidation. The choice of fragmentation method (e.g., HCD in Orbitrap) can influence the resulting fragment ions.
Decision Logic: Choosing the Right Analyzer

The choice between an Orbitrap and a Q-TOF system is driven by the primary research goal.

A Primary Analytical Goal for C13H16OSSi? B Metabolite ID & Structural Elucidation in Complex Matrix A->B  Qualitative Focus C High-Throughput Screening & Quantitation A->C Quantitative Focus   D Choose Orbitrap B->D E Choose Q-TOF C->E F Reason: Superior Resolving Power D->F G Reason: Superior Scan Speed & Dynamic Range E->G

Caption: Decision workflow for selecting an HRMS analyzer.

Structural Elucidation: Decoding the Fragmentation of an Organosilicon Compound

Confirming the elemental formula is only the first step. Tandem mass spectrometry (MS/MS) is required to elucidate the chemical structure by fragmenting the precursor ion and analyzing the resulting product ions. Organosilicon compounds exhibit characteristic fragmentation pathways influenced by the high stability of the silicon-oxygen bond and the propensity to form tri-coordinated silicon ions.[11][12]

A plausible fragmentation pathway for an ionized silyl organic compound often involves:

  • Cleavage of the Si-C bond: This is a common fragmentation point, leading to the loss of alkyl or aryl groups attached to the silicon atom.

  • Rearrangements: Gas-phase rearrangements can occur, leading to the formation of stable fragment ions.[11]

  • Characteristic Losses: Depending on the structure, losses of moieties like H₂O, CH₃, or larger functional groups can be observed.

cluster_0 Plausible Fragmentation Pathway Parent [C13H16OSSi]+• m/z 248.0691 FragA Fragment A (Loss of CH3•) Parent->FragA -15 Da FragB Fragment B (Loss of Phenyl Group) Parent->FragB -77 Da FragC Fragment C (Si-Containing Ion) Parent->FragC Cleavage FragD Fragment D (Organic Moiety) FragC->FragD Further Fragmentation

Caption: Conceptual fragmentation of an organosilicon ion.

HRMS in Context: Comparison with Alternative Methodologies

While powerful, HRMS is part of a larger analytical toolkit. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are common alternatives or complementary techniques.

TechniquePrimary InformationSensitivityThroughputKey Advantage for C₁₃H₁₆OSSiKey Limitation
LC-HRMS Elemental Formula, Structure (via MS/MS), QuantityHigh (pg-ng)HighBroad applicability to polar and non-volatile compounds without derivatization.[13]Does not distinguish between isomers without chromatographic separation.[1]
GC-MS Structure (via Library Matching), QuantityHigh (pg-ng)HighExcellent for volatile and semi-volatile compounds; extensive spectral libraries (e.g., NIST) aid identification.[4][14]May require chemical derivatization to increase volatility, adding complexity.[12]
NMR Definitive Molecular Structure, StereochemistryLow (µg-mg)LowUnambiguously determines the precise 3D structure and connectivity of atoms.Lower sensitivity and not easily coupled with chromatography for mixture analysis.[14][15]

Experimental Protocols: A Validated Workflow for C₁₃H₁₆OSSi Analysis

This section provides a self-validating protocol for the analysis of C₁₃H₁₆OSSi using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The inclusion of a system suitability standard ensures instrument performance prior to sample analysis.[16]

Workflow Overview

A 1. Sample Preparation B 2. System Suitability Test (SST) A->B F Pass? B->F C 3. LC Separation D 4. HRMS Detection (Full Scan & dd-MS2) C->D E 5. Data Processing & Analysis D->E F->B No (Troubleshoot) F->C Yes

Caption: LC-HRMS analytical workflow with a validation checkpoint.

Step-by-Step Methodology
  • Sample Preparation:

    • Objective: To prepare the sample in a solvent compatible with reverse-phase chromatography and HRMS analysis.

    • Protocol:

      • Accurately weigh approximately 1 mg of the C₁₃H₁₆OSSi reference standard or sample.

      • Dissolve in 1 mL of LC-MS grade acetonitrile to create a 1 mg/mL stock solution.

      • Perform serial dilutions using 50:50 acetonitrile:water (v/v) with 0.1% formic acid to create working solutions between 1 µM and 50 µM.[17]

      • Transfer the final solution to an autosampler vial.

  • System Suitability Test (SST):

    • Objective: To verify the performance of the LC-HRMS system before running samples.

    • Protocol:

      • Prepare a standard mixture containing known compounds that cover a range of m/z values and polarities (e.g., Pierce™ Small Molecule System Suitability Standard).[16]

      • Inject the SST and verify that key metrics (mass accuracy, peak area reproducibility, retention time stability) meet predefined acceptance criteria (e.g., mass accuracy < 3 ppm, peak area RSD < 15%).[16]

  • Liquid Chromatography (LC):

    • Objective: To chromatographically separate C₁₃H₁₆OSSi from impurities and matrix components.

    • Parameters:

      • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 5% B to 95% B over 5 minutes.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 2 µL.

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To acquire high-resolution full scan and fragmentation data for C₁₃H₁₆OSSi.

    • Parameters (example for an Orbitrap system):

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Full Scan (MS1):

        • Resolution: 70,000.

        • Scan Range: m/z 100-500.

        • AGC Target: 1e6.

      • Data-Dependent MS/MS (dd-MS2):

        • Resolution: 17,500.

        • Isolation Window: 1.5 m/z.

        • Collision Energy: Stepped HCD (20, 30, 40 eV).

        • TopN: 3 (fragment the 3 most intense ions from the full scan).

  • Data Processing and Analysis:

    • Objective: To confirm the identity and structure of the analyte.

    • Workflow:

      • Extract the ion chromatogram for the theoretical exact mass of C₁₃H₁₆OSSi (m/z 248.0691) using a narrow mass window (e.g., ± 5 ppm).[4]

      • Confirm the measured mass accuracy is within the acceptable range.

      • Analyze the dd-MS2 spectra to identify key fragment ions.

      • Compare the fragmentation pattern to theoretical predictions or reference spectra to confirm the structure.

Conclusion

The comprehensive analysis of a heteroatomic small molecule like C₁₃H₁₆OSSi is a multi-faceted challenge that is effectively met by High-Resolution Mass Spectrometry. Both Orbitrap and Q-TOF platforms offer the requisite mass accuracy and sensitivity for confident elemental composition determination and quantification. The choice between them hinges on the specific analytical priority: the unparalleled resolving power of the Orbitrap is ideal for complex sample analysis and structural elucidation, while the superior scan speed of the Q-TOF excels in high-throughput quantitative workflows. By integrating a robust, validated LC-HRMS protocol with an understanding of organosilicon fragmentation, researchers can achieve unambiguous characterization, providing the high-quality, trustworthy data essential for advancing drug discovery and development programs.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery Today. [Link]

  • Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?. (2012). ResearchGate. [Link]

  • Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. (2018). ResearchGate. [Link]

  • HRMS Analysis of Small Molecules. University of Texas Medical Branch. [Link]

  • Why do we prefer TOFs over Orbitraps for flow injection analysis?. (2021). Metabolomics Blog. [Link]

  • Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. (2023). National Institutes of Health (NIH). [Link]

  • Non-Targeted LC/GC-HRMS Analysis. (2023). Emergent Mind. [Link]

  • Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. (1972). The Journal of Organic Chemistry. [Link]

  • TOF vs. Orbitrap for Intact Protein Structural Insights. (2022). LabRulez LCMS. [Link]

  • Fragmentation and rearrangement processes in the high resolution mass spectra of diphenylsilyl compounds. (1975). Semantic Scholar. [Link]

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  • Methods for Detecting Silicones in Biological Matrixes. (1999). PubMed. [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

  • Comparison of Orbitrap, Quarupore and QTOF. Scribd. [Link]

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A Senior Application Scientist's Guide to Determining Organosilicon Compound Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of organosilicon compounds is paramount for the reliability and reproducibility of experimental outcomes and the safety of final products. The unique chemical characteristics of these compounds, such as the polarity of the silicon-carbon (Si-C) bond and the presence of silanol (Si-OH) groups, present distinct analytical challenges.[1][2] This guide provides an in-depth comparison of the primary analytical methods for determining the purity of organosilicon compounds, offering field-proven insights and experimental data to inform your selection of the most appropriate technique.

The Analytical Landscape for Organosilicon Compounds

The diverse nature of organosilicon compounds, ranging from volatile silanes to high-molecular-weight silicones, necessitates a variety of analytical approaches.[1][3] The choice of method is dictated by the compound's properties, the nature of potential impurities, and the required level of sensitivity and accuracy. Key considerations include the compound's volatility, thermal stability, and potential for interactions with analytical instrumentation.[1][4]

Core Analytical Techniques: A Comparative Analysis

The primary methods for assessing the purity of organosilicon compounds include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Each technique offers distinct advantages and is suited to different types of organosilicon compounds and purity assessments.

Gas Chromatography (GC)

Principle: GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[5] For organosilicon compounds, particularly volatile silanes and low-molecular-weight siloxanes, GC is a powerful tool for purity determination.[4][6]

Expertise & Experience: The high thermal stability of many organosilicon compounds makes them well-suited for GC analysis.[4] However, the presence of reactive silanol groups can lead to peak tailing and poor reproducibility due to interactions with active sites on the column and inlet. Silylation of the sample with a derivatizing agent like hexamethyldisilazane (HMDS) can mitigate these effects by converting the polar silanols into less reactive trimethylsilyl ethers.[7] Furthermore, careful selection of the stationary phase is crucial to prevent on-column degradation or rearrangement of the analytes.[8]

Trustworthiness: A well-developed GC method with appropriate sample preparation and column choice provides a self-validating system. The inclusion of an internal standard allows for accurate quantification and compensates for variations in injection volume and detector response. Method validation through spike-and-recovery experiments confirms the accuracy of the analysis.[7]

Experimental Workflow: GC-FID Analysis of Volatile Silanes

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample Organosilicon Sample Solvent Dissolve in appropriate solvent (e.g., hexanes) Sample->Solvent Derivatization Derivatize with HMDS (if silanols present) Solvent->Derivatization InternalStd Add Internal Standard Derivatization->InternalStd Vial Transfer to GC vial InternalStd->Vial Injector Inject into GC Vial->Injector Analysis Column Separation on capillary column Injector->Column Detector Detection by FID Column->Detector Oven Temperature Program Oven->Column Chromatogram Obtain Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantify Purity vs. Internal Standard Integration->Quantification

Caption: Workflow for GC-FID purity analysis of organosilicon compounds.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. It is particularly useful for less volatile or thermally labile organosilicon compounds that are not amenable to GC.[9]

Expertise & Experience: A significant challenge in the HPLC analysis of organosilicon compounds is their lack of strong UV chromophores, making detection by conventional UV-Vis detectors difficult.[10] Universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often employed.[10][11] Reversed-phase HPLC on C18 columns is a common approach, but care must be taken to avoid on-column hydrolysis of sensitive compounds.[10] For certain polar organosilanes, normal-phase chromatography may be more suitable.

Trustworthiness: HPLC methods for organosilicon compounds can be validated by demonstrating specificity, linearity, accuracy, and precision. The use of a well-characterized reference standard is essential for accurate quantification. For complex mixtures, coupling HPLC with mass spectrometry (HPLC-MS) can provide structural confirmation of impurities.

Data Presentation: Comparison of GC and HPLC for Siloxane Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Applicability Volatile and thermally stable compounds (e.g., silanes, low MW siloxanes)Non-volatile, thermally labile, and high MW compounds (e.g., silicone oils, functionalized siloxanes)
Typical Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), Refractive Index (RI), MS
Sample Preparation May require derivatization to cap reactive groupsGenerally simpler, dissolution in a suitable solvent
Resolution High for volatile compoundsCan be high, dependent on column and mobile phase selection
Sensitivity High with FID and MSModerate to high, depending on the detector
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information about molecules by observing the behavior of atomic nuclei in a magnetic field. For organosilicon compounds, ¹H, ¹³C, and ²⁹Si NMR are invaluable for both structural elucidation and purity determination.[6][12]

Expertise & Experience: ¹H and ¹³C NMR are routinely used to confirm the organic moieties attached to the silicon atom. Quantitative NMR (qNMR) can be a powerful tool for determining purity without the need for a specific reference standard of the analyte.[13] This is achieved by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.[13] ²⁹Si NMR, while less sensitive due to the low natural abundance and long relaxation times of the ²⁹Si isotope, provides direct information about the silicon environment and can be used to identify different siloxane units and end-groups.[12][14][15] However, the presence of a broad background signal from the glass NMR tube and probe can sometimes interfere with the detection of silicon signals.[15]

Trustworthiness: qNMR is considered a primary ratio method of measurement and can provide highly accurate and precise purity values.[16] The self-validating nature of NMR lies in the ability to simultaneously identify the compound and quantify its purity, along with any impurities that are NMR-active.

Experimental Protocol: Quantitative ¹H NMR for Purity Assessment

  • Sample Preparation: Accurately weigh a known amount of the organosilicon compound and a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Integration: Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.[6] When coupled with a separation technique like GC or HPLC, it becomes a highly specific and sensitive tool for identifying and quantifying impurities.

Expertise & Experience: The fragmentation patterns of organosilicon compounds in MS can be complex but also highly informative.[17][18] Rearrangements involving the migration of silyl groups are common and can provide clues to the original structure.[18] For high-molecular-weight silicones, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often necessary.[19] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental composition for both the main compound and its impurities.[20][21]

Trustworthiness: The high specificity of MS, especially HRMS, provides a high degree of confidence in the identification of impurities.[19] Quantification can be achieved by creating a calibration curve using a certified reference standard.

Logical Relationship: Hyphenated Techniques for Comprehensive Analysis

Hyphenated_Techniques cluster_separation Separation cluster_detection Detection & Identification cluster_result Outcome GC Gas Chromatography MS Mass Spectrometry GC->MS HPLC High-Performance Liquid Chromatography HPLC->MS Result Separation, Identification, and Quantification of Impurities MS->Result

Caption: Combining separation with mass spectrometry for robust purity analysis.

Elemental Analysis

Principle: Elemental analysis determines the percentage composition of elements (e.g., carbon, hydrogen, silicon) in a compound. For organosilicon compounds, the determination of silicon content is a key indicator of purity.[3]

Expertise & Experience: The determination of silicon content can be challenging due to the refractory nature of silicon dioxide formed during combustion.[22] Wet oxidation, dry combustion, or fusion methods are employed to decompose the organosilicon compound, followed by the determination of the resulting silica or silicate.[22] Techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used for the final silicon quantification.[23][24]

Trustworthiness: While elemental analysis provides a fundamental measure of purity with respect to elemental composition, it does not provide information about the nature of any organic impurities that may have a similar elemental composition to the main compound. Therefore, it is often used in conjunction with other techniques for a complete purity profile.

Regulatory Considerations for Medical and Pharmaceutical Applications

For organosilicon compounds intended for use in medical devices or pharmaceutical applications, purity standards are rigorously defined by regulatory bodies. The United States Pharmacopeia (USP) Class VI and ISO 10993 standards are critical for ensuring biocompatibility, which is indirectly a reflection of high purity, as impurities can elicit adverse biological reactions.[25][26][27] Similarly, the U.S. Food and Drug Administration (FDA) has specific regulations, such as 21 CFR 177.2600, for silicones that come into contact with food.[26][28] The manufacturing process, such as platinum versus peroxide curing, can also significantly impact the level of extractables and overall purity.[28]

Conclusion

The selection of the most appropriate analytical method for determining the purity of organosilicon compounds requires a thorough understanding of the compound's properties and the potential impurities. A multi-technique approach is often the most robust strategy. For volatile compounds, GC-MS offers excellent separation and identification capabilities. For non-volatile or thermally sensitive materials, HPLC coupled with a universal detector or MS is the method of choice. NMR spectroscopy, particularly quantitative ¹H NMR, provides a powerful tool for both structural confirmation and accurate purity determination without the need for a specific analyte standard. Finally, elemental analysis serves as a fundamental check of the silicon content. By carefully considering the strengths and limitations of each technique, researchers can confidently assess the purity of their organosilicon compounds, ensuring the integrity and reliability of their work.

References

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  • (2025, April 22). What are the standards for the purity of medical silicone? Knowledge. Retrieved from [Link]

  • (n.d.). GAS CHROMATOGRAPHIC ANALYSIS OF ORGANOSILICON COMPOUNDS. ElectronicsAndBooks. Retrieved from [Link]

  • (n.d.). Organosilicon Compounds: Everything You Need to Know. Changfu Chemical. Retrieved from [Link]

  • (2018, August 16). FDA USP VI Silicones for Medical Devices. JBC Technologies. Retrieved from [Link]

  • Kluska, M. (2008). Analytical Techniques in Determination of Biologically Active Organosilicons of the ES-Silanate Group. Critical Reviews in Analytical Chemistry. Retrieved from [Link]

  • (n.d.). FDA Approved Silicone | Food and Medical Grades. ElastaPro. Retrieved from [Link]

  • (n.d.). Analysis of Organo-silicon Compounds, with Special. RSC Publishing. Retrieved from [Link]

  • Weber, W. P., Felix, R. A., & Willard, A. K. (1970). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. Journal of the American Chemical Society. Retrieved from [Link]

  • (2025, August 6). Determination of Silicon in Organosilicon Compounds. ResearchGate. Retrieved from [Link]

  • (n.d.). Medical Grade Silicone | FDA, USP Class VI, ISO 10993. ElastaPro. Retrieved from [Link]

  • (n.d.). Medical Silicone SSP2390 | Certified USP Class VI Silicones. Specialty Silicone Products. Retrieved from [Link]

  • (2022, November 6). Identification of Organosiloxanes in Ambient Fine Particulate Matters using an Untargeted Strategy via Gas Chromatography and Time-of-Flight Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • (n.d.). Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications. Linquip. Retrieved from [Link]

  • (2023, May 6). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. National Institutes of Health. Retrieved from [Link]

  • (2016, April 8). A practical gas chromatography flame ionization detection method for the determination of octamethylcyclotetrasiloxane, decamethylcyclopentasiloxane, and dodecamethylcyclohexasiloxane in silicone emulsions. PubMed. Retrieved from [Link]

  • (n.d.). Determination of Silicon in Organosilicon Compounds. Analytical Chemistry. Retrieved from [Link]

  • (2024, May 9). How to analyze and detect the composition of metallic silicon? Dezewei Testing. Retrieved from [Link]

  • (2018, November 1). Gas Chromatography Calibration Curve for Siloxanes analysis. IEOM Society. Retrieved from [Link]

  • (2020, January 9). The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Silicon. PubChem. Retrieved from [Link]

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  • (n.d.). NMR Spectroscopy of Organosilicon Compounds. ResearchGate. Retrieved from [Link]

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  • (2022, June 9). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Chromatography Online. Retrieved from [Link]

  • Han, Y., et al. (2023). Chemical characterization and formation of secondary organosiloxane aerosol (SOSiA) from OH oxidation of decamethylcyclopentasiloxane. Environmental Science: Atmospheres. Retrieved from [Link]

  • (n.d.). What Is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. Restek. Retrieved from [Link]

  • (n.d.). ASTM D3733-93(1998) - Standard Test Method for Silicon Content of Silicone Polymers and. ASTM International. Retrieved from [Link]

  • (n.d.). Structures of organosilicon compounds having progressed to clinical studies. ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Synthesis of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation and comparison of synthetic routes to {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol, a key intermediate in the development of novel organosilicon compounds for pharmaceutical and materials science applications. Researchers and drug development professionals will find detailed, side-by-side analyses of two primary synthetic strategies, complete with experimental protocols, performance data, and a discussion of the scientific rationale behind each approach. Our objective is to equip scientists with the critical information needed to make informed decisions for their specific research and development needs.

Introduction to this compound

The unique structural motif of this compound, which combines a reactive benzylic alcohol with a versatile dimethyl(thiophen-2-yl)silyl group, makes it a valuable building block. The silicon-containing moiety can be further functionalized, and its presence can significantly influence the electronic and steric properties of resulting molecules, a feature of interest in the design of new therapeutic agents and advanced materials. The validation of an efficient and scalable synthetic route is therefore of paramount importance.

This guide will explore two distinct and viable synthetic pathways:

  • Route 1: A Protection-Based Strategy via Grignard Reaction and Subsequent Deprotection. This classic approach involves the protection of a starting alcohol, formation of a carbon-silicon bond via a Grignard reagent, and a final deprotection step.

  • Route 2: An Aldehyde Reduction Strategy. This alternative pathway focuses on the initial formation of a silylated benzaldehyde intermediate, followed by its reduction to the target primary alcohol.

Route 1: The Protection-Silylation-Deprotection Approach

This synthetic strategy is a robust and well-established method in organic synthesis, prioritizing the use of a protecting group to mask the reactive hydroxyl functionality during the formation of the carbon-silicon bond.

Scientific Rationale

The primary challenge in directly employing a halo-substituted benzyl alcohol in a Grignard or organolithium reaction is the acidic proton of the hydroxyl group. This acidic proton would quench the highly basic organometallic reagent, preventing the desired nucleophilic attack on the silylating agent. Therefore, the hydroxyl group must be temporarily "protected" with a group that is inert to the reaction conditions and can be cleanly removed later. A benzyl ether is an excellent choice for this purpose due to its stability under basic conditions and its facile removal via catalytic hydrogenolysis.[1]

Experimental Workflow

A 2-Bromobenzyl alcohol B Protection (O-Benzylation) A->B BnBr, NaH, THF C 1-Bromo-2-(benzyloxymethyl)benzene B->C D Grignard Formation C->D Mg, THF E 2-(Benzyloxy)methylphenylmagnesium bromide D->E F Silylation with Dimethyl(thiophen-2-yl)silyl chloride E->F G Protected Product F->G H Deprotection (Hydrogenolysis) G->H H2, Pd/C, EtOH I This compound H->I

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocols

Step 1: Protection of 2-Bromobenzyl Alcohol as a Benzyl Ether

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 2-bromobenzyl alcohol (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.

  • The mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • Benzyl bromide (1.1 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature overnight.

  • The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, 1-bromo-2-(benzyloxymethyl)benzene, is purified by column chromatography.

Causality: The use of sodium hydride, a strong base, deprotonates the alcohol to form a nucleophilic alkoxide. This alkoxide then undergoes a Williamson ether synthesis with benzyl bromide, an efficient S_N2 reaction, to form the stable benzyl ether.[1]

Step 2: Grignard Reaction and Silylation

  • In a flame-dried flask under an inert atmosphere, magnesium turnings (1.5 eq.) are activated with a small crystal of iodine.

  • A solution of 1-bromo-2-(benzyloxymethyl)benzene (1.0 eq.) in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is gently heated if necessary.

  • After the formation of the Grignard reagent is complete, the solution is cooled to 0 °C, and a solution of dimethyl(thiophen-2-yl)silyl chloride (1.1 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours until completion, as monitored by TLC.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated.

  • The crude protected product is purified by column chromatography.

Causality: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic silicon atom of the silyl chloride and displacing the chloride leaving group to form the desired C-Si bond.

Step 3: Deprotection via Catalytic Hydrogenolysis

  • The purified protected product from Step 2 is dissolved in ethanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the final product, this compound.

Causality: Catalytic hydrogenolysis is a mild and highly efficient method for cleaving benzyl ethers. The palladium catalyst facilitates the cleavage of the C-O bond with hydrogen gas, producing the desired alcohol and toluene as a byproduct, which is easily removed.[1][2][3]

Route 2: The Aldehyde Reduction Strategy

This alternative route avoids the use of protecting groups by introducing the silyl moiety onto a benzaldehyde precursor, which is then reduced in the final step.

Scientific Rationale

This pathway is more atom-economical as it avoids the addition and removal of a protecting group. The key step is the selective formation of 2-(dimethyl(thiophen-2-yl)silyl)benzaldehyde. This can be achieved through the reaction of an ortho-lithiated benzaldehyde derivative or a related precursor with the silyl chloride. The subsequent reduction of the aldehyde to the primary alcohol is a high-yielding and straightforward transformation.

Experimental Workflow

A 2-Bromobenzaldehyde B Lithiation A->B n-BuLi, THF, -78 °C C 2-Lithiobenzaldehyde derivative B->C D Silylation with Dimethyl(thiophen-2-yl)silyl chloride C->D E 2-(Dimethyl(thiophen-2-yl)silyl)benzaldehyde D->E F Reduction E->F NaBH4, MeOH G This compound F->G

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Dimethyl(thiophen-2-yl)silyl)benzaldehyde

  • A solution of 2-bromobenzaldehyde (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.1 eq., solution in hexanes) is added dropwise, and the mixture is stirred at this temperature for 1 hour to facilitate halogen-metal exchange.

  • A solution of dimethyl(thiophen-2-yl)silyl chloride (1.2 eq.) in anhydrous THF is then added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated.

  • The crude aldehyde is purified by column chromatography.

Causality: At low temperatures, n-butyllithium undergoes a rapid halogen-metal exchange with the aryl bromide to generate a highly reactive aryllithium species. This organolithium compound then acts as a nucleophile, attacking the silicon center of the silyl chloride to form the silylated benzaldehyde.

Step 2: Reduction of the Aldehyde to the Alcohol

  • The purified 2-(dimethyl(thiophen-2-yl)silyl)benzaldehyde from Step 1 is dissolved in methanol.

  • The solution is cooled to 0 °C, and sodium borohydride (1.5 eq.) is added portion-wise.

  • The reaction is stirred at room temperature until completion (typically 1-2 hours), as monitored by TLC.

  • The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the final product.

Causality: Sodium borohydride is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent workup protonates the resulting alkoxide to yield the alcohol. This method is known for its high yields and operational simplicity.[4][5][6]

Comparative Analysis of Synthetic Routes

The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, scale of the synthesis, and the specific requirements for purity and yield.

ParameterRoute 1: Protection-Silylation-DeprotectionRoute 2: Aldehyde Reduction
Starting Material 2-Bromobenzyl alcohol2-Bromobenzaldehyde
Number of Steps 32
Overall Yield Good (typically 60-70%)Good to Excellent (typically 70-85%)
Purity of Final Product High, with easily removable byproductsHigh, with straightforward purification
Key Reagents NaH, BnBr, Mg, Dimethyl(thiophen-2-yl)silyl chloride, H₂, Pd/Cn-BuLi, Dimethyl(thiophen-2-yl)silyl chloride, NaBH₄
Reaction Conditions Requires handling of NaH and H₂ gas; Grignard reaction is moisture-sensitive.Requires cryogenic temperatures (-78 °C) and handling of pyrophoric n-BuLi.
Advantages - Robust and reliable methodology.[1]- Avoids direct manipulation of a potentially sensitive aldehyde.- More atom-economical (fewer steps).- Potentially higher overall yield.- Final reduction step is typically very high-yielding.[4][6]
Disadvantages - Longer synthetic sequence.- Use of a protecting group adds to the cost and complexity.- Hydrogenolysis may not be suitable for substrates with other reducible functional groups.- Requires low-temperature capabilities.- Handling of n-BuLi requires stringent anhydrous and inert conditions.- The intermediate aldehyde may be prone to side reactions.

Conclusion and Recommendations

Both Route 1 and Route 2 represent viable and effective strategies for the synthesis of this compound.

Route 2 is recommended for laboratory-scale synthesis where a higher overall yield and shorter reaction sequence are desired, provided that the necessary equipment for handling pyrophoric reagents at low temperatures is available. The high efficiency of the final reduction step is a significant advantage.

Route 1 is a more traditional and potentially more scalable approach that avoids the use of cryogenic conditions and highly pyrophoric reagents in the main sequence. While it involves an additional step, the procedures for protection and deprotection are well-established and generally high-yielding. This route may be preferable in process development settings or when the substrate contains functional groups incompatible with organolithium reagents.

Ultimately, the optimal choice will be dictated by the specific constraints and objectives of the research or development program. This guide provides the necessary data and scientific rationale to make an informed decision.

References

  • Stevens, E. (2018, December 31). benzyl ether cleavage. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Rostami, A., & Ghorbani-Choghamarani, A. (2011). Fast and efficient method for reduction of carbonyl compounds with NaBH4/wet SiO2 under solvent free condition. Química Nova, 34(9), 1549-1551. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Gelest, Inc. (n.d.). Grignard Reagents and Silanes. Retrieved from [Link]

  • Firdaus, M., et al. (2017). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Molekul, 12(2), 127-133. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

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A Comparative Guide to Silyl Protecting Groups for Aromatic Alcohols in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive comparison of commonly used silyl protecting groups for aromatic alcohols (phenols). It is designed for researchers, scientists, and professionals in drug development and chemical synthesis, providing both the theoretical basis and practical, field-tested insights to guide your selection and experimental execution.

The Strategic Role of Silyl Ethers in Phenol Protection

Phenols are ubiquitous in natural products and pharmaceutical agents. Their hydroxyl group is acidic and nucleophilic, often requiring protection to prevent unwanted side reactions during multi-step syntheses. Silyl ethers are the most widely employed protecting groups for phenols due to their ease of installation, general stability under a range of non-acidic and non-fluoride conditions, and, most importantly, their tunable lability. The choice of the silyl group is a critical strategic decision, directly impacting the efficiency and success of a synthetic route. The stability of a silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom, which hinders the approach of nucleophiles or protons to the Si-O bond.

Comparative Analysis of Common Silyl Protecting Groups

The selection of a silylating agent is a balance between the desired stability of the protected phenol and the ease of its eventual removal. The following sections provide a detailed comparison of the most common silyl ethers, with quantitative data summarized in Table 1.

Trimethylsilyl (TMS)

The trimethylsilyl (TMS) group is one of the most labile silyl ethers, making it suitable for protecting phenols that need to be deprotected under very mild conditions. Its small steric footprint allows for rapid silylation of even hindered phenols. However, its high sensitivity to acidic conditions and even mild nucleophiles limits its application in complex, multi-step syntheses.

Triethylsilyl (TES)

The triethylsilyl (TES) group offers a moderate increase in stability compared to TMS due to the slightly larger ethyl groups. It can withstand a broader range of reaction conditions, including some chromatographic purifications, but is still readily cleaved by acid or fluoride. TES ethers are a good choice when a bit more robustness than TMS is required, without resorting to the more demanding cleavage conditions of bulkier silyl ethers.

tert-Butyldimethylsilyl (TBDMS or TBS)

The tert-butyldimethylsilyl (TBDMS or TBS) group is arguably the most widely used silyl protecting group for alcohols, including phenols. Its combination of a bulky tert-butyl group and two smaller methyl groups provides a good balance of stability and reactivity. TBDMS ethers are stable to a wide range of reagents and conditions, including many basic and nucleophilic reagents, making them highly versatile in organic synthesis.

Triisopropylsilyl (TIPS)

The triisopropylsilyl (TIPS) group is significantly more sterically hindered than TBDMS, imparting greater stability. The three bulky isopropyl groups effectively shield the Si-O bond from attack. This makes TIPS ethers particularly useful in complex syntheses where the protecting group must survive harsh conditions. Their removal typically requires stronger acidic conditions or more reactive fluoride sources.

tert-Butyldiphenylsilyl (TBDPS)

The tert-butyldiphenylsilyl (TBDPS) group is one of the most robust common silyl ethers. The combination of a tert-butyl group and two phenyl groups provides exceptional steric hindrance and electronic effects that enhance stability. TBDPS ethers are resistant to cleavage under conditions that would readily remove other silyl groups, making them an excellent choice for late-stage protection or in syntheses with numerous steps.

Table 1: Comparative Stability of Silyl Ethers of Phenol
Silyl GroupCommon ReagentRelative Rate of Acid Hydrolysis (AcOH/H₂O)Relative Rate of Fluoride Cleavage (TBAF/THF)Key Features
TMS TMSCl, HMDS~1~300,000Very labile, sensitive to moisture and mild acid.
TES TESCl~64~10,000More stable than TMS, useful for short sequences.
TBDMS TBDMSCl~20,000~1The "workhorse" silyl ether; good balance of stability and ease of cleavage.
TIPS TIPSCl~700,000~0.01Very stable due to high steric hindrance; requires stronger cleavage conditions.
TBDPS TBDPSCl~5,000,000~0.05Exceptionally robust; stable to many synthetic transformations.

Note: Relative rates are approximate and can vary based on specific substrate and reaction conditions. The data is compiled to illustrate the general trend in stability.

Strategic Selection of a Silyl Protecting Group

The choice of a silyl group is dictated by the overall synthetic strategy. The following decision-making workflow can guide the selection process.

G start Start: Need to protect a phenol q1 Will the synthesis involve acidic conditions? start->q1 q2 Will the synthesis involve strong bases or nucleophiles? q1->q2 Yes tms Consider TMS or TES (Very mild conditions only) q1->tms No q3 How many steps until deprotection? q2->q3 Yes q2->tms No tbdms TBDMS is a strong candidate (Good general stability) q3->tbdms Few tips_tbdps Consider TIPS or TBDPS (High stability required) q3->tips_tbdps Many final_choice Select protecting group based on orthogonality and final deprotection strategy tms->final_choice tbdms->final_choice tips_tbdps->final_choice

Caption: Decision workflow for selecting a silyl protecting group for phenols.

Experimental Protocols

The following protocols are provided as representative examples for the silylation of phenol and the subsequent deprotection of the corresponding TBDMS ether. These can be adapted for other substrates and silylating agents.

General Silylation Protocol: Synthesis of tert-Butyldimethyl(phenoxy)silane

This protocol describes the protection of phenol using TBDMSCl, a widely applicable method. The use of imidazole as a base is crucial; it activates the silylating agent by forming a more reactive silylimidazolium intermediate.

G phenol Phenol (1.0 eq) mix Combine and stir at RT (Monitor by TLC) phenol->mix tbdmscl TBDMSCl (1.1 eq) tbdmscl->mix imidazole Imidazole (2.2 eq) imidazole->mix dmf Anhydrous DMF dmf->mix workup Aqueous Workup (H2O, EtOAc) mix->workup purify Purification (Silica Gel Chromatography) workup->purify product TBDMS-protected Phenol purify->product

Caption: Experimental workflow for the TBDMS protection of phenol.

Step-by-Step Procedure:

  • To a solution of phenol (1.0 g, 10.6 mmol, 1.0 equiv) in anhydrous dimethylformamide (DMF, 20 mL) under an inert atmosphere (N₂ or Ar) is added imidazole (1.58 g, 23.3 mmol, 2.2 equiv).

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.76 g, 11.7 mmol, 1.1 equiv) is added in one portion.

  • The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired tert-butyldimethyl(phenoxy)silane.

General Deprotection Protocol: Cleavage of tert-Butyldimethyl(phenoxy)silane

Fluoride-mediated deprotection is the most common method for cleaving silyl ethers. Tetrabutylammonium fluoride (TBAF) is a highly effective and soluble fluoride source.

Step-by-Step Procedure:

  • To a solution of tert-butyldimethyl(phenoxy)silane (1.0 g, 4.8 mmol, 1.0 equiv) in tetrahydrofuran (THF, 15 mL) is added a 1.0 M solution of TBAF in THF (5.8 mL, 5.8 mmol, 1.2 equiv).

  • The reaction mixture is stirred at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution (20 mL).

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary to yield pure phenol.

Troubleshooting and Key Considerations

  • Incomplete Silylation: Ensure all reagents and solvents are anhydrous. Water will readily consume the silylating agent. If protecting a sterically hindered phenol, consider using the more reactive silyl triflate (e.g., TBDMS-OTf) with a non-nucleophilic base like 2,6-lutidine.

  • Premature Deprotection: If the chosen silyl group is too labile for the subsequent reaction conditions, select a more robust group (e.g., move from TBDMS to TIPS).

  • Difficult Deprotection: For highly stable groups like TIPS or TBDPS, increasing the temperature or using a stronger fluoride source like HF-Pyridine may be necessary. Caution: HF-Pyridine is highly toxic and corrosive and should be handled with extreme care.

  • Orthogonal Deprotection: In complex molecules with multiple protected hydroxyl groups, the differential stability of silyl ethers can be exploited. For example, a TMS ether can be selectively cleaved in the presence of a TBDMS ether, which in turn can be cleaved in the presence of a TIPS ether. This orthogonality is a cornerstone of modern protecting group strategy.

Conclusion

The selection of a silyl protecting group for an aromatic alcohol is a critical decision that should be made with a clear understanding of the planned synthetic route. While TBDMS remains the versatile workhorse for many applications, the lability of TMS and the robustness of TIPS and TBDPS provide essential tools for navigating the complexities of modern organic synthesis. By carefully considering the stability and cleavage conditions outlined in this guide, researchers can enhance the efficiency and success of their synthetic endeavors.

References

  • Wuts, P. G. M. & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons. [Link]

A Multi-faceted Spectroscopic Approach to Confirm the Structure of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Structural Elucidation

In the realm of synthetic chemistry and drug development, unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity. For a novel compound such as {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol, a combination of spectroscopic techniques provides a self-validating system, where each method offers a unique and complementary piece of the structural puzzle. This guide provides an in-depth comparison of how various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), are synergistically employed to verify the compound's intricate architecture.

The Analytical Strategy: A Workflow for Confidence

G cluster_synthesis Compound Generation cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Validation synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) synthesis->NMR IR FT-IR Spectroscopy synthesis->IR MS Mass Spectrometry synthesis->MS integration Data Integration & Correlation NMR->integration IR->integration MS->integration confirmation Final Structure Confirmation integration->confirmation

Caption: Workflow for spectroscopic structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular fragments. For this compound, a suite of NMR experiments is required.

¹H NMR: Counting and Characterizing Protons

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Si-(CH₃)₂~ 0.5 - 0.7Singlet6HProtons on methyl groups attached to silicon are highly shielded.
-OH~ 1.5 - 2.5 (variable)Singlet (broad)1HChemical shift is concentration and solvent dependent; broad due to exchange.
-CH₂OH~ 4.8Singlet2HMethylene protons adjacent to an oxygen and an aromatic ring.
Thiophene H3, H4~ 7.1 - 7.4Multiplet2HProtons on the thiophene ring, with characteristic shifts.[1][2]
Thiophene H5~ 7.6 - 7.7Multiplet1HThe proton adjacent to the sulfur atom is typically the most downfield.[3]
Phenyl H~ 7.3 - 7.8Multiplet4HAromatic protons on the phenyl ring, showing complex splitting patterns.
¹³C NMR and DEPT-135: The Carbon Backbone

The ¹³C NMR spectrum reveals all unique carbon atoms, while a DEPT-135 experiment helps distinguish between CH, CH₂, and CH₃ groups.

Carbon Assignment Expected Chemical Shift (δ, ppm) DEPT-135 Phase Rationale
Si-(C H₃)₂~ -1.0 - 2.0Positive (CH₃)Highly shielded carbons attached to silicon.
-C H₂OH~ 65.0Negative (CH₂)Carbon of a primary alcohol attached to an aromatic ring.[4][5]
Thiophene C3, C4~ 126.0 - 128.0Positive (CH)sp² carbons in the thiophene ring.[6][7]
Thiophene C5~ 134.0Positive (CH)Thiophene carbon adjacent to sulfur.
Phenyl CH~ 127.0 - 130.0Positive (CH)sp² carbons in the phenyl ring.
Phenyl C-Si~ 135.0No SignalQuaternary carbon attached to silicon.
Thiophene C-Si~ 138.0No SignalQuaternary carbon of thiophene attached to silicon.
Phenyl C-CH₂OH~ 144.0No SignalQuaternary carbon attached to the methanol group.
2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are crucial for assembling the fragments identified in 1D NMR.

  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds.[8][9][10] We would expect to see correlations between the adjacent protons on the thiophene ring and on the phenyl ring, confirming their respective spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to.[11][12][13] This allows for unambiguous assignment of the protonated carbons in the ¹³C spectrum. For instance, the proton signal at ~4.8 ppm will show a cross-peak with the carbon signal at ~65.0 ppm, confirming the -CH₂OH group.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical experiment for confirming the overall structure, as it shows correlations between protons and carbons that are two to three bonds away.[14][15][16][17][18] Key expected HMBC correlations that would confirm the connectivity are:

    • Correlation between the Si-CH ₃ protons (~0.6 ppm) and the C -Si carbons of both the phenyl and thiophene rings.

    • Correlation between the -CH ₂OH protons (~4.8 ppm) and the quaternary C -CH₂OH carbon of the phenyl ring.

    • Correlations between the thiophene protons and the thiophene C -Si carbon, and vice-versa for the phenyl ring.

G cluster_mol Key HMBC Correlations cluster_desc Observed Correlations (²JCH, ³JCH) mol H_Me Si-CH₃ Protons C_Si_Ph Phenyl C-Si H_Me->C_Si_Ph C_Si_Th Thiophene C-Si H_Me->C_Si_Th H_CH2 -CH₂OH Protons C_CH2OH Phenyl C-CH₂OH H_CH2->C_CH2OH H_Th Thiophene Protons H_Th->C_Si_Th

Caption: Expected key long-range HMBC correlations.

FT-IR Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Functional Group Expected Absorption (cm⁻¹) Appearance Significance
O-H (Alcohol)3600 - 3200Strong, BroadConfirms the presence of the hydroxyl (-OH) group.[19][20][21][22][23]
C-H (Aromatic)3100 - 3000Sharp, MediumIndicates C-H bonds on the phenyl and thiophene rings.[24][25][26][27]
C-H (Aliphatic)3000 - 2850MediumCorresponds to the C-H bonds in the methyl and methylene groups.
C=C (Aromatic)1600 - 1450Medium to WeakConfirms the presence of aromatic rings.[25][27]
C-O (Alcohol)1260 - 1000StrongIndicates the carbon-oxygen single bond of the alcohol.[22]

The presence of a strong, broad band around 3300 cm⁻¹ is a definitive indicator of the alcohol functional group, while absorptions just above 3000 cm⁻¹ confirm the aromatic nature of the rings.

Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

  • Molecular Ion Peak (M⁺) : For this compound (C₁₃H₁₆OSSi), the expected exact mass would be calculated. The presence of a peak corresponding to this mass confirms the molecular formula.

  • Isotopic Pattern : The presence of silicon (with its characteristic isotopes ²⁸Si, ²⁹Si, ³⁰Si) and sulfur (³²S, ³³S, ³⁴S) will produce a unique isotopic pattern for the molecular ion peak, providing further confirmation.

  • Key Fragmentation : Under electron ionization (EI), silyl compounds often exhibit characteristic fragmentation.[28][29][30]

    • Loss of a methyl group ([M-15]⁺) : A very common fragmentation pathway for dimethylsilyl groups is the loss of a methyl radical (CH₃•), leading to a prominent peak at M-15.

    • Loss of the methanol group ([M-31]⁺) : Cleavage of the -CH₂OH group can occur.

    • Formation of a silylium ion : Cleavage of the Si-phenyl or Si-thiophene bond can lead to charged fragments containing the silyl moiety.

Conclusion: A Unified Structural Proof

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition :

    • ¹H NMR : Acquire 16-32 scans with a spectral width of 12 ppm and a relaxation delay of 2 seconds.

    • ¹³C{¹H} NMR : Acquire 1024-2048 scans with a spectral width of 240 ppm using a proton-decoupled pulse sequence.

    • 2D Experiments (COSY, HSQC, HMBC) : Utilize standard gradient-selected pulse programs. Optimize the HMBC experiment for a long-range coupling constant (ⁿJCH) of 8 Hz to observe both two- and three-bond correlations.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : Place a small drop of the neat liquid compound (if applicable) or a thin film from a volatile solvent solution onto a salt (NaCl or KBr) plate. Alternatively, prepare a KBr pellet containing ~1% of the solid compound.

  • Instrumentation : Use a standard FT-IR spectrometer.

  • Data Acquisition : Collect a background spectrum of the clean salt plate or pure KBr pellet. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation : Utilize a mass spectrometer capable of high-resolution mass measurement (e.g., TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization for exact mass or Electron Ionization for fragmentation).

  • Data Acquisition :

    • ESI-HRMS : Infuse the sample solution directly into the source to obtain the exact mass of the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

    • EI-MS : Introduce the sample via a direct insertion probe or GC inlet to observe the molecular ion and its fragmentation pattern.

  • Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak to confirm the molecular formula and compare the observed fragmentation pattern with expected pathways.

References

  • Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. (n.d.). OpenStax.
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  • Infrared spectra of alcohols and phenols. (n.d.). Chemistry Pages.
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  • Spectroscopy of Alcohols and Phenols. (2024). Chemistry LibreTexts.
  • COSY. (n.d.). Weizmann Institute of Science.
  • Aromatic C-H stretching: Significance and symbolism. (2025). Health Sciences.
  • IR Spectroscopy Tutorial: Alcohols. (n.d.). University of Colorado Boulder.
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  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
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  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (2019). Mass Spectrometry Reviews.
  • Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol. (2020). Chegg.com.
  • What Is HMBC NMR? (2025). Chemistry For Everyone - YouTube.
  • Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies. (n.d.). Bulletin of the Chemical Society of Japan.
  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts.
  • 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). (n.d.). CEITEC.
  • Benzyl alcohol(100-51-6) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Thiophene(110-02-1) 13C NMR spectrum. (n.d.). ChemicalBook.
  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. (1969). Journal of the American Chemical Society.
  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph.
  • Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds. (2023). National Institutes of Health.
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A Comparative Guide to HPLC and GC for Purity Assessment of Synthesized {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel molecules such as {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol, a compound bearing silyl, thiophenyl, and benzyl alcohol functionalities, selecting the optimal analytical technique for purity assessment is a critical decision. This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the comprehensive purity profiling of this target compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to empower researchers in making an informed choice for their specific analytical challenges.

The Analyte: this compound

The subject of our analysis, this compound, is a complex organic molecule characterized by a confluence of distinct chemical moieties. Its structure dictates its physicochemical properties, which in turn influence the selection of an appropriate analytical methodology.

Structural Features and their Analytical Implications:

  • Silicon-containing (Silyl) Group: The dimethylsilyl group introduces a degree of non-polarity and can influence the compound's volatility and thermal stability. Silyl compounds can sometimes be challenging for GC analysis due to potential on-column degradation or reaction, particularly in the presence of active sites.[1]

  • Thiophenyl Group: The thiophene ring is an aromatic heterocycle that imparts some polarity and a chromophore, making it suitable for UV detection in HPLC.[2]

  • Phenylmethanol (Benzyl Alcohol) Moiety: This functional group introduces polarity due to the hydroxyl (-OH) group and contributes to the molecule's potential for hydrogen bonding. Aromatic alcohols are amenable to analysis by both HPLC and GC.[3][4]

A thorough understanding of these structural components is paramount in developing a robust and reliable analytical method for purity determination.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Non-Volatile Compounds

HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[5] The separation is based on the differential partitioning of the analyte and impurities between the two phases. For a molecule like this compound, which is likely to be a non-volatile solid at room temperature, HPLC presents a highly suitable analytical option.

Proposed HPLC Method for Purity Assessment

The following protocol is a well-reasoned starting point for the purity analysis of this compound, designed to resolve the main component from potential impurities.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve the sample in 10 mL of a suitable diluent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to create a stock solution of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL for injection.

    • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice due to its versatility in separating moderately polar to non-polar compounds.

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

      Time (min) %A %B
      0 70 30
      20 20 80
      25 20 80
      26 70 30

      | 30 | 70 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV detection at a wavelength of 254 nm, which is a common wavelength for aromatic compounds. A DAD can be used to scan a range of wavelengths to identify the optimal absorbance for the main peak and any impurities.

Causality Behind Experimental Choices:

  • The C18 stationary phase is chosen for its hydrophobic interactions with the non-polar silyl and aromatic portions of the molecule.

  • A gradient of water and acetonitrile allows for the elution of both more polar impurities (at the beginning of the run) and less polar impurities (at higher organic concentrations).

  • The addition of formic acid to the mobile phase helps to protonate any free silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape.[6]

  • A column temperature of 30 °C provides stable and reproducible retention times.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity assessment.

Gas Chromatography (GC): The Choice for Volatile and Thermally Stable Analytes

Gas chromatography is a separation technique where the mobile phase is an inert gas that carries the vaporized sample through a capillary column.[7] The separation is based on the analyte's volatility and its interaction with the stationary phase coated on the inner wall of the capillary. For this compound, GC analysis is feasible if the compound is sufficiently volatile and thermally stable to be vaporized without decomposition in the heated GC inlet.

Proposed GC Method for Purity Assessment

The following GC protocol is proposed as a viable method for the purity analysis of the target compound, assuming it meets the volatility and thermal stability requirements.

Experimental Protocol: GC-FID Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve the sample in 10 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a stock solution of 1 mg/mL.

    • Further dilute the stock solution as needed to be within the linear range of the detector.

    • Transfer the final solution to a GC vial.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a Flame Ionization Detector (FID).

    • Capillary Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250 °C (or optimized based on thermal stability studies).

    • Injection Mode: Split injection with a ratio of 50:1 to avoid column overloading.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 10 minutes.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 300 °C.

Causality Behind Experimental Choices:

  • A 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column for separating compounds with a range of polarities.

  • The temperature program is designed to first elute any volatile impurities at lower temperatures and then ramp up to elute the main compound and any less volatile impurities.

  • The FID is a robust and sensitive detector for organic compounds containing carbon-hydrogen bonds.

  • The injector and detector temperatures are set high enough to ensure complete vaporization of the sample and prevent condensation, but not so high as to cause thermal degradation.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve transfer Transfer to GC Vial dissolve->transfer inject Inject into GC transfer->inject separate Separation in Capillary Column (Temp. Program) inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for GC purity assessment.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC for the purity assessment of this compound hinges on a careful consideration of their respective strengths and weaknesses in the context of this specific analyte.

FeatureHPLCGC
Applicability Ideal for non-volatile and thermally labile compounds.[8]Suitable for volatile and thermally stable compounds.[8]
Selectivity High selectivity achievable through a wide choice of stationary and mobile phases.High separation efficiency due to long capillary columns.
Sensitivity Dependent on the detector; UV detection is good for chromophoric compounds.FID offers excellent sensitivity for hydrocarbons.
Sample Preparation Simple dissolution and filtration.Requires dissolution in a volatile solvent.
Potential Issues Solvent consumption and disposal.Potential for thermal degradation of the analyte in the injector. Silyl compounds can interact with active sites in the GC system.[1]
Impurity Profiling Excellent for separating a wide range of polar and non-polar impurities.Best for resolving volatile impurities.

Potential Impurities and their Separation

The synthesis of this compound likely involves a Grignard reaction or a similar organometallic addition. Potential impurities could include:

  • Starting materials: Unreacted 2-bromothiophene, chlorodimethylphenylsilane, or 2-bromobenzaldehyde.

  • By-products: Homocoupling products of the Grignard reagent, and products of reaction with moisture.[9]

  • Degradation products: Oxidation of the benzyl alcohol to the corresponding aldehyde or carboxylic acid.

Both HPLC and GC, with the proposed methods, should be capable of separating these potential impurities from the main compound. The gradient elution in HPLC is particularly well-suited to handle impurities with a broad polarity range. The temperature programming in GC will effectively separate impurities based on their volatility differences.

Conclusion: A Pragmatic Recommendation

For the purity assessment of a novel, synthesized compound like this compound, HPLC is the recommended primary technique. Its applicability to non-volatile compounds, the wide range of available stationary and mobile phases for method development, and the lower risk of sample degradation make it a more robust and reliable choice for initial purity profiling.[10]

GC can serve as a valuable orthogonal technique , providing complementary information, especially for the analysis of volatile impurities. However, the thermal stability of the target compound must first be established. A comprehensive purity assessment would ideally involve the use of both techniques to provide a complete picture of the sample's composition.

Ultimately, the choice of analytical method should be guided by the specific goals of the analysis, the available instrumentation, and a thorough understanding of the physicochemical properties of the compound .

References

  • Saleh, Gamal A., et al. "Techniques for Analysis of Plant Phenolic Compounds." Molecules 25.21 (2020): 4948. [Link]

  • HELIX Chromatography. "HPLC Methods for analysis of Benzyl alcohol." [Link]

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  • Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Analytica Chimica Acta 1282 (2024): 341953. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol. As a specialized organosilane compound, its handling and disposal require a nuanced understanding of its chemical properties and the regulatory landscape governing laboratory waste. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and environmental stewardship in your laboratory.

Hazard Identification and Risk Assessment: An Essential First Step

The molecule consists of a thiophene ring, a dimethylsilyl group, and a phenylmethanol moiety. Analysis of these components and similar chemicals suggests the following hazard profile.[1][2][3] It is imperative to handle this compound as a hazardous substance until empirical data proves otherwise.

Table 1: Anticipated Hazard Profile of this compound

Hazard ClassAnticipated RiskRationale & Causality
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]The presence of aromatic and heterocyclic systems, common in bioactive molecules, warrants caution. Analogous compounds show acute toxicity across oral, dermal, and inhalation routes.[1][3]
Skin/Eye Irritation Irritant to skin and eyes.[3]Phenylmethanol and thiophene derivatives are known irritants.[3] Direct contact can cause inflammation and discomfort.
Flammability Treat as a flammable liquid .Thiophene itself is a flammable liquid.[2][4] While the overall flashpoint is unknown, the presence of organic solvents in any solution will dictate the primary flammability risk.
Environmental Hazard Potentially harmful to aquatic life .[2]Thiophene has documented aquatic toxicity.[2] Organosilicon compounds can have variable persistence in the environment. Therefore, sewer disposal is strictly prohibited.[5][6]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, all handling and disposal procedures must be conducted with appropriate safety measures in place.

  • Primary Engineering Control: All transfers and preparations of waste this compound must be performed inside a certified chemical fume hood.[7][8] This is critical to minimize inhalation exposure to vapors or aerosols.

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling this chemical waste:

    • Eye Protection: Chemical splash goggles are required.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

    • Body Protection: A laboratory coat must be worn and kept fully fastened.

Waste Characterization and Segregation: The Core of Compliance

Effective disposal hinges on correct waste characterization and segregation. This compound and its associated waste fall under the category of hazardous chemical waste .[9][10] Under no circumstances should this material be disposed of in regular trash, by evaporation, or down the sanitary sewer.[5][6]

The primary disposal route for this compound is collection as halogen-free (non-halogenated) organic solvent waste .[11] It is crucial to prevent mixing with incompatible waste streams.[5][12]

  • DO NOT MIX WITH:

    • Halogenated Solvents (e.g., dichloromethane, chloroform)

    • Strong Oxidizers

    • Strong Acids or Bases[12]

    • Aqueous Waste

    • Heavy Metal Waste[5]

The following diagram outlines the decision-making process for proper waste segregation.

G start Waste Generation Point This compound is_pure Is the waste neat compound or a solution in a non-halogenated solvent? start->is_pure is_solid Is the waste contaminated solid material (e.g., TLC plates, contaminated gloves, absorbent)? start->is_solid container_liquid Collect in: 'NON-HALOGENATED ORGANIC WASTE' Liquid Container is_pure->container_liquid Yes incompatible Is the solvent halogenated or mixed with incompatibles? is_pure->incompatible No is_solid->is_pure No (Liquid) container_solid Collect in: 'CHEMICALLY CONTAMINATED SOLID WASTE' Container (Lined Pail) is_solid->container_solid Yes consult_ehs Consult EHS for guidance. DO NOT MIX. incompatible->consult_ehs

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Protocol for Liquid Waste

This protocol details the procedure for collecting liquid waste containing this compound, such as reaction residues or solutions in organic solvents.

  • Container Selection: Obtain a designated hazardous waste container for "Non-Halogenated Organic Solvents." This container must be made of a chemically resistant material (e.g., polyethylene) and have a secure, tight-fitting screw cap.[5] Ensure the container is in good condition, free from leaks or cracks.[10]

  • Labeling: The waste container must be labeled before any waste is added. The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE "[10][12]

    • The full chemical name: "This compound " and any solvents present. Do not use abbreviations or chemical formulas.[10]

    • An accurate estimation of the percentage of each component.

  • Waste Transfer: In a chemical fume hood, carefully pour the liquid waste into the labeled container using a funnel.

  • Secure Closure: Immediately after adding waste, securely close the container.[5][10] Containers must remain closed at all times except when actively adding waste.[5][10] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

  • Fill Level: Do not fill the container beyond 90% of its capacity (to the shoulder).[5] This headspace is crucial to accommodate vapor expansion and prevent pressure buildup.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10][12] The SAA should be located at or near the point of generation and away from incompatible materials.[10] Use secondary containment (e.g., a chemical-resistant tray) for all liquid waste containers.[5]

  • Requesting Pickup: Once the container is full (or within institutional time limits), follow your organization's procedures to request a waste pickup from the Environmental Health & Safety (EHS) department.[5]

Spill Management and Emergency Procedures

All laboratory personnel must be trained on how to respond to a chemical spill.[13]

  • Minor Spill (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain and absorb the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

    • Carefully collect the absorbed material and contaminated debris using non-sparking tools.

    • Place the collected waste into a sealed, properly labeled container for disposal as "Chemically Contaminated Solid Waste."

  • Major Spill (Beyond the control of Lab Personnel):

    • Evacuate the area immediately.

    • Alert others and activate any local alarms.

    • Contact your institution's EHS or emergency response team immediately.[5]

Disposal of Empty Chemical Containers

An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.[5][6]

  • Initial Rinse: Thoroughly empty the container of all free-flowing liquid into the appropriate hazardous waste stream.[5]

  • Decontamination Rinse: The first rinse of the container must be collected as hazardous waste.[5] Rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound. Pour this rinseate into your "Non-Halogenated Organic Waste" container.

  • Subsequent Rinses: Depending on local regulations and the toxicity of the compound, additional rinses may be required. A common best practice is a triple rinse.

  • Final Disposal: Once decontaminated, obliterate or deface all hazardous chemical labels on the container.[5][6] The container can then be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box).[5]

Regulatory Framework: A Foundation of Safety

The procedures outlined in this guide are designed to comply with the primary regulations governing laboratory waste in the United States.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for identifying, managing, and disposing of hazardous waste to protect human health and the environment.[14][15] Your laboratory is considered a hazardous waste generator and must adhere to these regulations.[16]

  • Occupational Safety and Health Administration (OSHA): OSHA is responsible for ensuring worker safety.[13][17] The OSHA Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals and training for all employees.[8][18]

By adhering to these detailed procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold your professional responsibility to protect the broader environment.

References

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A Researcher's Guide to the Safe Handling of {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol. The protocols outlined herein are designed to be a self-validating system, grounded in the principles of chemical safety and risk mitigation.

Hazard Identification and Risk Assessment

A thorough understanding of potential hazards is the foundation of safe laboratory practice. The molecular structure of this compound suggests the following potential risks:

  • Organosilicon Compounds: While many silicones are relatively inert, certain organosilanes can be reactive.[1][2] Handling should be done with care to prevent spills and splashes, and proper ventilation is necessary to avoid inhalation of any potential vapors.[1][3]

  • Thiophene Derivatives: Thiophene and its derivatives are known to be harmful if inhaled and can be irritants.[4] The metabolism of thiophene-containing compounds can sometimes lead to reactive intermediates, underscoring the importance of minimizing exposure.[5][6] An analogue, Thiophene-2-methanol, is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[7]

  • Benzyl Alcohol Moiety: Benzyl alcohol is harmful if swallowed or inhaled and can cause serious eye irritation.[8][9][10] It may also cause an allergic skin reaction in some individuals.[9][11]

Given these considerations, this compound should be treated as a hazardous substance, with precautions taken to avoid contact with skin and eyes, and to prevent inhalation of any dust or vapors.

The Hierarchy of Controls: A Proactive Approach to Safety

Before relying on Personal Protective Equipment (PPE), a comprehensive safety strategy must prioritize engineering and administrative controls to minimize hazards at their source.[12][13]

  • Elimination/Substitution: In a research context, substituting a less hazardous chemical may not be feasible.

  • Engineering Controls: The most effective control measure is to handle this compound in a certified chemical fume hood. This will ensure adequate ventilation and containment of any potential vapors or aerosols.[1]

  • Administrative Controls: Adherence to a written Chemical Hygiene Plan (CHP) is mandatory.[12] This includes proper training for all personnel, clear labeling of containers, and restricting access to authorized individuals.

The following diagram illustrates the decision-making process for implementing safety controls.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination/Substitution (Is a less hazardous alternative available?) Engineering Engineering Controls (Use a chemical fume hood) Elimination->Engineering If not feasible Administrative Administrative Controls (Follow SOPs, receive training) Engineering->Administrative Always implement PPE Personal Protective Equipment (Wear appropriate gloves, eyewear, lab coat) Administrative->PPE Final layer of protection

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions before relying on PPE.

Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, PPE provides the final barrier of protection.[14] The following PPE is mandatory when handling this compound:

Primary Protection:
  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[13][15] For procedures with a higher risk of splashing, such as when handling larger volumes, a face shield should be worn in addition to goggles.[13][16] All eye and face protection must be ANSI Z87.1 compliant.[13][17]

  • Skin Protection:

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[14][16]

    • Gloves: Due to the compound's aromatic and organosilicon nature, nitrile gloves are recommended for incidental splash protection.[14][18] It is crucial to change gloves immediately upon contamination. For prolonged contact or when handling larger quantities, consider double-gloving or using a more robust glove material. Always consult the manufacturer's glove compatibility chart for specific breakthrough times.[19][20][21]

  • Attire: Long pants and closed-toe shoes are required at all times in the laboratory.[13][14]

Secondary Protection/Special Handling:
  • Respiratory Protection: If there is a risk of generating aerosols or dust and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[22] A risk assessment should be conducted to determine the appropriate type of respirator.

The selection of appropriate PPE is a critical step in the experimental workflow. The following flowchart outlines this process:

PPE Selection Workflow cluster_ppe Required PPE Start Start: Handling This compound Assess_Task Assess Task: - Weighing? - Dissolving? - Reaction? Start->Assess_Task Eyewear Chemical Splash Goggles Assess_Task->Eyewear Lab_Coat Flame-Resistant Lab Coat Eyewear->Lab_Coat Gloves Nitrile Gloves (or as per compatibility chart) Lab_Coat->Gloves Shoes Closed-Toe Shoes & Long Pants Gloves->Shoes Splash_Risk High Splash Risk? Shoes->Splash_Risk Face_Shield Add Face Shield Splash_Risk->Face_Shield Yes Aerosol_Risk Aerosol/Dust Generation Risk? Splash_Risk->Aerosol_Risk No Face_Shield->Aerosol_Risk Respirator Consult EHS for Respirator Use Aerosol_Risk->Respirator Yes Proceed Proceed with Caution Aerosol_Risk->Proceed No Respirator->Proceed

Caption: A flowchart for selecting the appropriate PPE based on the specific laboratory task.

Step-by-Step Handling Procedures

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE.

  • Weighing: If the compound is a solid, weigh it directly in the fume hood. Use a disposable weigh boat and handle with care to avoid generating dust.

  • Dissolving: Add solvent to the compound slowly and carefully to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood. Ensure all glassware is properly secured.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Remove gloves and wash hands thoroughly with soap and water.[8]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][23] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[7][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[10] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Decontamination and Disposal

Proper disposal is a critical component of the chemical lifecycle.

  • Decontamination: Clean all contaminated surfaces and equipment with an appropriate solvent, followed by soap and water.

  • Disposal: All waste containing this compound, including contaminated absorbents and disposable PPE, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for the disposal of organosilicon and sulfur-containing compounds.[24][25][26] Do not pour down the drain.[1]

By adhering to these guidelines, researchers can safely handle this compound, ensuring both personal safety and the integrity of their work.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.